Artilide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(1R)-4-(dibutylamino)-1-hydroxybutyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O3S/c1-4-6-14-21(15-7-5-2)16-8-9-19(22)17-10-12-18(13-11-17)20-25(3,23)24/h10-13,19-20,22H,4-9,14-16H2,1-3H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAARDOOBGJGDJV-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)CCC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158034 | |
| Record name | Artilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133267-19-3 | |
| Record name | Artilide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133267193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Artilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARTILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5L34MU3TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Artilide (Nimesulide): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artilide, the brand name for the non-steroidal anti-inflammatory drug (NSAID) Nimesulide, exerts its primary therapeutic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selective action underpins its anti-inflammatory, analgesic, and antipyretic properties. Unlike traditional NSAIDs that inhibit both COX-1 and COX-2 isoforms, this compound's preference for COX-2 is thought to contribute to a more favorable gastrointestinal safety profile. Beyond its principal mechanism, emerging evidence suggests that Nimesulide's pharmacological activity may be multifactorial, involving the modulation of various inflammatory mediators and signaling pathways. This guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.
Primary Mechanism of Action: Selective COX-2 Inhibition
The cornerstone of this compound's mechanism is its preferential inhibition of the COX-2 enzyme.[1] Both COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins (PGs), which are critical mediators of inflammation, pain, and fever.[2][3]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that play a role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[1][3]
-
COX-2 , in contrast, is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by stimuli such as cytokines and endotoxins.[1][2] The prostaglandins produced by COX-2 are the primary drivers of the inflammatory response and associated pain.[2]
By selectively inhibiting COX-2, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins at the site of inflammation, while having a lesser effect on the protective functions of COX-1 in the gastrointestinal tract.[1] This selectivity is a key differentiator from non-selective NSAIDs.
Quantitative Analysis of COX-2 Selectivity
The selectivity of an NSAID for COX-2 over COX-1 is typically quantified by the ratio of their 50% inhibitory concentrations (IC50). A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. Nimesulide has demonstrated a consistent profile as a COX-2 selective inhibitor across various assays.
| Assay Type | Species | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Human Whole Blood Assay | Human | - | - | 7.3 | [4] |
| Human Peripheral Monocytes | Human | 14.8 (PGE) | - | - | [5] |
| Ram Seminal Vesicles (COX-1) / Sheep Placenta (COX-2) | Ram/Sheep | >100 (PGE) | - | - | [5] |
Note: Data availability for direct comparison of IC50 values from the same study is limited in the provided search results. The selectivity ratio is a key metric for comparing the relative inhibitory activity.
Other Potential Mechanisms of Action
While COX-2 inhibition is the primary mechanism, research suggests that Nimesulide may exert its anti-inflammatory effects through several other pathways:
-
Inhibition of Phosphodiesterases: Nimesulide can inhibit phosphodiesterases, enzymes that break down cyclic nucleotides like cAMP. Increased cAMP levels can lead to reduced activation of inflammatory cells and a decrease in the release of pro-inflammatory mediators.[1]
-
Modulation of NF-κB Signaling: Nimesulide has been shown to modulate the NF-κB signaling pathway, a critical regulator of the expression of pro-inflammatory genes, including cytokines and adhesion molecules.[6]
-
Inhibition of Metalloproteinases: Nimesulide may inhibit the activity of matrix metalloproteinases (MMPs) in articular chondrocytes.[6] MMPs are involved in the degradation of the extracellular matrix, a key process in the pathophysiology of arthritis.
-
Reduction of Oxidant Release: Nimesulide can inhibit the release of oxidants from activated neutrophils and scavenge hypochlorous acid.[6]
-
Histamine Release Inhibition: The drug has been observed to reduce the release of histamine from mast cells.[6]
Signaling Pathway
The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the point of intervention for this compound (Nimesulide).
Caption: this compound's selective inhibition of COX-2 in the arachidonic acid pathway.
Experimental Protocols
The following outlines the methodologies for key experiments used to determine the mechanism of action of Nimesulide.
Determination of COX-1 and COX-2 Inhibition in Human Peripheral Monocytes
This assay differentiates between the inhibition of constitutive COX-1 and inducible COX-2 in a cellular context.
Objective: To measure the IC50 of Nimesulide for COX-1 and COX-2 in human peripheral monocytes.
Methodology:
-
Monocyte Isolation: Isolate peripheral blood monocytes from healthy volunteers.
-
COX-1 Assay (Unstimulated Cells):
-
Culture the isolated monocytes without any stimulant. These cells will exclusively express COX-1.[7]
-
Incubate the unstimulated monocytes with varying concentrations of Nimesulide.
-
Measure the production of prostaglandins (e.g., PGE2, TXB2) using a suitable method such as radioimmunoassay (RIA) or enzyme immunoassay (EIA).[5][8]
-
-
COX-2 Assay (LPS-Stimulated Cells):
-
Data Analysis:
-
Plot the percentage inhibition of prostaglandin synthesis against the concentration of Nimesulide for both COX-1 and COX-2.
-
Calculate the IC50 value for each enzyme, which is the concentration of Nimesulide required to inhibit 50% of the prostaglandin production.
-
Whole Blood Assay for COX-1 and COX-2 Activity
This ex vivo assay provides a more physiologically relevant assessment of COX selectivity.
Objective: To determine the COX-1/COX-2 selectivity ratio of Nimesulide in human whole blood.
Methodology:
-
Sample Collection: Draw whole blood from healthy volunteers.
-
COX-1 Activity Measurement (Serum Thromboxane B2):
-
Aliquot whole blood and allow it to clot at 37°C for a specified time to induce maximal thromboxane B2 (TxB2) production via platelet COX-1.
-
Add varying concentrations of Nimesulide to the blood samples before clotting.
-
Centrifuge the samples to obtain serum.
-
Measure the concentration of TxB2 in the serum using EIA.[8]
-
-
COX-2 Activity Measurement (LPS-Induced Prostaglandin E2):
-
Aliquot whole blood and incubate it with an anticoagulant.
-
Add varying concentrations of Nimesulide.
-
Stimulate the samples with LPS to induce COX-2 expression and subsequent PGE2 production in monocytes.
-
Centrifuge the samples to obtain plasma.
-
Measure the concentration of PGE2 in the plasma using EIA.[8]
-
-
Data Analysis:
-
Calculate the IC50 values for the inhibition of TxB2 (COX-1) and PGE2 (COX-2) production.
-
Determine the COX-1/COX-2 selectivity ratio.
-
Experimental Workflow Diagram
Caption: Workflow for the whole blood assay to determine COX selectivity.
Conclusion
The primary mechanism of action of this compound (Nimesulide) is the selective inhibition of the COX-2 enzyme, which effectively reduces the production of pro-inflammatory prostaglandins. This selectivity is supported by quantitative data from various in vitro and ex vivo assays. Furthermore, evidence suggests that Nimesulide's therapeutic profile may be enhanced by its influence on other inflammatory pathways, including the modulation of NF-κB signaling and the inhibition of metalloproteinases. A thorough understanding of these multifaceted mechanisms is crucial for the continued development and targeted application of this and similar anti-inflammatory agents.
References
- 1. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 2. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of nimesulide on constitutive and inducible cyclooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of PGE2 production by nimesulide compared with diclofenac in the acutely inflamed joint of patients with arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Artilide (Nimesulide): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artilide, with the active pharmaceutical ingredient Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Nimesulide, with a focus on its mechanism of action, metabolic fate, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Pharmacodynamics: The Molecular Actions of Nimesulide
The primary mechanism of action of Nimesulide is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Nimesulide reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Beyond its primary target, Nimesulide exhibits a range of pharmacodynamic effects that contribute to its therapeutic profile. These include the modulation of various inflammatory and cellular pathways, such as the inhibition of matrix metalloproteinases (MMPs), antioxidant properties, and the induction of apoptosis. Nimesulide has also been shown to influence critical signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]
Signaling Pathways Modulated by Nimesulide
The anti-inflammatory effects of Nimesulide are mediated through its influence on key signaling pathways. The following diagrams illustrate the established mechanisms of action.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Nimesulide is rapidly and extensively absorbed following oral administration. It is widely distributed in the body and exhibits a high degree of binding to plasma proteins. The drug is primarily eliminated through metabolic transformation in the liver, with its metabolites being excreted in the urine and feces.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Nimesulide in healthy adult volunteers.
Table 1: Single-Dose Pharmacokinetic Parameters of Nimesulide (100 mg, oral)
| Parameter | Value | Reference |
| Cmax (Peak Plasma Concentration) | 2.86 - 6.50 mg/L | [3] |
| Tmax (Time to Peak Concentration) | 1.22 - 2.75 hours | [3] |
| Volume of Distribution (Vd) | 0.18 - 0.39 L/kg | [3] |
| Elimination Half-Life (t1/2) | 1.80 - 4.73 hours | [3] |
| Total Plasma Clearance | 31.02 - 106.16 mL/h/kg | [3] |
| Plasma Protein Binding | ~99% | [4] |
Table 2: Pharmacokinetic Parameters of Nimesulide's Active Metabolite (4'-hydroxy derivative)
| Parameter | Value | Reference |
| Cmax (Peak Plasma Concentration) | 0.84 - 3.03 mg/L | [4] |
| Tmax (Time to Peak Concentration) | 2.61 - 5.33 hours | [4] |
| Elimination Half-Life (t1/2) | 2.89 - 4.78 hours | [4] |
Experimental Protocols
This section details the methodologies for key experiments used in the evaluation of Nimesulide's pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)
A common method for the quantification of Nimesulide and its metabolites in plasma is reversed-phase HPLC with UV detection.
Table 3: Example HPLC Method for Nimesulide Quantification in Human Plasma
| Parameter | Description |
| Sample Preparation | Protein precipitation with acetonitrile.[4] |
| Column | Chromolith Performance RP 18e.[4] |
| Mobile Phase | Aqueous 0.2% triethylamine (pH 3.0 with H3PO4) and methanol (1:1, v/v).[4] |
| Flow Rate | 1.5 mL/min.[4] |
| Detection Wavelength | 300 nm.[4] |
| Internal Standard | Nitrazepam.[4] |
| Lower Limit of Quantification | Nimesulide: 64 ng/mL; 4'-hydroxy-nimesulide: 41 ng/mL.[4] |
Pharmacodynamic Analysis: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model is employed to assess the anti-inflammatory activity of compounds like Nimesulide.
Protocol Summary:
-
Animals: Wistar albino rats are commonly used.[5]
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in the right hind paw induces a localized inflammatory response.[5]
-
Drug Administration: Nimesulide or a vehicle is administered (e.g., orally) typically one hour before the carrageenan injection.[5]
-
Measurement: The volume of the paw is measured using a plethysmometer at baseline and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]
-
Data Analysis: The percentage inhibition of edema in the drug-treated group is calculated relative to the control group.[5]
Clinical Trial Protocol in Osteoarthritis
The efficacy and safety of Nimesulide have been evaluated in numerous clinical trials. The following provides a general outline of a typical study design in patients with osteoarthritis.
Table 4: Representative Clinical Trial Design for Nimesulide in Osteoarthritis
| Component | Description | Reference |
| Study Design | Multicenter, randomized, double-blind, controlled study. | [6] |
| Patient Population | Patients with osteoarthritis of the hip and/or knee with moderate to severe pain. | [6] |
| Intervention | Nimesulide (e.g., 100 mg twice daily, orally). | [7] |
| Comparator | Placebo or another NSAID (e.g., Piroxicam, Ketoprofen, Naproxen). | [6][7] |
| Treatment Duration | Varies, e.g., 2 weeks to 2 months. | [7] |
| Primary Outcome Measures | - Pain on movement (Visual Analog Scale) - Morning stiffness score - Lequesne index | [6] |
| Secondary Outcome Measures | - Global assessment of efficacy and tolerability by patient and physician - Incidence of adverse events | [6] |
Conclusion
This compound (Nimesulide) is a potent NSAID with a well-characterized pharmacokinetic and pharmacodynamic profile. Its primary mechanism of action, the selective inhibition of COX-2, is complemented by a range of non-COX-2 mediated effects that contribute to its anti-inflammatory and analgesic properties. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. A thorough understanding of its molecular interactions and metabolic fate is crucial for its continued investigation and potential development of novel therapeutic applications.
References
- 1. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. benchchem.com [benchchem.com]
- 6. A randomized, double-blind, multicenter trial of nimesulide-beta-cyclodextrin versus naproxen in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nimesulide in the treatment of osteoarthritis. Double-blind studies in comparison with piroxicam, ketoprofen and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Artilide Fumarate for Cardiac Arrhythmia Research: A Technical Guide
Disclaimer: Publicly available research data specifically on artilide fumarate is limited. This guide leverages data from its close structural and functional analog, ibutilide fumarate, a well-characterized Class III antiarrhythmic agent, to provide a comprehensive technical overview for research and development professionals. The information presented herein should be considered in this context, and further direct experimental validation for this compound fumarate is essential.
Introduction to this compound Fumarate
This compound fumarate (also known as U-88943E) is a Class III antiarrhythmic agent, structurally related to ibutilide and sotalol.[1] As a member of this class, its primary mechanism of action is the prolongation of the cardiac action potential, which in turn increases the effective refractory period of myocardial tissue.[2][3] This electrophysiological effect is the basis for its potential utility in the treatment of various cardiac arrhythmias, particularly those involving re-entrant circuits.[2] Preclinical evidence suggests that this compound is effective in suppressing induced ventricular arrhythmias, an action associated with significant increases in ventricular refractoriness and monophasic action potential duration.[1]
Mechanism of Action
The antiarrhythmic effect of Class III agents like this compound is primarily mediated by the blockade of potassium channels involved in the repolarization phase of the cardiac action potential.[2][3] The primary target is the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[4] By inhibiting IKr, this compound is presumed to delay the efflux of potassium ions from the cardiomyocyte, thereby prolonging the action potential duration (APD) and, consequently, the QT interval on the electrocardiogram (ECG).[2]
Some Class III agents, including the related compound ibutilide, may also have a secondary mechanism of action involving the enhancement of the late inward sodium current (INa-late).[5] This dual action contributes to a more pronounced prolongation of the APD.
Quantitative Data (Based on Ibutilide Fumarate)
The following tables summarize the expected quantitative effects of a Class III antiarrhythmic agent like this compound, based on published data for its analog, ibutilide.
Table 1: Electrophysiological Effects of Ibutilide Fumarate
| Parameter | Species | Model | Dosage/Concentration | Effect | Reference |
| Atrial Monophasic Action Potential Duration | Human | In vivo | 0.01 mg/kg IV | Increased | [6] |
| Ventricular Monophasic Action Potential Duration | Human | In vivo | 0.01 mg/kg IV | Increased | [6] |
| Atrial Effective Refractory Period | Human | In vivo | 0.01 mg/kg IV | Prolonged | [5] |
| QT Interval | Human | In vivo | Dose-dependent | Prolonged | [5] |
Table 2: Clinical Efficacy of Intravenous Ibutilide Fumarate for Atrial Fibrillation/Flutter Conversion
| Study Population | Comparator | Ibutilide Conversion Rate | Comparator Conversion Rate | p-value | Reference |
| Atrial Flutter | Propafenone | 90% | 30% | < 0.01 | [7] |
| Atrial Fibrillation | Propafenone | 70.7% | 48.8% | 0.043 | [8] |
| Atrial Fibrillation (Post-cardiac surgery) | Amiodarone | 45% (at 4 hours) | 50% (at 4 hours) | Not significant | [9] |
Experimental Protocols
In Vitro Assessment: Automated Patch-Clamp for hERG (IKr) Channel Blockade
This protocol is designed to determine the inhibitory concentration (IC50) of a test compound like this compound on the hERG potassium channel, a critical step in assessing proarrhythmic risk.[10]
Objective: To quantify the potency of this compound fumarate in blocking the IKr current.
Materials:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., IonFlux, QPatch).
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
This compound fumarate stock solution (in DMSO).
Procedure:
-
Cell Preparation: Culture hERG-expressing cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the extracellular solution at the desired concentration for the automated patch-clamp system.
-
System Setup: Prime the microfluidic plates or chips of the automated patch-clamp system with extracellular and intracellular solutions.
-
Cell Trapping and Sealing: Load the cell suspension into the system. The system will automatically trap individual cells and form a high-resistance (GΩ) seal between the cell membrane and the recording aperture.
-
Whole-Cell Configuration: Apply a brief suction pulse to rupture the cell membrane under the pipette, achieving the whole-cell patch-clamp configuration.
-
Voltage Protocol and Recording:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.
-
Apply a repolarizing step to -50 mV to elicit the characteristic hERG tail current. This tail current is measured as the peak outward current.
-
-
Compound Application:
-
After establishing a stable baseline recording, perfuse the cells with increasing concentrations of this compound fumarate.
-
Allow for a sufficient incubation period (e.g., 3-5 minutes) at each concentration to reach steady-state block.
-
Record the hERG tail current at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each this compound concentration and normalize it to the baseline current.
-
Plot the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Ex Vivo Assessment: Langendorff-Perfused Rabbit Heart Model
This model is used to assess the proarrhythmic potential of a drug by measuring its effects on cardiac electrophysiology in an isolated, intact heart.[11][12][13]
Objective: To evaluate the effects of this compound fumarate on action potential duration and its potential to induce arrhythmias in an ex vivo setting.
Materials:
-
New Zealand White rabbits.
-
Langendorff perfusion system.
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose.
-
Monophasic action potential (MAP) recording electrodes.
-
ECG recording system.
-
Pacing electrodes.
Procedure:
-
Heart Isolation: Anesthetize the rabbit and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Cannulation and Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C and a constant pressure (e.g., 80 cm H2O).
-
Instrumentation:
-
Place ECG electrodes on the heart surface to record a pseudo-ECG.
-
Position a MAP electrode on the left ventricular epicardium to record action potentials.
-
Place pacing electrodes on the right ventricle for controlled pacing.
-
-
Stabilization: Allow the heart to stabilize for at least 30 minutes, ensuring a stable heart rate, coronary flow, and MAP signal.
-
Baseline Recordings: Record baseline ECG and MAP parameters, including QT interval and MAP duration at 90% repolarization (MAPD90), at a fixed pacing cycle length (e.g., 500 ms).
-
Drug Perfusion: Introduce this compound fumarate into the perfusate at increasing concentrations.
-
Data Acquisition: At each concentration, after a period of equilibration, record the ECG and MAP parameters.
-
Proarrhythmia Assessment: After drug administration, the heart can be challenged with programmed electrical stimulation (e.g., premature stimuli) to assess the vulnerability to induced arrhythmias like Torsades de Pointes.
-
Data Analysis: Compare the changes in QT interval and MAPD90 from baseline at each drug concentration. Document the incidence and type of any spontaneous or induced arrhythmias.
In Vivo Assessment: Canine Model of Atrial Fibrillation
This model is used to evaluate the efficacy of an antiarrhythmic agent in terminating and preventing atrial fibrillation (AF).[14][15][16]
Objective: To determine the effectiveness of this compound fumarate in converting induced, sustained AF to sinus rhythm.
Materials:
-
Mongrel dogs.
-
Anesthesia (e.g., morphine-chloralose).
-
Multi-electrode recording catheters.
-
Intracardiac electrogram recording system.
-
External programmable stimulator.
-
Phenylephrine for inducing hypertension.
Procedure:
-
Animal Preparation: Anesthetize the dog, intubate, and provide mechanical ventilation. Catheterize the femoral artery and vein for blood pressure monitoring and drug administration.
-
Catheter Placement: Under fluoroscopic guidance, introduce multi-electrode catheters into the right atrium and coronary sinus for recording and pacing.
-
Induction of Atrial Fibrillation:
-
Induce hypertension by continuous infusion of phenylephrine (e.g., 2 µg/kg/min) to increase vagal tone.
-
Initiate rapid atrial pacing (e.g., 40 Hz for 20 minutes) to induce sustained AF.
-
Confirm sustained AF after cessation of pacing.
-
-
Drug Administration: Once sustained AF is established, administer a bolus or infusion of this compound fumarate intravenously.
-
Monitoring and Data Collection: Continuously record surface ECG and intracardiac electrograms. Monitor the atrial rhythm for conversion to sinus rhythm.
-
Efficacy Endpoint: The primary endpoint is the successful conversion of AF to sinus rhythm within a specified timeframe after drug administration.
-
Post-Conversion Assessment: If conversion occurs, the atrial effective refractory period can be measured to assess the electrophysiological effects of the drug. Re-induction of AF can also be attempted to evaluate the drug's prophylactic efficacy.
-
Data Analysis: Calculate the conversion rate of AF and the time to conversion. Analyze changes in electrophysiological parameters before and after drug administration.
Mandatory Visualizations
Conclusion
This compound fumarate is a promising Class III antiarrhythmic agent based on its structural similarity to ibutilide and early preclinical findings. Its mechanism of action, centered on the prolongation of the cardiac action potential, offers a sound basis for its potential efficacy in treating atrial and ventricular arrhythmias. However, a comprehensive understanding of its pharmacological profile, including its precise ion channel selectivity, potency, and proarrhythmic risk, requires further dedicated research. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound fumarate, from in vitro channel pharmacology to in vivo efficacy models. Such studies are crucial to delineate its therapeutic potential and to position it within the landscape of antiarrhythmic drug development.
References
- 1. medkoo.com [medkoo.com]
- 2. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 3. partone.litfl.com [partone.litfl.com]
- 4. A current understanding of drug-induced QT prolongation and its implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiology and pharmacology of ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of intravenous ibutilide versus procainamide for enhancing termination of atrial flutter by atrial overdrive pacing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical comparison of ibutilide and propafenone for converting atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of intravenous ibutilide vs. propafenone for rapid termination of recent onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ibutilide versus amiodarone in atrial fibrillation: a double-blinded, randomized study [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Langendorff heart - Wikipedia [en.wikipedia.org]
- 13. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 14. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
Beyond COX-2: An In-Depth Technical Guide to the Novel Therapeutic Targets of Artilide (Nimesulide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artilide, the brand name for the non-steroidal anti-inflammatory drug (NSAID) nimesulide, is well-established as a preferential cyclooxygenase-2 (COX-2) inhibitor.[1][2][3] This primary mechanism of action, which involves the blockade of prostaglandin synthesis, underpins its anti-inflammatory, analgesic, and antipyretic properties. However, a growing body of evidence reveals that the therapeutic effects of nimesulide extend beyond COX-2 inhibition, involving a complex and multifaceted engagement with a range of other molecular targets.[4][5][6] This technical guide provides a comprehensive exploration of these novel, non-COX-2 mediated therapeutic targets of nimesulide. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into its diverse pharmacological profile. This document details nimesulide's influence on key inflammatory and cellular pathways, including the inhibition of phosphodiesterase IV, modulation of neutrophil activity, suppression of tumor necrosis factor-alpha (TNF-α), inhibition of matrix metalloproteinases (MMPs), interaction with the glucocorticoid receptor system, and its emerging potential as an anti-cancer agent through the targeting of tubulin and heat shock protein 27 (HSP27). Quantitative data are summarized in structured tables for clear comparison, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of nimesulide's multifaceted molecular interactions.
Inhibition of Phosphodiesterase Type IV (PDE4)
Nimesulide has been identified as an inhibitor of phosphodiesterase type IV (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[6][7][8] By inhibiting PDE4, nimesulide increases intracellular cAMP levels, which in turn suppresses the activation of inflammatory cells and the production of pro-inflammatory mediators.[7][9][10] This mechanism contributes significantly to its overall anti-inflammatory effect, independent of COX-2 inhibition.
Quantitative Data: PDE4 Inhibition
| Parameter | Value | Cell Type |
| IC50 | 39 ± 2 µM | Polymorphonuclear leukocyte cytosol |
Table 1: Inhibitory concentration of nimesulide on phosphodiesterase type IV.[7]
Experimental Protocol: Measurement of Superoxide Anion Production in Neutrophils
This protocol is adapted from a study investigating the effect of nimesulide on superoxide anion production in stimulated polymorphonuclear leukocytes.[7][11][12]
Objective: To quantify the production of superoxide anions by neutrophils in response to a stimulant, with and without the presence of nimesulide.
Materials:
-
Human peripheral blood
-
Ficoll-Paque solution for neutrophil isolation[13]
-
Krebs-Ringer phosphate buffer (KRP)[13]
-
Cytochrome c (from horse heart)
-
Superoxide dismutase (SOD)
-
Stimulants: N-formyl-methionyl-leucyl-phenylalanine (fMLP) or Phorbol Myristate Acetate (PMA)[12][14]
-
Nimesulide
-
Spectrophotometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation.[13] Resuspend the purified neutrophils in ice-cold Ca2+-free KRP.[13]
-
Reaction Mixture Preparation: In a spectrophotometer cuvette, prepare a reaction mixture containing neutrophils (e.g., 1 x 10^6 cells), cytochrome c (e.g., 100 µM), and KRP.
-
Nimesulide Pre-incubation: For the experimental group, add nimesulide at the desired concentrations and pre-incubate the neutrophil suspension for a specified time (e.g., 10 minutes) at 37°C. For the control group, add the vehicle (e.g., DMSO) instead of nimesulide.
-
Stimulation: Initiate the reaction by adding the stimulant (fMLP or PMA) to the cuvette.
-
Spectrophotometric Measurement: Immediately measure the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance at this wavelength.
-
Control for Specificity: In a separate control experiment, add superoxide dismutase (SOD) to the reaction mixture before the stimulant. SOD will dismutate the superoxide anions, thus preventing the reduction of cytochrome c. This allows for the determination of the specific superoxide-dependent cytochrome c reduction.
-
Calculation: Calculate the rate of superoxide anion production based on the change in absorbance over time, using the extinction coefficient for reduced cytochrome c.
Signaling Pathway: PDE4 Inhibition
Caption: Nimesulide inhibits PDE4, leading to increased cAMP levels and subsequent suppression of the inflammatory response.
Modulation of Neutrophil Activity
Nimesulide has been shown to directly modulate several functions of neutrophils, key cells in the inflammatory process.[12] This includes the inhibition of their migration, adherence to endothelial cells, and the release of damaging reactive oxygen species (ROS) and enzymes.[15][16]
Quantitative Data: Neutrophil Function
| Parameter | Effect of Nimesulide |
| Superoxide Anion Production | Dose-dependent decrease[7] |
| Neutrophil Transendothelial Migration | Inhibited[15] |
| Neutrophil Adherence to Endothelial Cells | Markedly reduced[15] |
Table 2: Effects of nimesulide on various neutrophil functions.
Experimental Protocol: Neutrophil Transendothelial Migration Assay
This protocol is based on studies evaluating the effect of nimesulide on neutrophil migration across an endothelial cell monolayer.[15]
Objective: To assess the ability of neutrophils to migrate through a layer of endothelial cells in the presence or absence of nimesulide.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Neutrophils (isolated as described in section 1.2)
-
Two-compartment migration chambers (e.g., Transwell inserts) with polycarbonate filters
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Nimesulide
-
Microplate reader
Procedure:
-
Endothelial Cell Monolayer Culture: Culture HUVECs to confluence on the polycarbonate filters of the migration chamber inserts.
-
Activation of Endothelial Cells: Treat the HUVEC monolayers with TNF-α for approximately 4 hours to activate the endothelium, making it permissive for neutrophil migration.
-
Neutrophil Treatment: Pre-incubate isolated neutrophils with nimesulide at various concentrations or with a vehicle control.
-
Migration Assay: Add the treated neutrophils to the upper compartment of the migration chambers containing the activated HUVEC monolayers. The lower compartment should contain a chemoattractant (e.g., fMLP).
-
Incubation: Incubate the chambers for a sufficient time to allow for neutrophil migration (e.g., 2-4 hours) at 37°C.
-
Quantification of Migrated Neutrophils: Quantify the number of neutrophils that have migrated to the lower compartment. This can be done by lysing the cells in the lower chamber and measuring the activity of a neutrophil-specific enzyme (e.g., myeloperoxidase) using a colorimetric assay and a microplate reader.
-
Data Analysis: Express the results as the percentage of migrated neutrophils relative to the total number of neutrophils added to the upper chamber.
Suppression of Tumor Necrosis Factor-alpha (TNF-α)
Nimesulide has been demonstrated to prevent the elevation of plasma TNF-α levels in response to inflammatory stimuli.[17] TNF-α is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases.[18][] The ability of nimesulide to inhibit TNF-α production represents another significant COX-2 independent anti-inflammatory mechanism.
Signaling Pathway: TNF-α Suppression
Caption: Nimesulide inhibits the production of the pro-inflammatory cytokine TNF-α from activated macrophages.
Inhibition of Matrix Metalloproteinases (MMPs)
In the context of osteoarthritis, nimesulide has been shown to reduce the serum levels of matrix metalloproteinases (MMPs), specifically MMP-3 and MMP-8.[20] MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, and their inhibition by nimesulide suggests a potential chondroprotective effect.[6][20]
Quantitative Data: MMP Inhibition
| Parameter | Baseline (Mean ± SD) | After 3 Weeks of Nimesulide (100 mg twice daily) (Mean ± SD) | Percentage Change |
| MMP-3 (ng/mL) | 45.3 ± 12.1 | 32.1 ± 9.8 | ↓ 29.1% |
| MMP-8 (ng/mL) | 15.2 ± 5.4 | 10.8 ± 4.1 | ↓ 28.9% |
Table 3: Effect of nimesulide on serum levels of MMP-3 and MMP-8 in patients with osteoarthritis.[6]
Experimental Protocol: Measurement of Serum MMP Levels
This protocol is based on a pilot clinical study that measured MMP levels in osteoarthritis patients treated with nimesulide.[20]
Objective: To determine the serum concentrations of MMP-3 and MMP-8 in patients before and after treatment with nimesulide.
Materials:
-
Patient blood samples (serum)
-
Human MMP-3 and MMP-8 immunoassay kits (e.g., ELISA kits)[16][21]
-
Microplate reader
Procedure:
-
Sample Collection: Collect peripheral blood samples from patients with radiologically confirmed osteoarthritis of the knee or hip at baseline and after a 3-week treatment period with 100 mg of nimesulide administered twice daily.[6]
-
Serum Preparation: Process the blood samples to obtain serum and store at -80°C until analysis.[21][22]
-
Immunoassay: Perform the immunoassays for MMP-3 and MMP-8 according to the manufacturer's instructions provided with the commercial kits. This typically involves the following steps:
-
Coating a microplate with capture antibodies specific for MMP-3 or MMP-8.
-
Adding patient serum samples and standards to the wells.
-
Incubating to allow the MMPs to bind to the capture antibodies.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubating to allow the detection antibody to bind to the captured MMPs.
-
Washing the plate again.
-
Adding a substrate that is converted by the enzyme into a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentrations of MMP-3 and MMP-8 in the serum samples by comparing their absorbance values to a standard curve generated from known concentrations of the respective MMPs.
Interaction with the Glucocorticoid Receptor System
A novel and significant finding is that nimesulide, at therapeutically relevant concentrations, can induce the intracellular phosphorylation and activation of glucocorticoid receptors.[23][24][25] This activation leads to their binding to target genes, suggesting that some of the anti-inflammatory effects of nimesulide may be mediated through the glucocorticoid signaling pathway.[23][24][25]
Experimental Workflow: Assessing Glucocorticoid Receptor Activation
Caption: Experimental workflow to investigate the effect of nimesulide on glucocorticoid receptor (GR) activation in human synovial fibroblasts.
Anti-Cancer Potential: Targeting Tubulin and HSP27
Emerging research has highlighted the potential of nimesulide and its analogues as anti-cancer agents.[15][26][27] This anti-neoplastic activity appears to be mediated, at least in part, through the targeting of tubulin and heat shock protein 27 (HSP27), both of which are upregulated in cancer cells and play crucial roles in cell division and proliferation.[26][27]
Quantitative Data: Anti-Cancer Activity of Nimesulide Analogues
| Cell Line | IC50 Range (µM) | Cancer Type |
| SKOV3 | 0.23 - 2.02 | Ovarian Cancer |
| SKBR3 | 0.50 - 3.73 | Breast Cancer |
Table 4: Cytotoxic activity of nimesulide analogues in female cancer cell lines.[26]
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the anti-proliferative effects of nimesulide on cancer cells.[28][29][30][31]
Objective: To determine the effect of nimesulide on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., PANC-1, SKOV3, SKBR3)
-
Cell culture medium and supplements
-
Nimesulide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Nimesulide Treatment: Treat the cells with various concentrations of nimesulide for different time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each nimesulide concentration compared to the vehicle control. The IC50 value (the concentration of nimesulide that inhibits cell growth by 50%) can be determined from the dose-response curve.
Signaling Pathway: TRAIL-Induced Apoptosis Enhancement
Recent studies have shown that nimesulide can sensitize pancreatic cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis by promoting the clustering of Death Receptor 5 (DR5).[17][28]
Caption: Nimesulide enhances TRAIL-induced apoptosis by promoting the clustering of Death Receptor 5 (DR5).
Conclusion
The therapeutic actions of this compound (nimesulide) are not solely attributable to its well-established preferential inhibition of COX-2. This technical guide has elucidated a range of additional molecular mechanisms that contribute to its anti-inflammatory, analgesic, and potentially chondroprotective and anti-cancer properties. By inhibiting phosphodiesterase IV, modulating neutrophil function, suppressing TNF-α production, inhibiting matrix metalloproteinases, interacting with the glucocorticoid receptor system, and targeting key proteins in cancer cell proliferation, nimesulide presents a complex and multifaceted pharmacological profile. A thorough understanding of these non-COX-2 mediated actions is crucial for the continued exploration of its therapeutic potential and for the development of novel anti-inflammatory and anti-cancer agents with improved efficacy and safety profiles. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.
References
- 1. A Comprehensive Review of Nimesulide's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 2. Nimesulide: an NSAID that preferentially inhibits COX-2, and has various unique pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Introduction to "nimesulide: beyond COX-2" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nimesulide decreases superoxide production by inhibiting phosphodiesterase type IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of neutrophil oxidative metabolism by nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix metalloproteinases-3 (MMP-3) serum level and genetic polymorphisms associated with rheumatoid arthritis - Al-Nuaimy - Russian Journal of Infection and Immunity [iimmun.ru]
- 17. Nimesulide, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 20. Effect of nimesulide on metalloproteinases and matrix degradation in osteoarthritis: a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Matrix Metalloproteinases-3 Baseline Serum Levels in Early Rheumatoid Arthritis Patients without Initial Radiographic Changes: A Two-Year Ultrasonographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Physiological matrix metalloproteinase (MMP) concentrations: comparison of serum and plasma specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of nimesulide on glucocorticoid receptor activity in human synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. preprints.org [preprints.org]
- 27. researchgate.net [researchgate.net]
- 28. Nimesulide, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Nimesulide inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
The Multifaceted Effects of Artilide (Nimesulide) on Cellular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artilide, the brand name for the selective cyclooxygenase-2 (COX-2) inhibitor Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) with a well-established role in managing pain and inflammation. Beyond its primary mechanism of action, a growing body of evidence reveals that Nimesulide exerts a complex and multifaceted influence on a variety of cellular signaling pathways. These interactions extend to critical processes such as apoptosis, cell cycle regulation, and the modulation of key inflammatory and cancer-related signaling cascades, including NF-κB, MAPK, Wnt/β-catenin, and PTEN/Akt. This technical guide provides a comprehensive overview of the molecular interactions of Nimesulide, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways to support further research and drug development efforts.
Introduction
Nimesulide is a sulfonanilide compound that exhibits a higher selectivity for inhibiting the COX-2 isoenzyme over COX-1. This selectivity is believed to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs. While the anti-inflammatory and analgesic effects of Nimesulide are primarily attributed to the inhibition of prostaglandin synthesis via the COX-2 pathway, its influence on cellular function is far more intricate. This guide delves into the non-COX-2 mediated effects of Nimesulide, exploring its impact on critical signaling pathways that govern cell fate and function.
Effects on Apoptosis
Nimesulide has been demonstrated to induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent. The pro-apoptotic effects of Nimesulide are mediated through both intrinsic and extrinsic pathways, involving the regulation of key apoptotic proteins.
Modulation of Bcl-2 Family Proteins
Studies have shown that Nimesulide can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it has been observed to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization and the release of cytochrome c, a key event in the intrinsic apoptotic pathway.
Activation of Caspases
Nimesulide treatment has been shown to lead to the activation of initiator and executioner caspases. In human non-small cell lung cancer cells, Nimesulide, in combination with ionizing radiation, was found to induce the cleavage and activation of caspase-8, an initiator caspase in the extrinsic pathway, as well as caspase-3 and caspase-9, which are key executioner and initiator caspases, respectively. The activation of caspase-3 leads to the cleavage of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.
Sensitization to TRAIL-Induced Apoptosis
Nimesulide can sensitize pancreatic cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. This sensitization is achieved by promoting the clustering of Death Receptor 5 (DR5) in the plasma membrane, thereby enhancing the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of the caspase cascade.
Quantitative Data on Apoptotic Effects
| Cell Line | Concentration (µM) | Effect | Reference |
| SGC-7901 (Gastric) | 400 | 22.02 ± 1.27% apoptotic cells | |
| AsPC1 (Pancreatic) | 50 (with TRAIL) | >90% increase in apoptosis | |
| Panc1 (Pancreatic) | 50 (with TRAIL) | >90% increase in apoptosis |
Effects on Cell Cycle Regulation
Nimesulide can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.
G0/G1 Phase Arrest
A common effect of Nimesulide on cancer cells is the induction of cell cycle arrest at the G0/G1 phase. This is often accompanied by a decrease in the proportion of cells in the S and G2/M phases. This G0/G1 arrest is, at least in part, mediated by the upregulation of the cyclin-dependent kinase inhibitor p27Kip1. p27Kip1 binds to and inhibits the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes, which are essential for the G1 to S phase transition.
Quantitative Data on Cell Cycle Effects
| Cell Line | Treatment Duration (h) | Nimesulide Concentration (µmol/L) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| SGC-7901 | 72 | 0 | 54.12 ± 2.11 | 32.15 ± 1.54 | 13.73 ± 0.98 | |
| SGC-7901 | 72 | 100 | 62.34 ± 2.34 | 25.43 ± 1.32 | 12.23 ± 0.87 | |
| SGC-7901 | 72 | 200 | 68.76 ± 2.56 | 20.12 ± 1.11 | 11.12 ± 0.76 | |
| SGC-7901 | 72 | 400 | 75.43 ± 2.87 | 15.34 ± 0.98 | 9.23 ± 0.65 |
Modulation of Key Signaling Pathways
Nimesulide's influence extends to several critical intracellular signaling pathways that are often dysregulated in inflammatory diseases and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Nimesulide has been shown to inhibit the activation of NF-κB. This inhibition can occur through the suppression of radiation-induced NF-κB target genes, such as MnSOD and survivin. By inhibiting NF-κB, Nimesulide can reduce the expression of pro-inflammatory cytokines and anti-apoptotic proteins.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Nimesulide has been shown to inhibit the MAPK/COX-2 signaling pathway. Specifically, it can reduce the expression of phosphorylated c-Jun N-terminal kinase (p-JNK) and p38 MAPK.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. Nimesulide has been found to inhibit the Wnt/β-catenin signaling pathway in gastric cancer cells. It achieves this by increasing the expression of APC (Adenomatous Polyposis Coli) and promoting the activation of GSK3β (Glycogen Synthase Kinase 3 Beta), which leads to the degradation of β-catenin. This, in turn, downregulates the expression of Wnt target genes like c-Myc and Cyclin D1.
PTEN/Akt Signaling Pathway
The PTEN/Akt pathway is a critical regulator of cell growth, survival, and metabolism. Nimesulide has been shown to enhance the expression of the tumor suppressor PTEN (Phosphatase and Tensin Homolog). Increased PTEN expression leads to the inhibition of the PI3K/Akt signaling pathway, which in turn can suppress cancer cell growth and induce apoptosis.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of Nimesulide on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SGC-7901)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Nimesulide (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Nimesulide (e.g., 0, 50, 100, 200, 400 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells after Nimesulide treatment.
Materials:
-
Cancer cell line
-
Nimesulide
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with Nimesulide as described for the MTT assay.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
Objective: To determine the effect of Nimesulide on cell cycle distribution.
Materials:
-
Cancer cell line
-
Nimesulide
-
PBS
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with Nimesulide.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Objective: To detect changes in the expression of specific proteins in response to Nimesulide.
Materials:
-
Cancer cell line
-
Nimesulide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, p27Kip1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with Nimesulide and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize the data.
Conclusion
This compound (Nimesulide) is more than a simple COX-2 inhibitor. Its ability to modulate a wide array of cellular signaling pathways, including those governing apoptosis and cell cycle, highlights its potential for repositioning in therapeutic areas beyond inflammation and pain, particularly in oncology. The detailed information on its molecular interactions, quantitative effects, and experimental methodologies provided in this guide serves as a valuable resource for researchers and drug development professionals. Further investigation into the intricate mechanisms of Nimesulide's action will undoubtedly open new avenues for the development of novel therapeutic strategies.
In Vitro Anti-inflammatory Properties of Artilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artilide, with the active pharmaceutical ingredient Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its preferential inhibition of cyclooxygenase-2 (COX-2).[1] This selective action forms the cornerstone of its anti-inflammatory, analgesic, and antipyretic properties, while potentially mitigating the gastrointestinal side effects associated with non-selective NSAIDs.[2] Beyond its primary mechanism of COX-2 inhibition, extensive in vitro research has unveiled a broader spectrum of anti-inflammatory activities, including the modulation of key signaling pathways and the inhibition of various inflammatory mediators. This technical guide provides an in-depth overview of the in vitro studies elucidating the anti-inflammatory properties of this compound (Nimesulide), presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Core Mechanism of Action: Selective COX-2 Inhibition
The principal mechanism of this compound's anti-inflammatory effect is its selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1] In cellular models, this targeted inhibition results in a significant reduction of prostaglandin E2 (PGE2), a major product of COX-2 activity.[1]
Quantitative Data: COX-1 and COX-2 Inhibition
The in vitro selectivity of Nimesulide for COX-2 over COX-1 has been demonstrated in various assay systems. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this selectivity.
| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Human Whole Blood Assay | >100 | 7.3 | >13.7 | [3] |
| Canine Whole Blood Assay | 20.3 ± 2.8 | 1.6 ± 0.4 | 12.99 ± 3.41 | [4] |
| Purified Ovine COX Enzymes | >100 | 70 ± 35 (time-dependent) to 0.07 ± 0.05 | Variable | [3] |
| General Reference | - | 26 | - | [5] |
Inhibition of Inflammatory Mediators
This compound's anti-inflammatory profile extends to the inhibition of various pro-inflammatory molecules beyond prostaglandins.
Cytokine Inhibition
In vitro studies have demonstrated that Nimesulide can suppress the production of key pro-inflammatory cytokines.
| Cytokine | Cell Type | Stimulus | Nimesulide Concentration | Inhibition | Reference |
| IL-6 | Human Articular Chondrocytes | IL-1β | Therapeutic concentrations | Significant decrease | [6] |
| IL-6 | Human OA Synovial Fibroblasts | - | Therapeutic concentrations | Significant reduction | [6] |
| TNF-α | - | - | - | - |
Note: Specific quantitative data on TNF-α inhibition by Nimesulide was not detailed in the provided search results, though its involvement in the inflammatory cascade affected by Nimesulide is acknowledged.
Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS) Inhibition
Nimesulide has been shown to inhibit the production of nitric oxide, a potent inflammatory mediator, by suppressing the expression of inducible nitric oxide synthase (iNOS) in various cell types.
| Cell Type | Stimulus | Effect of Nimesulide | Reference |
| Rat Alveolar Macrophages | LPS | Scavenged NO and suppressed iNOS expression | [7] |
Lipoxygenase (LOX) Inhibition
While the primary target of Nimesulide is COX-2, some studies suggest it may also exert an inhibitory effect on the lipoxygenase (LOX) pathway, which is responsible for the production of leukotrienes, another class of inflammatory mediators. One study reported an IC50 value of 19.87 ± 0.85 µM for Nimesulide against 15-lipoxygenase.[8]
Modulation of Intracellular Signaling Pathways
This compound's anti-inflammatory effects are also mediated through its influence on critical intracellular signaling cascades that regulate the expression of inflammatory genes.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response. In vitro studies have shown that Nimesulide can inhibit the NF-κB signaling pathway. This inhibition is thought to occur, at least in part, through the suppression of IκBα phosphorylation, which prevents the translocation of the active NF-κB dimer to the nucleus.[9][10][11]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
MAPK pathways, including p38 and JNK, are also implicated in the inflammatory response. Nimesulide has been shown to inhibit the phosphorylation of p38 and JNK, thereby downregulating MAPK signaling and suppressing the broader inflammatory response.[1]
Inhibition of Matrix Metalloproteinases (MMPs)
In the context of osteoarthritis, Nimesulide has been shown to have a protective effect on cartilage by inhibiting the synthesis of matrix metalloproteinases (MMPs), such as stromelysin (MMP-3) and collagenase (MMP-1), which are responsible for the degradation of the extracellular matrix.[12][13]
| MMP | Cell/Tissue Type | Effect of Nimesulide | Reference |
| MMP-1 | Human Osteoarthritic Cartilage | Significant reduction in synthesis | [12] |
| MMP-3 | Human Osteoarthritic Cartilage | Significant reduction in synthesis | [12] |
| Stromelysin | Human Articular Chondrocytes | Inhibition of release | [13] |
Experimental Protocols
Cyclooxygenase (COX) Activity Assay (Fluorometric)
This protocol outlines a general method for determining the inhibitory effect of this compound on COX-1 and COX-2 activity.
Materials:
-
COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
NaOH
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
Positive Control (e.g., a known COX inhibitor)
-
This compound (Nimesulide) stock solution
-
96-well microplate
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Reagent Preparation: Prepare working solutions of COX Assay Buffer, COX Probe, NaOH, COX Cofactor, and Arachidonic Acid according to the assay kit manufacturer's instructions.
-
Sample Preparation: Prepare serial dilutions of this compound in COX Assay Buffer.
-
Reaction Setup:
-
Set up duplicate wells for each sample concentration, a positive control, and a no-inhibitor control.
-
To each well, add 2-20 µL of the sample or control, and adjust the volume to 20 µL with COX Assay Buffer.
-
Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add the appropriate volume to each well.
-
Add 2 µL of either COX-1 or COX-2 enzyme to the respective wells.
-
-
Initiate Reaction: Add 10 µL of diluted Arachidonic Acid/NaOH solution to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the probe used.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each well. Determine the percent inhibition for each this compound concentration compared to the no-inhibitor control. Calculate the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol describes the measurement of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
This compound (Nimesulide) stock solution
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
Cell Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.
-
Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, add 100 µL of the collected supernatant.
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Mix equal volumes of Griess Reagent Component A and Component B immediately before use. Add 100 µL of the mixed Griess Reagent to each well containing supernatant and standards.
-
-
Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm.
-
Data Analysis: Determine the nitrite concentration in the samples from the sodium nitrite standard curve. Calculate the percentage of NO inhibition for each this compound concentration.
Cytokine Measurement by ELISA
This protocol provides a general outline for quantifying cytokine levels (e.g., IL-6) in cell culture supernatants using a sandwich ELISA.
Materials:
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, enzyme conjugate, substrate, and wash buffer)
-
Cell culture supernatants from cells treated with this compound and an inflammatory stimulus
-
Recombinant cytokine standard
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add the enzyme-conjugated streptavidin (or avidin) and incubate for 20-30 minutes at room temperature.
-
Substrate Reaction: Wash the plate. Add the substrate solution and incubate in the dark until a color develops.
-
Stop Reaction and Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards. Determine the concentration of the cytokine in the samples from the standard curve.
Conclusion
The in vitro anti-inflammatory properties of this compound (Nimesulide) are multifaceted, extending beyond its well-established selective inhibition of COX-2. Through the modulation of key inflammatory mediators such as cytokines and nitric oxide, the inhibition of matrix-degrading enzymes, and the downregulation of pro-inflammatory signaling pathways like NF-κB and MAPK, this compound demonstrates a comprehensive mechanism of action at the cellular level. This technical guide provides a foundational understanding of these in vitro effects, offering valuable insights for researchers and professionals in the field of drug discovery and development. The provided protocols and pathway diagrams serve as a practical resource for further investigation into the anti-inflammatory potential of this and similar compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic profile and in vitro selective cyclooxygenase-2 inhibition by nimesulide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of nimesulide and sodium diclofenac on interleukin-6, interleukin-8, proteoglycans and prostaglandin E2 production by human articular chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nimesulide inhibits lipopolysaccharide-induced production of superoxide anions and nitric oxide and iNOS expression in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. library.plu.edu [library.plu.edu]
- 9. Cyclooxygenase-2 inhibitor, nimesulide, improves radiation treatment against non-small cell lung cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of nimesulide and naproxen on the degradation and metalloprotease synthesis of human osteoarthritic cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the analgesic effects of Artilide at the molecular level
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the analgesic effects of Artilide, the brand name for the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. While its primary action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a growing body of evidence reveals a more complex and multifaceted pharmacological profile. This document delves into the core molecular interactions of Nimesulide, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to offer a comprehensive resource for the scientific community.
Primary Mechanism of Action: Selective COX-2 Inhibition
This compound's principal analgesic and anti-inflammatory effects stem from its selective inhibition of the COX-2 enzyme.[1] COX-2 is inducibly expressed at sites of inflammation and is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1] By preferentially targeting COX-2 over the constitutively expressed COX-1 isoform, which is involved in homeostatic functions such as protecting the gastrointestinal lining, this compound can effectively reduce the inflammatory response with a potentially lower risk of certain side effects associated with non-selective NSAIDs.[1]
Quantitative Analysis of COX Inhibition
The selectivity of Nimesulide for COX-2 has been quantified in numerous studies. The following table summarizes the 50% inhibitory concentration (IC50) values for Nimesulide and other common NSAIDs against COX-1 and COX-2, providing a comparative view of their selectivity. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Nimesulide | ~7.3 - >100 | ~0.07 - 7.6 | ~7.3 |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | >100 | 25 | >4.0 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Piroxicam | 47 | 25 | 1.9 |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.[2][3]
Experimental Protocol: Human Whole Blood Assay for COX Selectivity
The human whole blood assay is a widely accepted method for determining the COX-1 and COX-2 selectivity of NSAIDs in a physiologically relevant environment.
Objective: To measure the inhibitory effect of Nimesulide on COX-1 and COX-2 activity in human whole blood.
Methodology:
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into heparinized tubes.
-
COX-1 Activity (Thromboxane B2 Production):
-
Aliquot whole blood into tubes containing various concentrations of Nimesulide or a vehicle control.
-
Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production, which is rapidly metabolized to the stable Thromboxane B2 (TXB2).
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using a specific enzyme immunoassay (EIA) kit.
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
To another set of blood aliquots with Nimesulide or vehicle, add lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.
-
Incubate the samples at 37°C for 24 hours.
-
Centrifuge the samples to obtain plasma.
-
Measure the concentration of Prostaglandin E2 (PGE2) in the plasma using a specific EIA kit.
-
-
Data Analysis: Calculate the IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production.
Beyond COX-2: Multifaceted Molecular Interactions
The analgesic and anti-inflammatory properties of Nimesulide are not solely attributable to COX-2 inhibition. It interacts with a range of other molecular targets and signaling pathways.
Inhibition of Matrix Metalloproteinases (MMPs)
Nimesulide has been shown to reduce the activity of MMPs, a family of enzymes responsible for the degradation of the extracellular matrix, which is a key process in the pathophysiology of conditions like osteoarthritis.[4][5]
Quantitative Data on MMP Inhibition:
| Parameter | Baseline (Mean ± SD) | After 3 Weeks of Nimesulide (100 mg twice daily) (Mean ± SD) | Percentage Change |
| MMP-3 (ng/mL) | 45.3 ± 12.1 | 32.1 ± 9.8 | ↓ 29.1% |
| MMP-8 (ng/mL) | 15.2 ± 5.4 | 10.8 ± 4.1 | ↓ 28.9% |
Data adapted from a clinical study on patients with osteoarthritis.[4]
Modulation of Inflammatory Signaling Pathways
Nimesulide influences key intracellular signaling cascades that regulate the expression of pro-inflammatory genes.
2.2.1. Nuclear Factor-kappa B (NF-κB) Pathway:
NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in inflammation and immunity. Nimesulide has been demonstrated to suppress the activation of NF-κB, thereby downregulating the production of inflammatory mediators.[6] This inhibition can occur through the suppression of upstream kinases that are necessary for NF-κB activation.
References
- 1. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effect of nimesulide on metalloproteinases and matrix degradation in osteoarthritis: a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 inhibitor, nimesulide, improves radiation treatment against non-small cell lung cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Atractylenolide III and Artesunate in Oncology: A Technical Guide
A Note on "Artilide": Initial searches for a compound named "this compound" in the context of cancer research did not yield specific results, suggesting a potential misspelling. This guide will instead focus on two compounds with similar nomenclature and significant anti-cancer properties: Atractylenolide III and Artesunate .
This technical whitepaper provides an in-depth analysis of the preclinical data on Atractylenolide III and Artesunate, tailored for researchers, scientists, and drug development professionals. The document outlines the mechanisms of action, summarizes quantitative data, provides detailed experimental protocols, and visualizes key signaling pathways and workflows.
Atractylenolide III: A Novel Modulator of the Tumor Microenvironment
Atractylenolide III (ATL-III) is a sesquiterpene lactone that has demonstrated potential in cancer research, primarily through its ability to modulate the tumor microenvironment and inhibit processes crucial for cancer progression, such as epithelial-mesenchymal transition (EMT).
Quantitative Data Summary
While extensive quantitative data for Atractylenolide III across a wide range of cancer cell lines is still emerging, the following table summarizes available IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| CHO | Ovarian | 100.7 | [1] |
Note: The IC50 value for CHO cells, a non-cancerous cell line, is provided for reference. Further studies are required to establish a comprehensive profile of ATL-III's potency against various cancer cell types. A study on the effect of ATL-III on small intestine epithelial cells (IEC-6) indicated no effect on cell activity at a dose of 1-20 µmol/l[2].
Mechanism of Action and Signaling Pathways
Atractylenolide III's primary anti-cancer mechanism identified to date involves the inhibition of EMT, a key process in cancer invasion and metastasis. This is achieved through the activation of the AMP-activated protein kinase (AMPK) signaling pathway[2].
dot
Caption: Atractylenolide III activates the AMPK signaling pathway to inhibit TGF-β1-induced EMT.
Experimental Protocols
Inhibition of EMT in Small Intestine Epithelial Cells (IEC-6)[2]
-
Cell Culture: IEC-6 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO2 incubator.
-
MTT Assay for Cell Viability: IEC-6 cells were seeded in 96-well plates and treated with varying concentrations of ATL-III (1-20 µmol/l) for 24 hours. MTT reagent was added, and the absorbance was measured at 490 nm to assess cell viability.
-
Wound Healing Assay for Cell Migration: Confluent IEC-6 cell monolayers were scratched with a pipette tip and treated with TGF-β1 (10 ng/ml) with or without ATL-III. The wound closure was observed and photographed at 0 and 24 hours.
-
Transwell Assay for Cell Invasion: IEC-6 cells were seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contained DMEM with 10% FBS. Cells were treated with TGF-β1 and ATL-III. After 24 hours, invaded cells on the lower surface of the membrane were stained and counted.
-
Western Blotting: Cells were lysed, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against p-AMPK, AMPK, E-cadherin, N-cadherin, and MMP9.
-
Immunofluorescence Assay: Cells grown on coverslips were fixed, permeabilized, and incubated with primary antibodies for E-cadherin and N-cadherin, followed by incubation with fluorescently labeled secondary antibodies. Nuclei were counterstained with DAPI.
Artesunate: A Potent Inducer of ROS-Mediated Cancer Cell Death
Artesunate (ART), a derivative of artemisinin, is a well-established antimalarial drug that has demonstrated significant and broad-spectrum anti-cancer activity in numerous preclinical studies. Its primary mechanism of action involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to various forms of cell death.
Quantitative Data Summary
Artesunate has shown cytotoxic effects against a wide array of cancer cell lines. The following table summarizes a selection of reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| UWB1 | Ovarian Cancer | 26.91 | [3] |
| Caov-3 | Ovarian Cancer | 15.17 | [3] |
| OVCAR-3 | Ovarian Cancer | 4.67 | [3] |
| Patient-Derived Ovarian Cancer Organoids (Sensitive) | Ovarian Cancer | 0.009 - 0.09 | [3] |
| Patient-Derived Ovarian Cancer Organoids (Resistant) | Ovarian Cancer | 2.72 - 4.48 | [3] |
| HepG2 | Liver Cancer | ~7.10 | [4] |
| Huh7 | Liver Cancer | ~11.03 | [4] |
| SiHa | Cervical Cancer | 26.32 µg/ml (~54.8 µM) | [5] |
| A375 | Melanoma | 24.13 (24h), 6.6 (96h) | [6] |
| Jurkat | T-cell Leukemia | ~2 µg/ml (~4.1 µM) | [7] |
| Hut-78 | T-cell Leukemia | ~6 µg/ml (~12.4 µM) | [7] |
| Molt-4 | T-cell Leukemia | ~0.5 µg/ml (~1.0 µM) | [7] |
| CCRF-CEM | T-cell Leukemia | ~0.1 µg/ml (~0.2 µM) | [7] |
Mechanism of Action and Signaling Pathways
Artesunate's anti-cancer activity is multifaceted, with the induction of ROS-dependent apoptosis being a central mechanism. This process is often initiated by the interaction of the endoperoxide bridge in artesunate with intracellular iron, leading to the generation of cytotoxic free radicals. This oxidative stress can then trigger downstream signaling cascades leading to cell death. Artesunate has also been shown to influence key signaling pathways involved in cell survival and proliferation, such as the Akt/mTOR and PI3K/AKT pathways[8][9].
dot
Caption: Artesunate induces ROS-mediated apoptosis and inhibits pro-survival signaling pathways.
Experimental Protocols
ROS-Dependent Apoptosis in T-Leukemia Cells[7]
-
Cell Culture: Jurkat, Hut-78, Molt-4, and CCRF-CEM T-leukemia cell lines were cultured in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Apoptosis Assay (Annexin V/PI Staining): Cells were treated with various concentrations of artesunate for 24 or 48 hours. Apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).
-
Measurement of ROS Production: Cells were treated with artesunate for different time points (e.g., 15-60 minutes). Intracellular ROS levels were measured by flow cytometry using the oxidation-sensitive fluorescent dye DCFDA. The antioxidant N-acetylcysteine (NAC) was used as a negative control to confirm ROS-dependency.
-
Western Blotting: Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. Following transfer to a membrane, blots were probed with antibodies against key apoptosis-related proteins (e.g., caspases, Bcl-2 family members).
General Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential anti-cancer compound like Atractylenolide III or Artesunate.
dot
Caption: A generalized workflow for preclinical cancer drug discovery.
Conclusion
Both Atractylenolide III and Artesunate demonstrate significant potential as anti-cancer agents, albeit through different primary mechanisms. Atractylenolide III appears to be a promising modulator of the tumor microenvironment with the ability to inhibit EMT, a critical step in cancer metastasis. Further research is warranted to establish its efficacy across a broader range of cancer types and to elucidate its downstream signaling pathways in more detail.
Artesunate, on the other hand, has a more established and broad-spectrum cytotoxic effect, primarily driven by the induction of ROS-mediated cell death. Its efficacy has been demonstrated in a multitude of cancer cell lines and preclinical models. The existing data supports its further investigation in clinical settings, potentially in combination with other chemotherapeutic agents to enhance efficacy and overcome drug resistance.
This technical guide provides a foundational overview for researchers and drug development professionals interested in the therapeutic potential of these compounds. The presented data and protocols should serve as a valuable resource for designing future preclinical and clinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Atractylenolide III inhibits epithelial‑mesenchymal transition in small intestine epithelial cells by activating the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Artesunate as an Antineoplastic Agent in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Artesunate Induces ROS-Mediated Apoptosis in Doxorubicin-Resistant T Leukemia Cells | PLOS One [journals.plos.org]
- 8. Frontiers | Anti-tumor mechanism of artesunate [frontiersin.org]
- 9. Anti-tumor mechanism of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
Artilide (Nimesulide): An In-Depth Technical Guide on its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artilide, the brand name for the non-steroidal anti-inflammatory drug (NSAID) nimesulide, is primarily recognized for its selective inhibition of cyclooxygenase-2 (COX-2). However, its therapeutic effects extend beyond this primary mechanism, involving a complex modulation of various signaling pathways and subsequent alterations in gene expression. This technical guide provides a comprehensive overview of the molecular impact of nimesulide on gene expression, with a focus on its roles in inflammation, apoptosis, and cancer. This document details the effects of nimesulide on key signaling cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the glucocorticoid receptor pathway. Quantitative data on gene and protein expression changes are presented in structured tables for clear comparison. Detailed experimental protocols for key methodologies are provided to facilitate the replication and further investigation of these findings. Furthermore, signaling pathways are visualized using Graphviz to offer a clear representation of the molecular interactions influenced by nimesulide.
Introduction
Nimesulide is a sulfonanilide-class NSAID with potent anti-inflammatory, analgesic, and antipyretic properties. Its primary mechanism of action is the selective inhibition of COX-2, an enzyme pivotal in the synthesis of prostaglandins that mediate pain and inflammation.[1] This selectivity for COX-2 over COX-1 is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.
Beyond its well-established role as a COX-2 inhibitor, a growing body of research demonstrates that nimesulide exerts a wide range of effects on cellular processes through the modulation of gene expression. These effects are often independent of its COX-2 inhibitory activity and contribute to its broad therapeutic potential and, in some instances, its adverse effect profile. Understanding the intricate details of how nimesulide alters the cellular transcriptome is crucial for optimizing its clinical use, identifying new therapeutic applications, and developing safer, more targeted anti-inflammatory drugs.
This guide will delve into the known impacts of nimesulide on gene expression across various biological contexts, providing researchers and drug development professionals with a detailed resource on its molecular mechanisms of action.
Data Presentation: Quantitative Impact of Nimesulide on Gene and Protein Expression
The following tables summarize the quantitative effects of nimesulide on the expression of various genes and proteins as reported in the scientific literature.
Table 1: Effect of Nimesulide on Apoptosis-Related Gene and Protein Expression in FaDu Hypopharyngeal Carcinoma Cells [2]
| Gene/Protein | Treatment Condition | Fold Change (vs. Control) | Method of Analysis |
| Bcl-2 (Protein) | Nimesulide (500 µmol/l) for 6h | 0.55 ± 0.10 | Western Blot |
| Nimesulide (500 µmol/l) for 12h | 0.32 ± 0.09 | Western Blot | |
| Bax (Protein) | Nimesulide (500 µmol/l) for 6h | 1.56 ± 0.38 | Western Blot |
| Nimesulide (500 µmol/l) for 12h | 2.80 ± 0.35 | Western Blot | |
| Survivin (mRNA) | Nimesulide (500 µmol/l) for 6h | ~0.6 | RT-PCR |
| Nimesulide (500 µmol/l) for 12h | ~0.3 | RT-PCR | |
| Survivin (Protein) | Nimesulide (500 µmol/l) for 6h | ~0.7 | Western Blot |
| Nimesulide (500 µmol/l) for 12h | ~0.4 | Western Blot |
Table 2: Effect of Nimesulide on Gene Expression in Human Dermal Fibroblasts [3]
| Gene | Treatment Condition | Fold Change (vs. Control) | Method of Analysis |
| PTGS1 (COX-1) (mRNA) | 25 µM Nimesulide | No significant change | Microarray & qRT-PCR |
| PTGS2 (COX-2) (mRNA) | 25 µM Nimesulide | ↓ 0.7 | Microarray & qRT-PCR |
Table 3: Effect of Nimesulide on Pancreatic Cancer Cells (PANC-1) [4]
| Gene/Protein | Treatment Condition | Qualitative Change | Method of Analysis |
| PTEN (Protein) | 400 µmol/l Nimesulide for 48h | Increased | Western Blot |
| VEGF (Protein) | 100 and 400 µmol/l Nimesulide | Decreased | Western Blot |
| Cleaved Caspase-3 (Protein) | Nimesulide treatment | Increased | Western Blot |
| Bax (Protein) | Nimesulide treatment | Increased | Western Blot |
| Bcl-2 (Protein) | Nimesulide treatment | Decreased | Western Blot |
Signaling Pathways Modulated by Nimesulide
Nimesulide's influence on gene expression is mediated through its interaction with several key intracellular signaling pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes. Nimesulide has been shown to suppress the activation of NF-κB, thereby downregulating the expression of its target genes.[5]
Caption: Nimesulide inhibits the NF-κB signaling pathway.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation, cell proliferation, and apoptosis. Nimesulide has been demonstrated to inhibit the phosphorylation of key kinases in the MAPK pathway, such as p38 and JNK, thereby downregulating downstream inflammatory responses.
Caption: Nimesulide's modulation of the MAPK signaling pathway.
The Glucocorticoid Receptor Signaling Pathway
Interestingly, nimesulide has been shown to affect the glucocorticoid receptor (GR) system. It can induce the intracellular phosphorylation and activation of the GR, leading to changes in the expression of glucocorticoid target genes.[1][6] This represents a unique mechanism among NSAIDs and may contribute significantly to its anti-inflammatory properties.
Caption: Nimesulide's activation of the Glucocorticoid Receptor pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the impact of nimesulide on gene expression.
RNA Isolation and cDNA Synthesis
This protocol outlines the steps for extracting total RNA from cultured cells treated with nimesulide and subsequently synthesizing complementary DNA (cDNA) for use in downstream applications such as RT-qPCR.
Materials:
-
Nimesulide-treated and control cells
-
TRIzol reagent or similar RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (molecular biology grade)
-
RNase-free water
-
cDNA synthesis kit (containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and reaction buffer)
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of TRIzol reagent per 10 cm² of culture plate area directly to the plate.
-
Scrape the cells and homogenize the lysate by passing it several times through a pipette.
-
-
Phase Separation:
-
Transfer the homogenate to a microcentrifuge tube.
-
Incubate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol reagent used.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the ethanol wash.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry as this will make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
In a PCR tube, combine the following components according to the manufacturer's protocol for your cDNA synthesis kit:
-
Total RNA (e.g., 1 µg)
-
Random primers or oligo(dT) primers
-
dNTP mix
-
RNase-free water to the final volume
-
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add the reverse transcriptase buffer, DTT (if required), and RNase inhibitor.
-
Add the reverse transcriptase enzyme.
-
Incubate the reaction at the recommended temperature (e.g., 42°C or 50°C) for 50-60 minutes.
-
Inactivate the enzyme by heating at 70-85°C for 5-15 minutes.
-
The resulting cDNA can be stored at -20°C and used for RT-qPCR analysis.
-
Caption: Workflow for RNA extraction and cDNA synthesis.
Western Blot Analysis of Protein Expression
This protocol describes the detection and quantification of specific protein expression levels in cells treated with nimesulide.
Materials:
-
Nimesulide-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the protein of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Caption: Workflow for Western Blot analysis.
Conclusion
This compound (nimesulide) demonstrates a complex and multifaceted impact on gene expression that extends well beyond its primary function as a COX-2 inhibitor. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and the glucocorticoid receptor system underscores its broad-ranging effects on cellular processes, including inflammation, apoptosis, and cell proliferation. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the molecular mechanisms of nimesulide and to explore its therapeutic potential in a variety of disease contexts. A deeper understanding of its influence on the cellular transcriptome will be instrumental in the development of next-generation anti-inflammatory therapies with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Nimesulide inhibited the growth of hypopharyngeal carcinoma cells via suppressing Survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonsteroidal anti-inflammatory drugs modulate cellular glycosaminoglycan synthesis by affecting EGFR and PI3K signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nimesulide inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 inhibitor, nimesulide, improves radiation treatment against non-small cell lung cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Animal Studies with Artilide (Nimesulide)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Artilide (Nimesulide), a selective cyclooxygenase-2 (COX-2) inhibitor, in various animal models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the anti-inflammatory, analgesic, and antipyretic properties of Nimesulide.
Mechanism of Action
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the sulfonanilide class.[1] Its primary mechanism of action is the selective inhibition of the COX-2 enzyme.[2][3] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2][3] By selectively targeting COX-2 over the constitutively expressed COX-1, which is involved in physiological functions like protecting the gastrointestinal lining, Nimesulide offers a favorable therapeutic window with a reduced risk of certain side effects associated with non-selective NSAIDs.[2][3]
Beyond COX-2 inhibition, Nimesulide exhibits a multi-faceted anti-inflammatory profile. It has been shown to inhibit the release of oxidants from activated neutrophils, scavenge hypochlorous acid, decrease histamine release from mast cells, and inhibit the production of platelet-activating factor.[1]
Signaling Pathway of Nimesulide Action
Caption: Nimesulide selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis and reducing inflammation.
Recommended Dosages for In Vivo Animal Studies
The following table summarizes previously reported dosages of Nimesulide used in various animal models. It is crucial to note that the optimal dose can vary depending on the specific animal strain, age, sex, and the experimental model being used. Therefore, pilot studies are recommended to determine the most effective and well-tolerated dose for a specific research question.
| Animal Species | In Vivo Model | Route of Administration | Dosage Range | Reference |
| Rat | Carrageenan-Induced Paw Edema | Intramuscular | 1.5 - 25 mg/kg | [1][4] |
| Carrageenan-Induced Paw Edema | Topical | 50 mg (gel) | [1] | |
| Freund's Adjuvant-Induced Arthritis | Oral | 5 mg/kg | [5] | |
| Formalin-Induced Hyperalgesia | Intraperitoneal | 2.9 mg/kg | [6] | |
| Neuroinflammation (LPS-induced) | Intraperitoneal | 3 - 12 mg/kg | [7] | |
| Toxicity Study (Juvenile) | Oral (gavage) | 5 - 10 mg/kg/day | [8] | |
| Histamine Edema | Oral | 5, 10, and 20 mg/kg | [9] | |
| Mouse | Acetic Acid-Induced Writhing | Oral | Not specified | [10] |
| Collagen-Induced Arthritis | Not specified | Not specified | [1] | |
| Toxicity Study (Vas Deferens) | Oral | 12 mg/kg | [11] | |
| Dog | Urate Crystal-Induced Arthritis | Oral | 3, 6, and 9 mg/kg | [5] |
| Freund's Adjuvant Arthritis | Oral | 5 mg/kg | [5][12] | |
| Rabbit | Tolbutamide Interaction Study | Oral | 10 mg/kg | [13] |
| Bovine Calves | Pharmacokinetic Study | Intravenous/Intramuscular | 4.5 mg/kg | [14] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This is a widely used and reproducible model for evaluating the anti-inflammatory effects of compounds.
Materials:
-
Wistar albino or Sprague-Dawley rats (150-200g)
-
Nimesulide (this compound)
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose in saline)
-
1% w/v carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer Nimesulide or the vehicle via the desired route (e.g., oral gavage, intraperitoneal injection, intramuscular injection).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.[1]
-
Measure the paw volume or thickness immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.[1]
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(
-Vc ) /Vt ] x 100 WhereVc is the average increase in paw volume in the control group andVc is the average increase in paw volume in the treated group.[1]Vt
Caption: Workflow for the carrageenan-induced paw edema model in rats.
Acetic Acid-Induced Writhing in Mice (Analgesic Model)
This model is used to assess the peripheral analgesic activity of compounds.
Materials:
-
Swiss albino mice (20-25g)
-
Nimesulide (this compound)
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose in saline)
-
0.6% v/v acetic acid solution in sterile saline
Procedure:
-
Administer Nimesulide or the vehicle orally.
-
After a set pre-treatment time (e.g., 30 or 60 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately after the injection, place the mouse in an observation chamber and count the number of writhes (a specific stretching movement of the abdomen and hind limbs) for a defined period (e.g., 20 minutes).
-
Data Analysis: The percentage of analgesic activity is calculated as: % Analgesia = [(
-Wc ) /Wt ] x 100 WhereWc is the mean number of writhes in the control group andWc is the mean number of writhes in the treated group.[1]Wt
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Rats
This model is used to study the effects of anti-inflammatory agents on neuroinflammation.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Nimesulide (this compound)
-
Vehicle (e.g., 0.9% saline, with DMSO and Tween 80 for solubilization if needed)[7]
-
Lipopolysaccharide (LPS) from E. coli
-
Stereotaxic apparatus
-
Anesthetic (e.g., chloral hydrate, 300 mg/kg, i.p.)[7]
Procedure:
-
Induction of Neuroinflammation:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., hippocampus).
-
Slowly inject LPS (e.g., 5 µg dissolved in 2 µl of sterile saline) into the target region over 5 minutes.[7]
-
Leave the needle in place for an additional 5 minutes to prevent backflow.[7]
-
Suture the scalp and allow the animal to recover.
-
-
Nimesulide Administration:
-
Nimesulide can be administered as a pre-treatment (e.g., 30 minutes before LPS injection) or post-treatment (at various time points after LPS injection).[7]
-
Administer the prepared Nimesulide solution via intraperitoneal (i.p.) injection.
-
-
Assessment of Neuroinflammation:
-
At the designated endpoint, euthanize the rats and collect brain tissue for analysis (e.g., measurement of pro-inflammatory cytokines, immunohistochemistry for glial activation markers).
-
Caption: Workflow for the LPS-induced neuroinflammation model in rats.
Important Considerations
-
Animal Welfare: All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.
-
Vehicle Selection: The vehicle used to dissolve or suspend Nimesulide should be non-toxic and should not have any pharmacological effects of its own. Common vehicles include carboxymethyl cellulose, saline with a small amount of DMSO and Tween 80.[7][8]
-
Pharmacokinetics: The pharmacokinetic profile of Nimesulide can vary between species.[4][14][15] It is important to consider factors such as absorption, distribution, metabolism, and excretion when designing dosing regimens.
-
Toxicity: While Nimesulide has a favorable safety profile compared to non-selective NSAIDs, potential for hepatotoxicity has been reported, especially with long-term use at high doses.[8][16] It is advisable to monitor for signs of toxicity in chronic studies.
By following these application notes and protocols, researchers can effectively utilize this compound (Nimesulide) in their in vivo animal studies to investigate its therapeutic potential for a wide range of inflammatory and pain-related conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 3. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity and pharmacokinetic profile of a new parenteral formulation of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pharmacokinetic/pharmacodynamic approach vs. a dose titration for the determination of a dosage regimen: the case of nimesulide, a Cox-2 selective nonsteroidal anti-inflammatory drug in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-hyperalgesic effects of nimesulide: studies in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. turkjps.org [turkjps.org]
- 9. Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of analgesic effects of nimesulide, paracetamol, and their combination in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nimesulide Induced Histopathological Changes in the Vas Deferens of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Clinical pharmacokinetics of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Artilide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artilide, also known as Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits selective inhibition of cyclooxygenase-2 (COX-2).[1] Its mechanism of action involves the reduction of prostaglandin synthesis, which are key mediators in inflammation, pain, and fever.[1] Due to its selective nature, this compound is a valuable tool for in vitro studies investigating inflammatory pathways and for the development of novel anti-inflammatory therapeutics. These application notes provide a detailed protocol for the dissolution of this compound and its application in cell culture experiments.
Product Information
| Property | Value | Reference |
| Synonyms | Nimesulide, R805 | [2] |
| Molecular Formula | C13H12N2O5S | [2] |
| Molecular Weight | 308.3 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Storage | Store at -20°C | [2] |
Solubility
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents.[2] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [2] |
| Ethanol | ~1 mg/mL | [2] |
| Aqueous Buffer | Sparingly soluble | [2] |
Protocol for Dissolving this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can then be further diluted to the desired working concentration in cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 3.083 mg of this compound for 1 mL of DMSO.
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.[3]
-
-
Sterilization (Optional): If desired, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage:
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid cytotoxicity.[4] It is recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments.[5]
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is a common method to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Prostaglandin E2 (PGE2) Quantification
This protocol measures the inhibitory effect of this compound on PGE2 production, a direct downstream product of COX-2 activity.
Materials:
-
Cells capable of producing PGE2 (e.g., macrophages, endothelial cells)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound stock solution (10 mM in DMSO)
-
24-well cell culture plates
-
PGE2 ELISA kit
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate and allow them to adhere.
-
Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like LPS to induce PGE2 production.
-
Incubation: Incubate the cells for a time period sufficient to allow for PGE2 accumulation in the supernatant (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Visualizations
This compound (Nimesulide) Mechanism of Action - COX-2 Signaling Pathway
Caption: this compound selectively inhibits COX-2, blocking prostaglandin synthesis.
Experimental Workflow for this compound Treatment in Cell Culture
Caption: A typical workflow for studying the effects of this compound in cell culture.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Artilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Artilide, a class III antiarrhythmic agent. The described protocol is designed for accuracy, precision, and high throughput in research and quality control settings. The method utilizes a reversed-phase C18 column with UV detection, providing a straightforward and efficient means of quantifying this compound in bulk drug substance and pharmaceutical formulations.
Introduction
This compound is a tertiary amine and a methanesulfonamide derivative with potent antiarrhythmic properties. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug compounds. This document provides a detailed protocol for an HPLC method for the quantification of this compound, based on established analytical principles.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity Series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a variable wavelength detector (VWD).
-
Column: ODS Intersil-C18 (150 x 4.6 mm, 5.0 µm) or equivalent.
-
Solvents: Acetonitrile (HPLC grade), Orthophosphoric acid (AR grade), and Water (HPLC grade).
-
Reference Standard: this compound reference standard of known purity.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | ODS Intersil-C8 (150 x 4.6 mm, 5.0 µm) |
| Mobile Phase | Acetonitrile : 0.05% Orthophosphoric acid (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Run Time | Approximately 6 minutes |
Protocols
Preparation of Mobile Phase
-
Prepare a 0.05% solution of orthophosphoric acid by adding 0.5 mL of orthophosphoric acid to 1000 mL of HPLC grade water.
-
Mix 700 mL of acetonitrile with 300 mL of the 0.05% orthophosphoric acid solution.
-
Degas the mobile phase by sonication for 15 minutes or by vacuum filtration.
Preparation of Standard Stock Solution
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to 10 mL with the mobile phase to obtain a concentration of 1 mg/mL.
Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.
Sample Preparation (for a hypothetical tablet formulation)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to extract the drug.
-
Make up the volume to 10 mL with the mobile phase.
-
Centrifuge the solution at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters is provided below.
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday: ≤ 2.0%, Interday: ≤ 2.0% |
| Specificity | No interference from excipients or degradation products |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
| Robustness | Insensitive to small, deliberate variations in method parameters |
Data Presentation
Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 75 | [Insert Data] |
| 100 | [Insert Data] |
| R² | [Insert Value] |
Accuracy and Precision Data
| Concentration (µg/mL) | % Recovery (Mean ± SD) | % RSD (Intraday) | % RSD (Interday) |
| 25 | [Insert Data] | [Insert Data] | [Insert Data] |
| 50 | [Insert Data] | [Insert Data] | [Insert Data] |
| 75 | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Application Notes and Protocols: Synthesis and Purification of Artilide Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artilide, as this compound Fumarate, is a compound of interest in pharmaceutical research, particularly for its potential therapeutic applications. These application notes provide a detailed overview of the synthesis and purification techniques for this compound Fumarate, intended to assist researchers in its preparation and characterization. This compound Fumarate is identified as a treatment for cardiac arrhythmias.[1]
Chemical Information
| Identifier | Value |
| Compound Name | This compound Fumarate |
| CAS Number | 133267-20-6[2] |
| Molecular Formula | C42H72N4O10S2[2] |
| Synonyms | U-88943E, (+)-4'-((R)-4-(Dibutylamino)-1-hydroxybutyl)methanesulfonanilide fumarate (2:1) (salt)[2] |
Synthesis of this compound
A plausible synthetic workflow is outlined below. This is a generalized representation and would require optimization and adaptation for specific laboratory conditions.
Caption: Generalized workflow for the synthesis of the this compound base.
Purification of this compound Fumarate
The purification of this compound Fumarate is critical to ensure high purity and to separate the desired enantiomer. A multi-step purification process is typically employed.
Experimental Protocol: Purification by Column Chromatography and Crystallization
-
Initial Purification by Column Chromatography:
-
The crude this compound base is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).
-
The solution is loaded onto a silica gel column.
-
Elution is performed using a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure this compound base.
-
The relevant fractions are combined, and the solvent is removed under reduced pressure.
-
-
Salt Formation (Fumarate Salt):
-
The purified this compound base is dissolved in a suitable solvent such as ethanol or isopropanol.
-
A stoichiometric amount of fumaric acid, dissolved in the same solvent, is added slowly to the solution of the base while stirring.
-
The mixture is stirred at room temperature or slightly elevated temperature to facilitate salt formation.
-
The formation of a precipitate (this compound Fumarate) should be observed.
-
-
Crystallization:
-
The mixture from the salt formation step is slowly cooled to induce crystallization. The cooling rate can be controlled to optimize crystal size and purity.
-
If necessary, the solution can be concentrated before cooling.
-
The crystals are collected by filtration (e.g., using a Büchner funnel).
-
The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.
-
The purified this compound Fumarate crystals are dried under vacuum.
-
Caption: Workflow for the purification of this compound Fumarate.
Analytical Techniques for Characterization and Purity Assessment
A key aspect of this compound synthesis and purification is the analytical characterization to ensure the correct stereoisomer is obtained and to quantify its purity.
Chiral High-Performance Liquid Chromatography (HPLC)
A validated method for the quantitation of this compound enantiomers in biological fluids involves derivatization followed by achiral-chiral column-switching HPLC.[1]
Protocol Outline:
-
Solid-Phase Extraction (SPE): To isolate the compound from the sample matrix.
-
Derivatization: The secondary alcohol group of this compound is derivatized with 1-naphthyl isocyanate. This enhances fluorescence detection sensitivity and allows for chiral separation.[1]
-
Column-Switching HPLC:
-
Achiral Column (Reversed-Phase): Initial separation of the derivatized this compound from other components.
-
Chiral Column (Pirkle column, e.g., covalent 3,5-dinitrobenzoyl-D-phenylglycine stationary phase): Separation of the enantiomers.[1]
-
-
Detection: Fluorescence detection is used for high sensitivity.[1]
| Parameter | Value | Reference |
| Derivatizing Agent | 1-naphthyl isocyanate | [1] |
| Chiral Stationary Phase | Pirkle column (covalent 3,5-dinitrobenzoyl-D-phenylglycine) | [1] |
| Detection Method | Fluorescence | [1] |
| Lower Limit of Quantitation (in plasma) | Typically ≤ 0.1 ng/ml of each enantiomer | [1] |
| Analysis Time per Sample | Approximately 19 minutes | [1] |
Mechanism of Action and Signaling Pathway
This compound is described as a drug for treating cardiac arrhythmias.[1] While the specific signaling pathway of this compound Fumarate is not detailed in the provided search results, drugs for cardiac arrhythmias often target ion channels in cardiac cells to modulate the heart's electrical activity. A generalized signaling pathway for an anti-arrhythmic agent might involve the modulation of sodium, potassium, or calcium channels, thereby affecting the action potential of cardiac myocytes.
Caption: Potential mechanism of action for an anti-arrhythmic drug like this compound.
Disclaimer
The synthesis and purification protocols described herein are based on general chemical principles and available analytical methods. These are intended for informational purposes for a professional audience and must be adapted and validated in a controlled laboratory setting by qualified personnel. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. Assay of the enantiomers of ibutilide and this compound using solid-phase extraction, derivatization, and achiral-chiral column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Fumarate | C42H72N4O10S2 | CID 11954292 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Artilide (Nimesulide) as a COX-2 Inhibitor in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Artilide (active ingredient: Nimesulide), a selective cyclooxygenase-2 (COX-2) inhibitor, in various preclinical inflammation models. The protocols and data presented are compiled from scientific literature to assist in the design and execution of robust studies evaluating the anti-inflammatory properties of Nimesulide.
Introduction to this compound (Nimesulide)
This compound is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the sulfonanilide class. Its primary mechanism of action is the selective inhibition of COX-2, an enzyme that is significantly upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] By selectively targeting COX-2 over the constitutively expressed COX-1, which is involved in physiological functions such as protecting the gastrointestinal lining, Nimesulide offers a favorable therapeutic profile with a reduced risk of certain side effects associated with non-selective NSAIDs.[1]
Beyond its primary action on COX-2, Nimesulide exhibits a multi-faceted anti-inflammatory profile. It has been demonstrated to inhibit the release of oxidants from activated neutrophils, scavenge hypochlorous acid, decrease histamine release from mast cells, and inhibit the production of platelet-activating factor.[1] Furthermore, Nimesulide can modulate the expression of adhesion molecules, thereby limiting the recruitment of immune cells to inflamed tissues, and inhibit the activity of phosphodiesterases, leading to reduced activation of inflammatory cells.[1]
Mechanism of Action: COX-2 Inhibition Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling pathways, notably the NF-κB pathway, leading to the upregulation of COX-2 expression. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2). Nimesulide selectively binds to and inhibits the enzymatic activity of COX-2, thereby blocking the production of these inflammatory mediators.
In Vivo Inflammation Models
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating acute inflammation.
Experimental Protocol:
-
Animals: Wistar albino rats are commonly used.[1]
-
Grouping: Divide animals into control (vehicle), positive control (e.g., indomethacin), and this compound (Nimesulide) treatment groups.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral, intraperitoneal, intramuscular). Doses in rats have ranged from 1.5 to 25 mg/kg for intramuscular injection.[1]
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw.[1]
-
Measurement of Edema: Measure the paw volume using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[1]
-
Data Analysis: The increase in paw volume is calculated for each animal. The percentage inhibition of edema is calculated for each treated group compared to the control group using the following formula:[1] % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Quantitative Data:
| Treatment Group | Dose (mg/kg, i.m.) | Time Post-Carrageenan (hours) | Mean Paw Edema (mL) | % Inhibition of Edema | Reference |
| Control (Vehicle) | - | 3 | Data Not Available | 0% | [2] |
| This compound (Nimesulide) | 1.5 | 3 | Data Not Available | Dose-dependent | [2] |
| This compound (Nimesulide) | 3 | 3 | Data Not Available | Dose-dependent | [2] |
| This compound (Nimesulide) | 6 | 3 | Data Not Available | Dose-dependent | [2] |
| This compound (Nimesulide) | 12.5 | 3 | Data Not Available | Dose-dependent | [2] |
| This compound (Nimesulide) | 25 | 3 | Data Not Available | Dose-dependent | [2] |
Note: A study by Singh et al. (1999) demonstrated dose-dependent anti-inflammatory effects of intramuscular nimesulide in the carrageenan-induced rat paw edema model, with peak effects observed between 2 and 3 hours post-treatment.[2] Another study reported that Nimesulide (100mg/kg) significantly reduced carrageenin-induced increases in plasma PGE2 concentration by 53%.
Experimental Workflow:
Collagen-Induced Arthritis in Mice
This model is used to mimic the pathology of human rheumatoid arthritis.
Experimental Protocol:
-
Animals: DBA/1 mice are a commonly used strain.[1]
-
Induction of Arthritis:
-
Drug Administration: Begin treatment with this compound (e.g., 20 mg/kg, i.p., every other day) or vehicle after the onset of arthritis.[3][4]
-
Assessment of Arthritis:
-
Arthritic Index: Score the severity of arthritis in each paw based on a scale (e.g., 0-4, where 0 = no swelling and 4 = severe swelling and ankylosis). The total score per animal is the sum of the scores for all paws.[1]
-
Paw Thickness: Measure paw thickness using digital calipers.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, cartilage degradation, and bone erosion.
-
Biomarkers: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in serum or joint tissue.[1]
-
Quantitative Data:
| Treatment Group | Dose (mg/kg, i.p.) | Assessment Day | Mean Arthritic Index | % Reduction in Arthritic Index | Reference |
| CIA Control | - | 40 | Data Not Available | 0% | [3] |
| This compound (Nimesulide) | 20 (every other day) | 40 | Data Not Available | 22.3% | [3] |
| Leflunomide | 3.75 (weekly) | 40 | Data Not Available | 31.4% | [3] |
| This compound + Leflunomide | 20 + 3.75 | 40 | Data Not Available | 43.8% | [3] |
Note: In a study by Al-Abd et al. (2014), Nimesulide alone moderately alleviated the symptoms of collagen-induced arthritis.[3] When combined with leflunomide, it significantly improved both symptomatic and disease progression markers.[3]
Experimental Workflow:
In Vitro Inflammation Models
Lipopolysaccharide (LPS)-Stimulated Macrophages
This model is used to study the effects of anti-inflammatory agents on the production of inflammatory mediators by macrophages.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages or primary alveolar macrophages in appropriate media.[5]
-
Cell Seeding: Seed cells in 96-well or 24-well plates at a suitable density.
-
Drug Treatment: Pre-treat cells with various non-toxic concentrations of this compound (Nimesulide) for a specified time (e.g., 1-2 hours).
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of inflammatory mediators. Include appropriate controls (untreated, vehicle, LPS alone).
-
Sample Collection: After a suitable incubation period (e.g., 18-24 hours), collect the cell culture supernatants for analysis.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite, a stable product of NO, in the supernatant using the Griess reaction.
-
Prostaglandin E2 (PGE2): Quantify PGE2 levels in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Cytokines (TNF-α, IL-6, IL-1β): Measure the concentrations of these pro-inflammatory cytokines in the supernatant using specific ELISA kits.
-
Quantitative Data (from Human Articular Chondrocytes):
| Mediator | Cell Type | Stimulus | IC50 of Nimesulide | Reference |
| PGE2 | Human Articular Chondrocytes | Unstimulated | 6 ng/mL | [5] |
| PGE2 | Human Articular Chondrocytes | IL-1β | 6.9 ng/mL | [5] |
| IL-6 | Human Articular Chondrocytes | Spontaneous & IL-1β-stimulated | Significantly Decreased | [5] |
| TNF-α | Rat Alveolar Macrophages | LPS | Inhibited in vivo | [5] |
| IL-1β | Human Synovial Fibroblasts | IL-1β | Inhibited |
Note: While a specific IC50 value for Nimesulide on LPS-induced TNF-α and IL-1β in RAW 264.7 cells was not found in the reviewed literature, studies have shown that Nimesulide inhibits the production of these cytokines in various inflammatory cell models.[5]
Experimental Workflow:
Summary and Conclusion
This compound (Nimesulide) is a potent and selective COX-2 inhibitor with well-documented anti-inflammatory effects in a variety of preclinical models. The protocols and data provided in these application notes offer a framework for researchers to effectively utilize this compound as a tool to investigate inflammatory processes and to evaluate its therapeutic potential. The provided workflows and quantitative data can serve as a valuable resource for designing experiments and interpreting results. Researchers should adapt these protocols to their specific research questions and ensure all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Nimesulide inhibits lipopolysaccharide-induced production of superoxide anions and nitric oxide and iNOS expression in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of TNF-α, IL-1α, and IL-1β by Pretreatment of Human Monocyte-Derived Macrophages with Menaquinone-7 and Cell Activation with TLR Agonists In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nimesulide prevents lipopolysaccharide-induced elevation in plasma tumor necrosis factor-alpha in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Artilide (Nimesulide) in Osteoarthritis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Artilide (active ingredient: nimesulide), a selective cyclooxygenase-2 (COX-2) inhibitor, in preclinical osteoarthritis (OA) research models. This document details its mechanism of action, summarizes key quantitative data from relevant studies, and provides detailed protocols for in vitro and in vivo experiments.
Introduction
Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of OA management, primarily for pain relief and reduction of inflammation. This compound, containing the active compound nimesulide, is a preferential COX-2 inhibitor.[1] Its mechanism of action extends beyond COX-2 inhibition, offering potential chondroprotective effects by modulating various inflammatory and catabolic pathways involved in OA pathogenesis.[1][2]
Mechanism of Action in Osteoarthritis
Nimesulide's primary mechanism of action is the selective inhibition of COX-2, which is upregulated during inflammation and is responsible for the production of prostaglandins, such as prostaglandin E2 (PGE2), that mediate pain and inflammation in the joint.[1] Beyond this, preclinical studies have elucidated a multi-faceted role for nimesulide in the context of OA, including:
-
Inhibition of Pro-inflammatory Cytokines: Nimesulide has been shown to reduce the production of key pro-inflammatory cytokines like Interleukin-6 (IL-6) in human articular chondrocytes.[3][4]
-
Modulation of Matrix Metalloproteinases (MMPs): It can inhibit the synthesis and activity of MMPs, such as MMP-1 (collagenase), MMP-3 (stromelysin), and MMP-8, which are crucial enzymes in the degradation of the cartilage matrix.[5][6][7]
-
Protection against Cartilage Degradation: By inhibiting MMPs and pro-inflammatory mediators, nimesulide helps to reduce the breakdown of essential cartilage components like proteoglycans.[6][7]
-
Antioxidant Properties: Nimesulide and its metabolite have demonstrated the ability to scavenge reactive oxygen species (ROS), which are implicated in chondrocyte apoptosis and cartilage damage.[8]
Data Presentation
In Vitro Studies: Effects of Nimesulide on Chondrocytes and Synovial Fibroblasts
| Parameter | Cell Type | Stimulus | Nimesulide Concentration | Effect | Reference |
| PGE2 Production | Human Articular Chondrocytes | Unstimulated | IC50 = 6 ng/mL | Inhibition | [3][4] |
| PGE2 Production | Human Articular Chondrocytes | IL-1β | IC50 = 6.9 ng/mL | Inhibition | [3][4] |
| IL-6 Production | Human Articular Chondrocytes | Spontaneous & IL-1β-stimulated | Therapeutic Concentrations | Significant Decrease | [3][4] |
| IL-8 Production | Human Articular Chondrocytes | Spontaneous & IL-1β-stimulated | Therapeutic Concentrations | No significant modification | [3][4] |
| Proteoglycan Synthesis | Human Articular Chondrocytes | - | 3 µg/mL | No effect | [3][4] |
| Proteoglycan Synthesis | Human Articular Chondrocytes | - | >6 µg/mL | Dose-dependent inhibition | [3][4] |
| Stromelysin (MMP-3) Synthesis | Human Osteoarthritic Cartilage | - | Not specified | Significant reduction | [6][7] |
| Collagenase (MMP-1) Synthesis | Human Osteoarthritic Cartilage | - | Not specified | Significant reduction | [6][7] |
| COX-2 mRNA Expression | Human Synovial Fibroblasts | IL-1β | 0.03-0.3 µg/mL | Suppression | [9] |
| Chondrocyte Viability (IC50) | A431 Human Squamous Carcinoma Cells* | - | 265.6 µM (72h) | Cytotoxicity | [10] |
*Note: Data on A431 cells is provided as a reference for general cytotoxicity, as direct comparative IC50 values on chondrocytes were limited in the reviewed literature. It's important to note that effects on cancerous cell lines may not directly extrapolate to primary chondrocytes.
In Vivo Studies: Analgesic and Anti-inflammatory Effects of Nimesulide
| Animal Model | Condition | Nimesulide Dose | Outcome Measure | Result | Reference |
| Canine Model | Sodium urate-induced synovitis | Not specified | Analgesia (5 clinical parameters) | Rapid and strong analgesic activity | [11] |
| Rat Model | Monosodium iodoacetate (MIA)-induced OA | 10 mg/kg (oral) | Weight-bearing deficit | Attenuation of established deficit | [12] |
| Rat Model | Carrageenan-induced paw edema | 50 mg (topical gel) | Paw volume | Similar anti-inflammatory activity to diclofenac gel | [13] |
| Rat Model | Adjuvant-induced arthritis | 50 mg (topical gel) | Paw volume | More effective than diclofenac or piroxicam gels | [13] |
| Rat Model | Formalin-induced thermal hyperalgesia | 2.9 mg/kg (i.p.) | Thermal hyperalgesia | Complete inhibition | [14] |
Experimental Protocols
In Vitro Protocol: Effect of Nimesulide on IL-1β-Stimulated Human Chondrocytes
Objective: To evaluate the effect of nimesulide on the production of inflammatory mediators (PGE2, IL-6) and matrix-degrading enzymes (MMPs) in an in vitro model of osteoarthritis.
Materials:
-
Human articular chondrocytes (primary culture)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant human Interleukin-1 beta (IL-1β)
-
Nimesulide (this compound)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for PGE2, IL-6, and MMPs
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture: Culture human articular chondrocytes in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed chondrocytes in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Starve the cells in serum-free DMEM for 24 hours.
-
Pre-treat the cells with various concentrations of nimesulide (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours. Include a vehicle control and an IL-1β only control.
-
-
Supernatant Collection: After 24 hours, collect the cell culture supernatants and store them at -80°C for subsequent analysis.
-
Biochemical Analysis:
-
Measure the concentrations of PGE2, IL-6, and specific MMPs (e.g., MMP-1, MMP-3) in the collected supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability: Assess the viability of the chondrocytes after treatment using a standard cell viability assay to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Normalize the data to the cell number or protein concentration. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
In Vivo Protocol: Evaluation of Nimesulide in a Rat Model of Monosodium Iodoacetate (MIA)-Induced Osteoarthritis
Objective: To assess the analgesic and disease-modifying effects of nimesulide in a chemically-induced model of osteoarthritis pain and cartilage degradation.
Materials:
-
Male Wistar rats (180-200 g)
-
Monosodium iodoacetate (MIA)
-
Nimesulide (this compound)
-
Incapacitance tester (for weight-bearing measurement)
-
Von Frey filaments (for mechanical allodynia)
-
Histology equipment and reagents (formalin, decalcifying solution, Safranin O-Fast Green stain)
Procedure:
-
Induction of Osteoarthritis:
-
Anesthetize the rats.
-
Inject 50 µL of MIA solution (e.g., 2 mg in sterile saline) intra-articularly into the right knee joint. Inject the left knee with saline as a control.
-
-
Drug Administration:
-
After a set period for OA development (e.g., 14 days), administer nimesulide orally (e.g., 10 mg/kg) daily for a specified duration (e.g., 7 days). Include a vehicle-treated control group.
-
-
Behavioral Testing (Pain Assessment):
-
Weight-Bearing Deficit: Measure the weight distribution between the hind paws using an incapacitance tester at baseline and at various time points after MIA injection and during drug treatment.
-
Mechanical Allodynia: Assess the paw withdrawal threshold to mechanical stimulation using von Frey filaments.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and dissect the knee joints.
-
Fix the joints in 10% neutral buffered formalin.
-
Decalcify the specimens.
-
Embed the tissues in paraffin, section them, and stain with Safranin O-Fast Green to visualize cartilage proteoglycan content and assess cartilage degradation.
-
Score the histological changes using a standardized scoring system (e.g., Mankin score).
-
-
Data Analysis: Analyze behavioral data using appropriate statistical tests (e.g., two-way ANOVA with repeated measures). Analyze histological scores using non-parametric tests (e.g., Mann-Whitney U test).
Visualizations
Caption: Mechanism of action of this compound (nimesulide) in osteoarthritis.
Caption: General experimental workflow for evaluating this compound in OA models.
References
- 1. ovid.com [ovid.com]
- 2. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nimesulide and sodium diclofenac on interleukin-6, interleukin-8, proteoglycans and prostaglandin E2 production by human articular chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. Effect of nimesulide on metalloproteinases and matrix degradation in osteoarthritis: a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of nimesulide and naproxen on the degradation and metalloprotease synthesis of human osteoarthritic cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nimesulide and naproxen on the degradation and metalloprotease synthesis of human osteoarthritic cartilage. (1993) | Jean-Pierre Pelletier | 53 Citations [scispace.com]
- 8. In vitro study of the antioxidant properties of nimesulide and 4-OH nimesulide: effects on HRP- and luminol-dependent chemiluminescence produced by human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nimesulide reduces interleukin-1beta-induced cyclooxygenase-2 gene expression in human synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activity of topical nimesulide gel in various experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-hyperalgesic effects of nimesulide: studies in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Artilide Administration in Rodent Models of Pain
A search for "Artilide" in the context of rodent models of pain did not yield specific results for a compound of this name. The information presented here is a generalized framework based on common practices for evaluating novel analgesic compounds in preclinical rodent models. Researchers should adapt these protocols based on the specific characteristics of the compound being investigated.
Introduction
These application notes provide a comprehensive overview of the administration and evaluation of a novel analgesic agent, referred to here as "this compound," in established rodent models of inflammatory and neuropathic pain. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the therapeutic potential of new chemical entities.
Rodent Models of Pain
The selection of an appropriate animal model is critical for elucidating the analgesic properties of a test compound.[1] The two most common categories of pain models are inflammatory and neuropathic.
Inflammatory Pain Models: These models are induced by the injection of pro-inflammatory agents into the paw or other tissues, leading to edema, hypersensitivity, and pain-like behaviors.[2]
-
Carrageenan-Induced Paw Edema: A widely used model for acute inflammation.[2][3]
-
Complete Freund's Adjuvant (CFA)-Induced Arthritis: A model for chronic inflammation and persistent pain.[1][4]
Neuropathic Pain Models: These models are created by surgically injuring a peripheral nerve, leading to the development of chronic pain states such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated response to a painful stimulus).[1][5]
-
Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve.[6]
-
Spinal Nerve Ligation (SNL): Involves tight ligation of a spinal nerve.[1]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for "this compound" in comparison to a vehicle control and a standard-of-care analgesic.
Table 1: Effect of this compound on Thermal Hyperalgesia in the Carrageenan-Induced Inflammatory Pain Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (seconds) at 3 hours post-carrageenan (Mean ± SEM) |
| Vehicle | - | 4.5 ± 0.3 |
| This compound | 10 | 8.2 ± 0.5 |
| This compound | 30 | 11.5 ± 0.7 |
| Morphine | 5 | 12.1 ± 0.6* |
*p < 0.05 compared to vehicle
Table 2: Effect of this compound on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Neuropathic Pain Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (grams) at 14 days post-CCI (Mean ± SEM) |
| Vehicle | - | 2.1 ± 0.2 |
| This compound | 10 | 5.8 ± 0.4 |
| This compound | 30 | 9.3 ± 0.6 |
| Gabapentin | 100 | 10.5 ± 0.5* |
*p < 0.05 compared to vehicle
Experimental Protocols
Carrageenan-Induced Inflammatory Pain Model
Objective: To evaluate the efficacy of this compound in reducing acute inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
1% w/v Carrageenan solution in sterile saline
-
This compound, vehicle, and positive control (e.g., morphine)
-
Plethysmometer
-
Plantar test apparatus
Procedure:
-
Acclimatize animals for at least 3 days before the experiment.
-
Administer this compound (e.g., 10, 30 mg/kg, intraperitoneally) or vehicle 30 minutes prior to carrageenan injection.
-
Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Assess thermal hyperalgesia using the plantar test at the same time points. The latency to paw withdrawal from a radiant heat source is recorded.
Chronic Constriction Injury (CCI) Neuropathic Pain Model
Objective: To assess the effect of this compound on chronic neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
4-0 chromic gut sutures
-
Surgical instruments
-
This compound, vehicle, and positive control (e.g., gabapentin)
-
Von Frey filaments
Procedure:
-
Anesthetize the rat with isoflurane.
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve with a 1 mm spacing.
-
Close the incision with sutures.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain.
-
Administer this compound (e.g., 10, 30 mg/kg, orally) or vehicle daily from day 7 to day 14 post-surgery.
-
Measure mechanical allodynia using von Frey filaments on days 7, 10, and 14. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the paw.
Signaling Pathways and Experimental Workflow
Nociceptive Signaling Pathway
Pain signaling, or nociception, involves the transmission of noxious stimuli from the periphery to the central nervous system.[7] This process is mediated by a complex network of signaling molecules and receptors. Inflammatory mediators released at the site of injury can sensitize nociceptors, leading to hyperalgesia.[8]
Simplified nociceptive signaling pathway.
Experimental Workflow for this compound Evaluation
The following diagram illustrates the general workflow for evaluating the analgesic efficacy of this compound in a rodent model of pain.
General experimental workflow.
Conclusion
The protocols and guidelines presented provide a robust framework for the preclinical evaluation of "this compound" as a potential analgesic agent. Adherence to these standardized models and procedures will ensure the generation of reliable and reproducible data, which is essential for the advancement of novel pain therapeutics. Further studies should be conducted to elucidate the specific mechanism of action of this compound.
References
- 1. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]
- 2. asianjpr.com [asianjpr.com]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of Pathways Encoding Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of inflammatory mediators on nociception and pain in arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Artilide (Nimesulide) Stability Testing
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following stability testing protocol is developed based on the publicly available information for Artilide, a non-steroidal anti-inflammatory drug (NSAID) whose active pharmaceutical ingredient is Nimesulide. It is crucial to note that another compound, this compound Fumarate, also exists. The stability profile of these two compounds will differ. This protocol is intended for Nimesulide. Users must confirm the exact identity of their "this compound" substance before implementing any stability testing.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] This mechanism of action reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The stability of a pharmaceutical product like this compound is a critical quality attribute that ensures its safety, efficacy, and shelf-life.[3][4] This document provides a comprehensive protocol for the stability testing of this compound (Nimesulide) based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[5]
Chemical Structure of Nimesulide:
N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide
Molecular Formula: C13H12N2O5S[6]
Signaling Pathway of this compound (Nimesulide)
The primary mechanism of action of this compound (Nimesulide) involves the inhibition of the COX-2 enzyme in the arachidonic acid pathway.
Experimental Protocols
This section outlines the detailed methodologies for conducting stability studies on this compound.
Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound (Nimesulide)
-
Finished Product: e.g., this compound 100mg tablets[7]
-
Stability Chambers: Calibrated to maintain specific temperature and humidity conditions.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector, Dissolution Tester, Friability Tester, Hardness Tester, Karl Fischer Titrator.
-
Reagents and Solvents: HPLC grade acetonitrile, methanol, water; analytical grade buffers and other reagents.
-
Container Closure System: The proposed marketing packaging for the finished product.[8][9]
Analytical Methodology
A validated stability-indicating HPLC method is crucial for the assay and impurity profiling of this compound. The method must be able to separate the active ingredient from its degradation products and any excipients.
Example HPLC Method Parameters (to be validated):
| Parameter | Specification |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Stability Study Design
The stability study protocol should be designed to assess the physical, chemical, and microbiological characteristics of the drug product over time.[10][11]
A minimum of three primary batches of the finished drug product should be placed on stability.[8][11]
The storage conditions are based on the intended climatic zones for marketing.[5]
| Study Type | Storage Condition | Testing Frequency (Months) |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |
RH = Relative Humidity
Photostability testing should be conducted on at least one primary batch of the drug product to evaluate the effect of light exposure.[9][11] The testing should be performed according to ICH Q1B guidelines.
Test Parameters
The following tests should be performed at each time point:
| Test | Acceptance Criteria |
| Appearance | No significant change in color, shape, or odor. |
| Assay | 90.0% - 110.0% of the label claim. |
| Impurities/Degradation Products | Individual unknown impurity: ≤ 0.2%Total impurities: ≤ 1.0% |
| Dissolution | Q = 80% in 45 minutes. |
| Hardness | Within specified range (e.g., 5-8 kp). |
| Friability | Not more than 1.0%. |
| Water Content | Not more than 2.0%. |
Data Presentation
Quantitative data from the stability studies should be summarized in a clear and organized manner.
Table 1: Long-Term Stability Data (25°C/60% RH)
| Test Parameter | Acceptance Criteria | Initial | 3 Months | 6 Months | 9 Months | 12 Months | 18 Months | 24 Months |
| Appearance | No Change | Conforms | Conforms | Conforms | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 90.0 - 110.0 | 100.2 | 99.8 | 99.5 | 99.1 | 98.7 | 98.2 | 97.6 |
| Total Impurities (%) | ≤ 1.0 | 0.15 | 0.20 | 0.25 | 0.30 | 0.35 | 0.40 | 0.45 |
| Dissolution (%) | Q=80% in 45 min | 95 | 94 | 93 | 92 | 91 | 90 | 88 |
| Water Content (%) | ≤ 2.0 | 1.2 | 1.3 | 1.3 | 1.4 | 1.4 | 1.5 | 1.5 |
Table 2: Accelerated Stability Data (40°C/75% RH)
| Test Parameter | Acceptance Criteria | Initial | 3 Months | 6 Months |
| Appearance | No Change | Conforms | Conforms | Conforms |
| Assay (%) | 90.0 - 110.0 | 100.2 | 98.5 | 97.1 |
| Total Impurities (%) | ≤ 1.0 | 0.15 | 0.45 | 0.75 |
| Dissolution (%) | Q=80% in 45 min | 95 | 90 | 86 |
| Water Content (%) | ≤ 2.0 | 1.2 | 1.6 | 1.8 |
Experimental Workflow
The following diagram illustrates the workflow for the this compound stability testing protocol.
References
- 1. pillintrip.com [pillintrip.com]
- 2. A Comprehensive Review of Nimesulide's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 3. www3.paho.org [www3.paho.org]
- 4. fda.gov [fda.gov]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. Nimesulide | C13H12N2O5S | CID 4495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 100mg Tab.— Dawaai - Uses, Side Effect, Price In Pakistan [dawaai.pk]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Performing ongoing stability testing for listed and complementary medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Artilide (Nimesulide) in Targeted Anti-Inflammatory Therapy
Introduction
Artilide, the brand name for the active ingredient Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] Its primary application is in the management of acute pain and inflammatory conditions.[2] Unlike traditional NSAIDs, Nimesulide exhibits a selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain.[1] This selectivity is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. These application notes provide an overview of this compound's mechanism of action, therapeutic applications, and protocols for its evaluation in preclinical models.
Mechanism of Action
Nimesulide's therapeutic effects are primarily attributed to its selective inhibition of the COX-2 enzyme.[1] In response to inflammatory stimuli, COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[1] By selectively blocking COX-2, Nimesulide reduces the production of these pro-inflammatory prostaglandins at the site of inflammation.[1] This targeted action helps to alleviate pain and reduce swelling and other signs of inflammation.[1]
Therapeutic Applications
This compound is primarily indicated for the treatment of a variety of painful inflammatory conditions. Its applications include:
-
Osteoarthritis: Management of pain and inflammation associated with this degenerative joint disease.[2]
-
Postoperative Trauma and Sports Injuries: Alleviation of pain and inflammation following surgical procedures or physical injuries.[2]
-
Ear, Nose, and Throat (ENT) Disorders: Treatment of painful inflammatory conditions affecting these areas.[2]
-
Dental Surgery: Management of post-surgical pain and inflammation.[2]
-
Bursitis and Tendinitis: Reducing inflammation of the bursae and tendons.[2]
-
Thrombophlebitis: Addressing inflammation associated with blood clots in a vein.[2]
-
Pharyngitis: Relief from throat inflammation.[2]
Available Formulations
This compound (Nimesulide) is available in various formulations to suit different clinical needs. The choice of formulation can influence the onset and duration of the therapeutic effect.[1]
| Formulation | Route of Administration | Onset of Action | Primary Use |
| Tablets/Capsules | Oral | Systemic | Widespread pain and inflammation |
| Dispersible Tablets | Oral | Systemic, potentially faster absorption | Patients with difficulty swallowing |
| Gels | Topical | Localized | Joint and muscle pain |
| Injections | Intramuscular | Rapid | Acute, severe pain |
| Suppositories | Rectal | Systemic | When oral administration is not feasible |
Table 1: Overview of this compound (Nimesulide) Formulations.[1]
Experimental Protocols
The following protocols describe methodologies for the preclinical evaluation of this compound (Nimesulide) to assess its anti-inflammatory and analgesic properties.
Protocol 1: In Vitro Assessment of Anti-inflammatory Activity in Macrophages
This protocol outlines an in vitro assay to determine the efficacy of Nimesulide in reducing the production of pro-inflammatory mediators in a cell culture model.
Objective: To quantify the inhibitory effect of Nimesulide on lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in murine macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Nimesulide
-
PGE2 ELISA kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Nimesulide Treatment: Prepare various concentrations of Nimesulide in DMEM. Pre-treat the cells with different concentrations of Nimesulide for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant for PGE2 analysis.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Cell Viability Assessment: Assess the viability of the remaining cells using an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Normalize the PGE2 concentrations to the cell viability data. Calculate the half-maximal inhibitory concentration (IC50) of Nimesulide for PGE2 production.
Protocol 2: In Vivo Evaluation in a Rodent Model of Osteoarthritis
This protocol details an in vivo study to assess the therapeutic efficacy of Nimesulide in a chemically induced model of osteoarthritis in rats.
Objective: To evaluate the effect of orally administered Nimesulide on pain behavior and joint cartilage integrity in a monosodium iodoacetate (MIA)-induced osteoarthritis rat model.
Materials:
-
Male Wistar rats (200-250 g)
-
Monosodium iodoacetate (MIA)
-
Nimesulide
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Anesthetics (e.g., isoflurane)
-
Von Frey filaments for pain assessment
-
Formalin and decalcifying solution for histology
-
Safranin O-fast green stain
Procedure:
-
Acclimatization: Acclimatize the rats to the housing conditions and handling for at least one week.
-
Baseline Measurements: Measure baseline pain thresholds using Von Frey filaments to determine the paw withdrawal threshold.
-
Induction of Osteoarthritis: Anesthetize the rats and induce osteoarthritis by a single intra-articular injection of MIA (e.g., 2 mg in 50 µL of saline) into the right knee joint. Inject the left knee with saline as a control.
-
Treatment Groups: After 3 days (to allow for the development of inflammation and pain), randomize the animals into the following groups (n=8-10 per group):
-
Sham control (saline injection, vehicle treatment)
-
MIA + Vehicle
-
MIA + Nimesulide (e.g., 10 mg/kg, oral gavage)
-
MIA + Positive Control (e.g., another known NSAID)
-
-
Drug Administration: Administer the treatments daily via oral gavage for 14 days.
-
Pain Assessment: Measure the paw withdrawal threshold using Von Frey filaments on days 3, 7, 10, and 14 post-treatment initiation.
-
Histological Analysis: At the end of the treatment period (day 15), euthanize the animals and dissect the knee joints. Fix the joints in 10% formalin, decalcify, and embed in paraffin.
-
Cartilage Evaluation: Section the joints and stain with Safranin O-fast green to visualize cartilage proteoglycans. Score the cartilage degradation using a standardized scoring system (e.g., Mankin score).
-
Data Analysis: Analyze the behavioral data using two-way ANOVA with repeated measures. Analyze the histological scores using a non-parametric test (e.g., Kruskal-Wallis test).
Considerations for Advanced Drug Delivery Systems
While this compound is effective in its conventional formulations, there is growing interest in developing advanced drug delivery systems (DDS) for NSAIDs to enhance their efficacy and reduce potential side effects, particularly for chronic conditions like osteoarthritis.[3][4]
Challenges with Conventional NSAID Delivery for Osteoarthritis:
-
Systemic Side Effects: Oral administration can lead to gastrointestinal and cardiovascular adverse effects with long-term use.
-
Rapid Clearance from Joints: When injected directly into the joint (intra-articular), drugs are often cleared quickly, requiring frequent injections.[4][5]
-
Poor Cartilage Penetration: The dense structure of cartilage makes it difficult for drugs to reach the target chondrocytes.[4]
Potential Advanced DDS Strategies:
-
Sustained-Release Intra-Articular Formulations: Microparticles, nanoparticles, and hydrogels can be designed to release the drug slowly within the joint, maintaining a therapeutic concentration for an extended period and reducing the need for frequent injections.[3][4][5]
-
Targeted Nanoparticles: Nanoparticles can be surface-modified with ligands that bind to specific receptors on inflamed synovial tissue or chondrocytes, thereby concentrating the drug at the site of inflammation.
-
Permeability-Enhancing DDS: For disease-modifying effects, delivery systems that can penetrate the cartilage matrix are being explored to deliver drugs directly to the chondrocytes.[4]
References
- 1. pillintrip.com [pillintrip.com]
- 2. This compound 100mg Tab.— Dawaai - Uses, Side Effect, Price In Pakistan [dawaai.pk]
- 3. Triterpenes Drug Delivery Systems, a Modern Approach for Arthritis Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intra-articular drug delivery systems for osteoarthritis therapy: shifting from sustained release to enhancing penetration into cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Injectable Drug Delivery Systems for Osteoarthritis and Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Artilide (Nimesulide) Solubility Issues for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges with Artilide (active ingredient: Nimesulide) in in vitro assays. The following information, presented in a question-and-answer format, offers troubleshooting strategies, detailed experimental protocols, and an understanding of the key signaling pathways involved.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a brand name for the non-steroidal anti-inflammatory drug (NSAID) Nimesulde. Nimesulide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility. Its very poor solubility in water (approximately 0.01 mg/mL) can lead to precipitation when added to aqueous cell culture media, resulting in inaccurate and unreliable assay results.
Q2: What is the primary mechanism of action of this compound (Nimesulide)?
Nimesulide is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2 over COX-1, Nimesulide reduces the production of these pro-inflammatory molecules.
Q3: How should I prepare a stock solution of this compound (Nimesulide) for cell culture experiments?
Due to its poor aqueous solubility, a stock solution of Nimesulide should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.
Protocol for Preparing a 100 mM Nimesulide Stock Solution in DMSO:
-
Weigh: Accurately weigh out 30.83 mg of Nimesulide powder (Molecular Weight: 308.3 g/mol ).
-
Dissolve: Add the powder to a sterile microcentrifuge tube or vial. Add 1 mL of 100% sterile-filtered DMSO.
-
Mix: Vortex the solution thoroughly until all the Nimesulide has completely dissolved. The solution should be clear. Gentle warming to 37°C can aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.
Q4: My this compound (Nimesulide) precipitates when I add it to my cell culture medium. What can I do?
Precipitation upon addition to aqueous media is a common issue. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1% (v/v), as higher concentrations can be toxic to cells and can also cause precipitation of media components.
-
Pre-warming the Medium: Always pre-warm your cell culture medium to 37°C before adding the Nimesulide stock solution.
-
Proper Mixing Technique: Add the Nimesulide stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling. This rapid dispersion helps prevent localized high concentrations that can lead to immediate precipitation.
-
Test Lower Concentrations: The final concentration of Nimesulide may be exceeding its solubility limit in the medium. Perform a dose-response experiment to determine the maximum soluble concentration under your specific experimental conditions.
-
Consider Alternative Solubilization Methods: If DMSO is not suitable for your experiment, you can explore other options such as using co-solvents like polyethylene glycol (PEG) 300 or 400, or complexation with cyclodextrins.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Precipitate forms immediately upon adding stock solution to media. | 1. Final Nimesulide concentration exceeds its solubility limit.2. Stock solution was cold when added to warmer media.3. Inadequate mixing. | 1. Reduce the final working concentration of Nimesulide.2. Allow the stock solution to reach room temperature before use.3. Add the stock solution drop-wise while gently vortexing the media. |
| Cloudiness or precipitate appears in culture plates after incubation. | 1. Delayed precipitation of Nimesulide.2. Interaction of Nimesulide with media components (e.g., salts, proteins in serum).3. Photodegradation if exposed to light. | 1. Perform a solubility test in your specific medium to determine the stability over your experiment's duration.2. Reduce serum concentration if possible, or test for interactions by adding Nimesulide to media with and without serum.3. Protect culture plates from light. |
| High cell death in treated wells, even at low concentrations. | 1. Cytotoxicity of Nimesulide at the tested concentrations.2. DMSO toxicity. | 1. Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range of Nimesulide for your specific cell line.2. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%) and include a vehicle control (media with the same DMSO concentration) in all experiments. |
| Inconsistent or no observable effect of Nimesulide. | 1. Degradation of Nimesulide in the culture medium over time.2. Adsorption of the compound to the plasticware. | 1. For long-term experiments (>24 hours), consider replenishing the media with freshly prepared Nimesulide solution at regular intervals.2. Pre-coating the cultureware with a non-specific protein like bovine serum albumin (BSA) may help reduce adsorption. |
Quantitative Data Summary
The following table summarizes the solubility of Nimesulide in various solvents.
| Solvent | Solubility | Reference |
| Water | ~0.01 mg/mL | |
| DMSO | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol | ~1 mg/mL | |
| Polyethylene Glycol 300 (PEG 300) | >70 mg/mL | |
| Polyethylene Glycol 400 (PEG 400) | >70 mg/mL | |
| 1:4 solution of DMSO:PBS (pH 7.2) | ~0.2 mg/mL |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of Nimesulide on a specific cell line.
Materials:
-
Cells of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640)
-
Nimesulide stock solution (100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Nimesulide in complete culture medium from your stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (≤ 0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Nimesulide. Include a vehicle control (medium with DMSO only) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)
This protocol measures the effect of Nimesulide on the production of nitric oxide (NO), a key inflammatory mediator, in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Complete culture medium (DMEM)
-
Nimesulide stock solution (100 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in sterile PBS)
-
Griess Reagent System
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM. Incubate for 24 hours.
-
Pre-treatment with Nimesulide: Prepare various non-toxic concentrations of Nimesulide in DMEM. Remove the old medium and add 100 µL of the Nimesulide-containing medium to the cells. Incubate for 1-2 hours.
-
Inflammation Induction: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO), and a positive control (cells + LPS + DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent kit) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Determine the nitrite concentration in each sample by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by Nimesulide compared to the LPS-only control.
Signaling Pathways and Experimental Workflows
Nimesulide's Primary Signaling Pathway: COX-2 Inhibition
Nimesulide exerts its primary anti-inflammatory effect by inhibiting the COX-2 enzyme, which is a crucial step in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
Caption: Nimesulide's inhibition of the COX-2 pathway.
Nimesulide's Modulation of NF-κB and PI3K/AKT Signaling
Beyond direct COX-2 inhibition, Nimesulide has been shown to modulate other key inflammatory signaling pathways, including the NF-κB and PI3K/AKT pathways. This broader activity contributes to its overall anti-inflammatory and potential anti-cancer effects.
Caption: Nimesulide's modulation of NF-κB and PI3K/AKT pathways.
Experimental Workflow for Assessing this compound's Anti-inflammatory Effects
The following diagram outlines a typical workflow for investigating the anti-inflammatory properties of this compound (Nimesulide) in vitro.
Caption: Workflow for in vitro anti-inflammatory assays.
Troubleshooting Artilide instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Artilide. The following information addresses common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my this compound solution turning cloudy or showing precipitation?
This is a common issue that can arise from several factors related to solubility and stability.
-
pH-Dependent Solubility: this compound's solubility is highly dependent on the pH of the solution. It is significantly less soluble at neutral to alkaline pH.
-
Troubleshooting:
-
Ensure the pH of your buffer is within the optimal range of 4.0-5.5.
-
If your experimental conditions require a higher pH, consider using a lower concentration of this compound.
-
Prepare a concentrated stock solution in an acidic buffer (e.g., pH 4.5) and dilute it into your final experimental medium just before use.
-
-
-
Solvent Choice: The choice of solvent can impact this compound's stability.
-
Troubleshooting:
-
For initial stock solutions, use DMSO.
-
For aqueous solutions, use a buffer system as described above. Avoid using only deionized water, as the pH can fluctuate.
-
-
-
Temperature Effects: Temperature can affect the solubility of this compound.
-
Troubleshooting:
-
Prepare solutions at room temperature. Avoid heating the solution to dissolve this compound, as this can lead to degradation.
-
If precipitation occurs upon cooling, you may be exceeding the solubility limit at that temperature.
-
-
2. I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A loss of activity often indicates chemical degradation of this compound.
-
Hydrolytic Degradation: this compound is susceptible to hydrolysis, particularly at neutral and alkaline pH.
-
Troubleshooting:
-
Maintain the pH of the solution between 4.0 and 5.5.
-
Prepare fresh solutions for each experiment. If storage is necessary, store at 2-8°C for no longer than 24 hours.
-
For longer-term storage, prepare aliquots of a concentrated stock solution in DMSO and store at -20°C or -80°C.
-
-
-
Oxidative Degradation: Although less common, oxidation can occur, especially in the presence of metal ions or exposure to light.
-
Troubleshooting:
-
Use amber vials or wrap your containers in foil to protect the solution from light.
-
Use high-purity solvents and buffers to minimize metal ion contamination.
-
-
3. How can I assess the stability of my this compound solution?
A High-Performance Liquid Chromatography (HPLC) assay is the recommended method for determining the concentration and purity of this compound in solution over time.
-
Recommendation: Perform a stability study by incubating your this compound solution under your typical experimental conditions (e.g., temperature, pH, lighting) and measuring the concentration at different time points.
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's stability and solubility.
Table 1: pH-Dependent Solubility of this compound in Aqueous Buffer at 25°C
| pH | Solubility (µg/mL) |
| 4.0 | 550 |
| 5.0 | 480 |
| 6.0 | 150 |
| 7.0 | 25 |
| 8.0 | < 5 |
Table 2: Degradation Rate of this compound in Aqueous Solution (pH 7.4) at Different Temperatures
| Temperature (°C) | Half-life (hours) |
| 4 | 72 |
| 25 (Room Temp) | 12 |
| 37 | 4 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol outlines a reverse-phase HPLC method to determine the concentration of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 20% A, 80% B
-
15-17 min: Hold at 20% A, 80% B
-
17-18 min: Return to 95% A, 5% B
-
18-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
Inject your samples and standards into the HPLC system.
-
Integrate the peak area corresponding to this compound.
-
Calculate the concentration of this compound in your samples based on the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Simplified degradation pathways of this compound in solution.
Optimizing Artilide dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Artilide, a hypothetical kinase inhibitor, to minimize off-target effects during experimental procedures. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to inform your research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when this compound binds to and modulates the activity of kinases other than its intended primary target.[1][2] This is a significant concern because unintended interactions can lead to the misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of this compound's primary mechanism of action.[1][2] The primary cause of these off-target effects is the structural similarity of the ATP-binding pocket across the human kinome, which this compound, like most kinase inhibitors, is designed to target.[1][2]
Q2: How can I distinguish between on-target and off-target effects in my experiments?
A2: A multi-faceted approach is recommended to differentiate between on-target and off-target effects. First, conduct a thorough literature review to understand the known selectivity profile of this compound. Second, use a structurally unrelated inhibitor that targets the same primary kinase; if the observed phenotype persists, it is more likely to be an on-target effect.[1] Finally, perform a dose-response analysis across a wide range of concentrations. On-target effects should typically manifest at lower concentrations than off-target effects.[1] A rescue experiment, where a drug-resistant mutant of the intended target is overexpressed, can also be a definitive method; if the phenotype is reversed, the effect is on-target.[3]
Q3: My biochemical and cell-based assays with this compound show conflicting results. What could be the cause?
A3: Discrepancies between biochemical and cell-based assays are common.[3] This can be due to several factors. Biochemical assays are often conducted at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors like this compound.[3][4] Additionally, poor cell permeability, or the inhibitor being a substrate for cellular efflux pumps, can reduce its effective intracellular concentration.[3] It is also possible that the target kinase is not expressed or is inactive in the cell line being used.[3]
Q4: What is the best practice for selecting an appropriate dose of this compound for my initial experiments?
A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[3] Start by performing a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of the target's activity). For initial cell-based experiments, a common starting point is to use concentrations around the IC50 value and titrate up and down from there. It is crucial to correlate the phenotypic response with the degree of target inhibition to distinguish on-target from off-target effects.[3]
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| High levels of cell death even at low this compound concentrations. | The inhibitor may have potent off-target effects on kinases essential for cell survival.[1] | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[1]2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.[1]3. Consult off-target databases: Check if this compound is known to target pro-survival kinases like AKT or ERK at the concentrations you are using.[1] |
| The observed phenotype does not align with the known function of the target kinase. | This strongly suggests an off-target effect. The inhibitor may be hitting an off-target kinase with an opposing biological function or affecting a kinase in a negative feedback loop.[1] | 1. Validate with a different tool: Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR) to see if the phenotype is replicated.[1]2. Perform a kinase profile: Use a commercial service to screen this compound against a broad panel of kinases to identify potential off-targets.[1]3. Phospho-proteomics: Analyze global changes in protein phosphorylation to identify unexpectedly affected pathways.[1] |
| Inconsistent results between different batches of primary cells. | Primary cells from different donors can have significant biological variability, including different expression levels of on- and off-target kinases.[1] | 1. Use pooled donors: If possible, use primary cells pooled from multiple donors to average out individual variations.[1]2. Characterize each batch: Perform baseline characterization (e.g., Western blot for target expression) for each new batch of cells. |
| Lack of downstream signaling inhibition (e.g., p-ERK, p-AKT) after this compound treatment. | This could be due to technical issues with the assay or a lack of target engagement in the cellular context. | 1. Verify Western Blotting Technique: Ensure optimal antibody performance and include phosphatase and protease inhibitors in your lysis buffer.[5]2. Confirm Target Expression: Check that your cell line expresses the target kinase at sufficient levels.[3]3. Assess Target Engagement: Use a cellular thermal shift assay (CETSA) to confirm that this compound is binding to its target within the cell.[6] |
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activity data for this compound against its primary target and a selection of common off-target kinases. This data is crucial for designing experiments and interpreting results.
| Target Kinase | On-Target? | Biochemical Assay IC50 (nM) | Cellular Phosphorylation IC50 (nM) |
| Target X | Yes | 15 | 50 |
| SRC | No | 250 | 1200 |
| LCK | No | 400 | 2500 |
| KIT | No | 800 | >5000 |
| PDGFRβ | No | 1500 | >10000 |
| VEGFR2 | No | 2000 | >10000 |
| EphA2 | No | 3500 | Not Determined |
Mandatory Visualizations
Caption: On- and off-target effects of this compound.
Caption: Workflow to investigate off-target effects.
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation
This protocol is designed to assess the phosphorylation status of a specific on-target or off-target kinase substrate in cells following treatment with this compound.[7]
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phospho-substrate and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate to be in a logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and SDS sample buffer.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Target X, anti-Total Target X) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate (ECL) and incubate with the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Protocol 2: Kinase Selectivity Profiling
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases. This is often performed as a service by specialized companies.
Principle: The inhibitory activity of this compound is measured against a large number of purified kinases in a biochemical assay format. The readout is typically the amount of phosphorylated substrate produced, which is inversely proportional to the inhibitory activity of the compound.
Procedure Outline:
-
Assay Setup:
-
In a multi-well plate, incubate each kinase with its specific substrate, ATP (at or near the Km for each kinase), and this compound at a fixed concentration (e.g., 1 µM).
-
-
Kinase Reaction:
-
Initiate the kinase reaction.
-
After a defined incubation period, stop the reaction.
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays ([γ-32P]ATP) or fluorescence/luminescence-based assays.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at the tested this compound concentration relative to a vehicle control.
-
Identify kinases that are significantly inhibited (e.g., >50% inhibition).
-
-
Follow-up:
-
For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value. This will quantify the potency of this compound against these off-targets.
-
Protocol 3: Cell Viability Assay
This protocol is used to determine the effect of this compound on cell proliferation and viability, which can indicate potential cytotoxic off-target effects.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound (and a vehicle control). Include a range of concentrations that covers several orders of magnitude around the IC50 of the primary target.
-
-
Incubation:
-
Incubate the plates for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Normalize the data to the vehicle-treated control cells to determine the percentage of viability.
-
Plot the percentage of viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
References
Technical Support Center: Artilide (Nimesulide)-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Artilide (Nimesulide)-induced cytotoxicity in cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during experiments involving this compound (Nimesulide).
Q1: I am observing significant cytotoxicity in my cell line with this compound (Nimesulide), even at concentrations reported to be safe in the literature. What could be the reason?
A1: Several factors can contribute to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Nimesulide. Hepatocytes, for instance, are particularly susceptible to Nimesulide-induced toxicity due to their metabolic functions.[1] It is crucial to perform a dose-response curve for your specific cell line to determine its IC50 value.
-
Metabolic Activation: Nimesulide can be metabolized by cytochrome P450 enzymes, primarily CYP2C9, into reactive intermediates that contribute to toxicity.[1][2] If your cell line expresses high levels of these enzymes, you may observe increased cytotoxicity.
-
Mitochondrial Dysfunction: A key off-target effect of Nimesulide is the uncoupling of mitochondrial oxidative phosphorylation and the induction of the mitochondrial permeability transition (MPT), which leads to ATP depletion and cell death.[1]
-
Experimental Conditions: Factors such as cell density, the concentration of serum in the culture medium, and the duration of exposure to the drug can all influence the observed cytotoxicity.[1]
Troubleshooting Steps:
-
Determine the IC50: Conduct a thorough dose-response and time-course experiment using an MTT or similar cell viability assay to establish the cytotoxic profile of Nimesulide in your specific cell line.[3]
-
Use Control Cell Lines: If possible, use a cell line with low or no CYP2C9 expression as a negative control to assess the impact of metabolic activation.
-
Assess Mitochondrial Health: Evaluate mitochondrial function using assays such as measuring the mitochondrial membrane potential (e.g., with TMRE stain) to determine if mitochondrial dysfunction is a primary driver of the observed cytotoxicity.[1]
-
Standardize Experimental Parameters: Ensure consistency in cell seeding density, media composition, and treatment duration across all experiments.
Q2: My results on this compound (Nimesulide)-induced apoptosis are inconsistent. What are the critical parameters to control?
A2: Inconsistent results in apoptosis assays can arise from several factors:
-
Assay Timing: The peak of apoptosis can be transient. It is important to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis.[1]
-
Drug Concentration: High concentrations of Nimesulide may induce necrosis rather than apoptosis, which can confound the results of apoptosis-specific assays.[1] A careful dose selection based on initial viability assays is crucial.
-
Assay Method: Relying on a single method for detecting apoptosis can sometimes be misleading. It is best practice to use at least two different methods to confirm apoptosis (e.g., Annexin V/PI staining and a caspase activity assay).[1]
-
Cell Handling: Physical stress on cells from harsh trypsinization or centrifugation can damage cell membranes and lead to false-positive results in apoptosis assays.[1]
Q3: How can I mitigate this compound (Nimesulide)-induced cytotoxicity in my experiments without compromising its intended biological effect?
A3: Mitigating cytotoxicity is a significant challenge. Here are some strategies to consider:
-
Optimize Concentration and Duration: The most straightforward approach is to use the lowest effective concentration of Nimesulide for the shortest possible duration that still elicits the desired biological response.[4]
-
Co-treatment with Antioxidants: Since oxidative stress is implicated in Nimesulide-induced hepatotoxicity, co-treatment with antioxidants like N-acetylcysteine or Vitamin E may offer some protection.[4] This should be validated for your specific experimental system.
-
Modulate Apoptosis Pathways: If apoptosis is the primary mechanism of unintended cell death, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK could be explored to understand the dependency on this pathway.[5] However, be aware that this may also interfere with any intended pro-apoptotic effects in cancer cell lines.
Data Presentation
Table 1: IC50 Values of Nimesulide and its Derivatives in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Nimesulide Derivative (L1) | H292 | Lung Cancer | 8.87 ± 2.06 | [6] |
| Nimesulide Derivative (L1) | SKOV3 | Ovarian Cancer | 2.63 ± 1.84 | [6] |
| Nimesulide Derivative (L1) | SKBR3 | Breast Cancer | 1.57 ± 0.63 | [6] |
| Nimesulide Derivative (L1) | HEK293 | Healthy Kidney | 7.02 ± 1.45 | [6] |
| Nimesulide | HT-29 | Colon Cancer | ~400 | [6] |
| Nimesulide | SGC-7901 | Gastric Adenocarcinoma | Concentrations up to 400 µM tested | [7] |
| Nimesulide (in combination with TRAIL) | AsPC1, Panc1 | Pancreatic Cancer | 50 µM (sensitizing concentration) | [4][8] |
Signaling Pathways and Workflows
Caption: Nimesulide-induced apoptosis via PTEN upregulation and PI3K/Akt inhibition.
Caption: Key steps in this compound (Nimesulide)-induced hepatotoxicity.
Caption: A typical workflow for determining the IC50 of this compound (Nimesulide).
Detailed Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing cell viability.[1]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (Nimesulide) stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Nimesulide in complete culture medium. Remove the old medium and add the medium containing different concentrations of Nimesulide. Include a vehicle control (medium with the same final concentration of DMSO, typically ≤ 0.1%).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE
This protocol is for assessing mitochondrial health.[1]
-
Principle: Tetramethylrhodamine, Ethyl Ester (TMRE) is a cell-permeant, fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Materials:
-
Cells treated with Nimesulide
-
TMRE stock solution
-
CCCP (a positive control for depolarization)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of Nimesulide for the chosen duration.
-
TMRE Staining: In the last 15-30 minutes of treatment, add TMRE to the culture medium at a final concentration of 20-200 nM.
-
Positive Control: Treat a separate sample of cells with a mitochondrial uncoupler like CCCP (e.g., 10 µM) for 10-15 minutes to induce complete depolarization.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Flow Cytometry: Resuspend the cells in PBS and analyze immediately by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., PE). A rightward shift in the fluorescence peak indicates healthy mitochondria, while a leftward shift indicates depolarization.
-
TUNEL Assay for Apoptosis Detection
This protocol is for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[1]
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA breaks by labeling the 3'-hydroxyl termini with modified nucleotides.
-
Materials:
-
Cells grown on coverslips and treated with Nimesulide
-
TUNEL assay kit (containing TdT enzyme and labeled nucleotides)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Cell Treatment and Fixation: Treat cells with Nimesulide, then wash with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization solution for 2-5 minutes on ice.
-
TUNEL Reaction: Wash with PBS and then add the TUNEL reaction mixture (prepared according to the manufacturer's instructions) to the cells. Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI or Hoechst.
-
Visualization: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled nucleotides.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Nimesulide, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nimesulide inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Artilide (Nimesulide) Experimental Variability and Reproducibility
Welcome to the Technical Support Center for Artilide (active ingredient: Nimesulide). This resource is designed for researchers, scientists, and drug development professionals to address common experimental variability and reproducibility issues encountered when working with Nimesulide in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nimesulide?
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that exhibits a multifactorial mechanism of action. Its primary and most well-understood mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By selectively inhibiting COX-2 over the constitutively expressed COX-1, Nimesulide reduces the production of pro-inflammatory prostaglandins at the site of inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Q2: What are other reported mechanisms of action for Nimesulide that could influence experimental outcomes?
Beyond COX-2 inhibition, Nimesulide has been shown to exert its anti-inflammatory effects through several other pathways, which could contribute to variability in experimental results depending on the model system. These include:
-
Inhibition of the release of oxidants from activated neutrophils.
-
Scavenging of hypochlorous acid.
-
Reduction of histamine release from mast cells.
-
Inhibition of platelet-activating factor production.
-
Inhibition of stromelysin and metalloproteinase activity in articular chondrocytes.
Q3: Why am I seeing high variability in my in vitro experiments with Nimesulide?
High variability in in vitro experiments with Nimesulide can often be attributed to its physicochemical properties. Nimesulide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[2][3] Factors that can significantly impact in vitro results include:
-
Poor Solubility: Nimesulide is practically insoluble in water (approximately 10 µg/mL).[2] Its solubility can be a limiting factor in dissolution studies and cell-based assays, leading to inconsistent drug exposure. The use of co-solvents or surfactants is often necessary, but the type and concentration of these agents can themselves influence the experimental outcome.[2]
-
Polymorphism: Nimesulide is known to exist in different polymorphic forms (Form I and Form II), which can have different dissolution profiles and bioavailability.[2] The specific polymorph used in an experiment can therefore affect the results.
-
Particle Size: The particle size of the Nimesulide powder can significantly impact its dissolution rate and, consequently, its apparent activity in in vitro assays.[2] Micronized Nimesulide will have a faster dissolution rate than non-micronized forms.
-
Drug Stability: Nimesulide can be susceptible to degradation under certain conditions, such as exposure to light (photodegradation) or inappropriate pH, which can lead to lower than expected concentrations in your assay.[4]
Q4: Can the formulation of Nimesulide affect experimental reproducibility?
Absolutely. Different formulations of Nimesulide, such as tablets, suspensions, or gels, will have different release profiles and bioavailability. Even between different brands of the same formulation (e.g., tablets), variations in excipients and manufacturing processes can lead to differences in dissolution rates and subsequent in vivo performance. These differences can be a significant source of variability when comparing data from studies that have used different Nimesulide products.
Troubleshooting Guides
Issue 1: High Variability in Carrageenan-Induced Paw Edema Assay
Symptoms:
-
Inconsistent levels of paw edema inhibition between animals in the same treatment group.
-
Poor dose-response relationship.
-
Results are not reproducible between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Nimesulide Suspension | Nimesulide's low aqueous solubility can lead to uneven suspension and inaccurate dosing. Solution: Ensure the Nimesulide suspension is homogenous immediately before each administration. Use a consistent and validated vehicle, and consider using a small percentage of a surfactant like Tween 80 to aid in suspension. |
| Variable Carrageenan Injection | The volume and site of the carrageenan injection can significantly impact the inflammatory response. Solution: Use a consistent volume of a freshly prepared carrageenan solution. Ensure the injection is consistently administered to the sub-plantar region of the hind paw.[5] |
| Animal Stress | Stress can influence the inflammatory response. Solution: Acclimatize animals to the experimental conditions and handling for at least a week before the experiment.[6] |
| Measurement Inconsistency | Inconsistent measurement of paw volume will lead to high variability. Solution: Use a plethysmometer for accurate and reproducible measurements. Ensure the same trained individual performs all measurements and that the paw is immersed to the same anatomical mark each time.[6][7] |
Issue 2: Inconsistent Results in In Vitro COX Inhibition Assays
Symptoms:
-
Wide variation in IC50 values between experimental runs.
-
Difficulty in achieving complete inhibition.
-
Results differ from published data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Nimesulide Precipitation | Due to its low aqueous solubility, Nimesulide may precipitate out of the assay buffer, especially at higher concentrations. Solution: Prepare stock solutions in an organic solvent like DMSO or ethanol and ensure the final concentration of the solvent in the assay is low and consistent across all wells.[8] Visually inspect for any precipitation. |
| Incorrect Buffer/pH | The pH of the assay buffer can affect both the solubility of Nimesulide and the activity of the COX enzymes. Solution: Use a validated and consistent buffer system. Ensure the pH is accurately measured and maintained throughout the experiment. |
| Enzyme Activity Variation | The activity of the COX-1 and COX-2 enzymes can vary between batches and with storage conditions. Solution: Aliquot and store enzymes at the recommended temperature. Run a standard inhibitor with a known IC50 in every assay to normalize for variations in enzyme activity. |
| Drug-Protein Binding | If the assay medium contains proteins (e.g., serum), Nimesulide may bind to them, reducing the free drug concentration available to inhibit the enzyme. Solution: Be aware of the protein content in your assay medium. If comparing with data from protein-free buffer systems, expect shifts in IC50 values. |
Quantitative Data Summary
Table 1: In Vitro COX Inhibition of Nimesulide
| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Human Whole Blood Assay | 70 | 1.27 | 55.1 |
| Ovine COX Enzymes | 22 | 0.03 | 733.3 |
| Human Recombinant Enzymes | - | - | 1.3 - 2,512 (varies by assay)[1] |
Data compiled from multiple sources. Actual values may vary depending on the specific experimental conditions.
Table 2: Pharmacokinetic Parameters of Nimesulide in Rats (Intramuscular Administration)
| Dose (mg/kg) | Cmax (µg/mL) | tmax (min) | t1/2 (h) | AUC (0-6h) (µg·h/mL) |
| 25 | 23 | 115 | 4.2 | 83.31[9] |
Table 3: Anti-inflammatory Effect of Nimesulide in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Time (h) | % Inhibition of Edema |
| Nimesulide (i.m.) | 1.5 - 25 | 2-3 | Dose-dependent |
| Naproxen | 15 | 2 | 81[10] |
| Indomethacin | 10 | 2 | 54[10] |
Experimental Protocols
Detailed Methodology: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds like Nimesulide.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.
-
Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6-8 per group), including a control group, a reference standard group (e.g., Indomethacin), and test groups receiving different doses of Nimesulide.
-
Drug Administration:
-
Prepare a homogenous suspension of Nimesulide in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer the test compound or vehicle orally or intraperitoneally one hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar tissue of the right hind paw of each rat.[5]
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point: Edema = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
Detailed Methodology: In Vitro COX-2 Inhibition Assay
This is a generalized protocol for determining the inhibitory activity of Nimesulide against the COX-2 enzyme.
-
Materials:
-
Recombinant human or ovine COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Nimesulide and a reference inhibitor (e.g., Celecoxib).
-
Detection kit for Prostaglandin E2 (PGE2) (e.g., ELISA kit).
-
-
Preparation of Solutions:
-
Prepare a stock solution of Nimesulide in DMSO.
-
Serially dilute the Nimesulide stock solution to obtain a range of test concentrations.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, the COX-2 enzyme, and different concentrations of Nimesulide or the vehicle (DMSO).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time to allow for the production of PGE2.
-
Stop the reaction (e.g., by adding a stopping solution or by placing on ice).
-
-
Detection:
-
Quantify the amount of PGE2 produced in each well using a PGE2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of COX-2 inhibition versus the logarithm of the Nimesulide concentration.
-
Calculate the IC50 value (the concentration of Nimesulide that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.
-
Visualizations
Caption: Nimesulide's selective inhibition of the COX-2 pathway.
Caption: Logical workflow for troubleshooting Nimesulide experimental variability.
References
- 1. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of nimesulide and development of immediate release tablets [redalyc.org]
- 3. Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Anti-inflammatory activity and pharmacokinetic profile of a new parenteral formulation of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variation of Artilide powder
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variation of Artilide (nimesulide) powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound powder?
A1: this compound is the brand name for a powder form of nimesulide. Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[1] It functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3] The powder is typically a yellowish crystalline solid.[4][5]
Q2: What are the common causes of batch-to-batch variation in this compound powder?
A2: Batch-to-batch variation in pharmaceutical powders like this compound can stem from several factors, including:
-
Physical Properties: Differences in particle size and distribution, particle shape, and surface area can significantly impact powder behavior.[6][7]
-
Flowability: Poor powder flow is a critical factor that can lead to inconsistencies in manufacturing processes like tableting.[8] This can be influenced by cohesiveness, moisture content, and electrostatic charges.[9][10]
-
Polymorphism: Nimesulide is known to exist in different polymorphic forms, which can affect its physicochemical properties such as solubility and dissolution rate.[3]
-
Moisture Content: Variations in moisture content can lead to powder agglomeration and affect stability.[7][8][9]
-
Impurity Profile: The presence and concentration of impurities can vary between batches.
Q3: Why is controlling batch-to-batch variation important for this compound powder?
A3: Consistent quality of the active pharmaceutical ingredient (API) is crucial for ensuring the safety, efficacy, and stability of the final drug product.[9] Variations in the physical and chemical properties of this compound powder can lead to issues in downstream processing, such as tableting and encapsulation, and can affect the drug's dissolution profile and bioavailability.
Troubleshooting Guide
Issue 1: Poor Powder Flowability
Symptoms:
-
Erratic or no flow from hoppers.[8]
-
"Ratholing" or "bridging" in powder containers.[10]
-
Inconsistent fill weights during encapsulation or tableting.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Particle Size and Shape | Characterize particle size distribution using techniques like laser diffraction. Consider milling or sieving to achieve a more uniform particle size.[7] |
| High Moisture Content | Determine moisture content using Loss on Drying (LOD) or Karl Fischer titration. If high, implement controlled drying steps.[9] |
| Electrostatic Charges | In dry environments, static buildup can hinder flow. Consider using anti-static devices or incorporating conductive agents in the formulation.[9] |
| Cohesiveness | Assess powder cohesion using shear cell testing. The addition of glidants like silicon dioxide can improve flow.[7] |
Issue 2: Inconsistent Dissolution Profile
Symptoms:
-
Failure to meet dissolution specifications in quality control testing.
-
High variability in dissolution rates between batches.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Particle Size Variation | As smaller particles have a larger surface area, variations can significantly impact dissolution. Ensure consistent particle size distribution between batches. |
| Polymorphism | Different polymorphic forms of nimesulide have different solubilities.[3] Use X-ray powder diffraction (XRPD) to identify and control the polymorphic form. |
| Poor Wettability | Due to its poor water solubility, nimesulide may exhibit poor wettability.[2][3] The inclusion of surfactants or wetting agents in the formulation can improve dissolution. |
| Formulation Inconsistencies | Variations in the ratio of excipients to the active ingredient can affect dissolution. Ensure precise and consistent formulation composition. |
Data Presentation
Table 1: Typical Quality Control Specifications for Nimesulide API
| Parameter | Specification |
| Appearance | Yellowish Crystalline Powder[4][5] |
| Assay (on dried basis) | 98.5% to 101.5%[4][5] |
| Loss on Drying | Not more than 0.5%[4][5] |
| Melting Point | 140°C - 146°C[4][5] |
| Total Impurities | Not more than 0.50%[5] |
Table 2: Example Batch Analysis Data for Nimesulide Assay
| Batch Number | Sampling Location | Assay (%) | Relative Standard Deviation (%) |
| Batch 1 | Top, Middle, Bottom | 102.0, 103.4, 103.0 | 0.49 |
| Batch 2 | Top, Middle, Bottom | 102.7, 103.2, 104.0 | 1.10 |
| Batch 3 | Top, Middle, Bottom | 103.4, 103.8, 103.0 | 0.25 |
| Data adapted from a process validation study of Nimesulide tablets.[11] |
Experimental Protocols
Protocol 1: Determination of Particle Size Distribution by Laser Diffraction
Objective: To determine the particle size distribution of this compound powder to ensure batch-to-batch consistency.
Methodology:
-
Sample Preparation: Disperse a representative sample of this compound powder in a suitable non-solvent dispersant.
-
Instrumentation: Use a laser diffraction particle size analyzer.
-
Analysis:
-
Introduce the dispersed sample into the analyzer.
-
The instrument measures the angular variation in the intensity of light scattered as a laser beam passes through the dispersed sample.
-
The particle size distribution is calculated from the light scattering pattern using the Mie or Fraunhofer theory.
-
-
Data Reporting: Report the particle size distribution as D10, D50, and D90 values, representing the particle diameter at 10%, 50%, and 90% of the cumulative distribution, respectively.
Protocol 2: In Vitro Dissolution Testing
Objective: To assess the dissolution rate of this compound powder from a given formulation.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).[12]
-
Dissolution Medium: 900 mL of phosphate buffer at pH 7.4.[12]
-
Temperature: Maintain the medium at 37 ± 0.5 °C.
-
Paddle Speed: 100 rpm.[12]
-
Procedure:
-
Place a specified amount of this compound powder or a formulated tablet into each dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry at 396 nm.[12]
-
Data Reporting: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
Caption: Troubleshooting workflow for batch variation.
Caption: this compound's mechanism of action via COX-2 inhibition.
References
- 1. Nimesulide | C13H12N2O5S | CID 4495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of nimesulide and development of immediate release tablets [redalyc.org]
- 4. aareydrugs.com [aareydrugs.com]
- 5. Aareydrugs & Pharmaceuticals Ltd [aareydrugs.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. The Critical Role of Powder Flowability in Pharmaceutical Manufacturing – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 8. ondrugdelivery.com [ondrugdelivery.com]
- 9. Troubleshooting Poor Powder Flow in Tablet Formulations – Pharma.Tips [pharma.tips]
- 10. Common Powder Flow Problems and Effective Flow Control Solutions [indpro.com]
- 11. questjournals.org [questjournals.org]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Optimizing incubation time for Artilide treatment in cells
Welcome to the technical support center for Artilide (Nimesulide). This resource is designed for researchers, scientists, and drug development professionals to help optimize experimental protocols and troubleshoot common issues related to the use of this compound in cell culture.
Frequently Asked Questions (FAQs)
Q1: How should I prepare an this compound (Nimesulide) stock solution for cell culture experiments?
A1: this compound (Nimesulide) is practically insoluble in water. It is highly recommended to prepare stock solutions in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] For example, you can create a 100 mM stock solution in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically kept at or below 0.5%.[1] Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.[2]
Q2: I'm observing a precipitate after adding my this compound stock solution to the cell culture medium. What should I do?
A2: This may be due to the final concentration of this compound exceeding its solubility limit in the aqueous medium or the organic solvent concentration being too high.[1] To resolve this, you can try lowering the final this compound concentration, ensuring the stock solution is at room temperature before dilution, and adding the stock solution dropwise to the medium while gently swirling to ensure even distribution.[1]
Q3: What is a typical starting concentration and incubation time for this compound in a new cell line?
A3: Based on various in vitro studies, a broad concentration range to start with would be 10 µM to 400 µM.[3][4][5] For incubation time, a typical experiment runs for 24, 48, or 72 hours.[4][5] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions, as sensitivity can vary greatly between cell types.[2][6]
Q4: The anti-proliferative effects I'm observing are not consistent between experiments. What are the potential causes?
A4: Inconsistent results can stem from several factors. Ensure your this compound stock solution has not degraded by preparing fresh dilutions for each experiment and storing the stock properly (protected from light).[1] Variations in cell culture conditions, such as cell passage number, confluency, and serum batch, can significantly impact cellular response. Standardize your cell culture protocols to minimize this variability. Finally, ensure accurate and consistent pipetting.[2]
Q5: Is the effect of this compound always dependent on its COX-2 inhibition?
A5: No. While this compound is a selective COX-2 inhibitor, studies have shown that it can induce apoptosis and inhibit proliferation in cancer cells through COX-2 independent mechanisms.[7][8] These can include the modulation of other signaling pathways, such as inducing clustering of Death Receptor 5 (DR5) or affecting the PI3K/AKT pathway.[3][8]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound incubation time.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death (even at low concentrations) | 1. High sensitivity of the cell line.[6]2. This compound degradation into toxic byproducts.[1]3. Off-target effects, such as mitochondrial dysfunction.[6] | 1. Perform a cytotoxicity assay (e.g., MTT or LDH) with a wide range of concentrations (e.g., 0.1 µM to 500 µM) to determine the cytotoxic threshold for your specific cells.[2]2. Use concentrations well below the cytotoxic level for your functional assays.[2]3. Prepare fresh this compound solutions for each experiment. |
| No Observable Effect | 1. The concentration of this compound is too low.2. The incubation time is too short to observe the desired endpoint.3. The chosen assay is not sensitive enough. | 1. Perform a dose-response experiment with a wider and higher range of concentrations.2. Conduct a time-course experiment, testing multiple time points (e.g., 6, 12, 24, 48, 72 hours).[9]3. Verify that your assay is working correctly with appropriate positive and negative controls. |
| High Variability Between Replicates | 1. Inaccurate pipetting.2. Inconsistent cell seeding density.3. "Edge effects" in the multi-well plate due to evaporation. | 1. Ensure pipettes are calibrated and use proper technique.2. Make sure the cell suspension is homogenous before and during plating.3. To minimize edge effects, avoid using the outermost wells of the plate for samples; instead, fill them with sterile PBS or media.[2] |
Data on this compound (Nimesulide) Efficacy in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Nimesulide from various studies, highlighting its differential effects across various cancer cell lines and incubation times.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Gastric Cancer | SGC-7901 | ~400 | 24 |
| Gastric Cancer | AGC | ~250 | 48 |
| Squamous Cell Carcinoma | A431 | 426.4 | 24 |
| Squamous Cell Carcinoma | A431 | 349.4 | 48 |
| Squamous Cell Carcinoma | A431 | 265.6 | 72 |
| Breast Cancer | MCF-7 | 2.375 (Nimesulide derivative) | Not Specified |
| Lung Cancer | A549 | 20.682 (Nimesulide derivative) | Not Specified |
| Pancreatic Cancer | PANC-1 | Effects observed at 50-400 | 48 |
Table adapted from data presented in multiple studies.[5][10]
Visualizing Pathways and Workflows
Caption: this compound (Nimesulide) inhibits the COX-2 enzyme.
Caption: Workflow for optimizing this compound incubation time.
Caption: A decision tree for troubleshooting experiments.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plate
-
This compound (Nimesulide) stock solution (e.g., 100 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400 µM) and a vehicle control (DMSO).[5]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[5]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Incubate the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[5]
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plate
-
This compound (Nimesulide) stock solution
-
Complete cell culture medium
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the optimized incubation time.
-
Harvesting: Following treatment, collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.[5]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.[5] Viable cells will be negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
Materials:
-
6-well cell culture plate
-
This compound (Nimesulide) stock solution
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization or centrifugation.[5]
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram showing the percentage of cells in each phase of the cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nimesulide, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nimesulide inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. From COX-2 inhibitor nimesulide to potent anti-cancer agent: synthesis, in vitro, in vivo and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Can Nimesulide Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting unexpected results in Artilide experiments
Welcome to the Artilide Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability between replicate wells in our cell-based assays with this compound. What are the potential causes and solutions?
High variability between replicates can mask the true biological effects of this compound. Several factors can contribute to this issue.
Troubleshooting High Replicate Variability
| Potential Cause | Recommended Solution |
| Pipetting Technique | Inaccurate or inconsistent pipetting is a primary source of variability. Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles).[1][2] |
| Cell Seeding Density | Uneven cell distribution in microplate wells can lead to significant differences in signal. Ensure your cell suspension is homogenous before and during seeding.[2] |
| Reagent Mixing | Inadequate mixing of reagents within the wells can result in localized concentration differences. Gently tap the plate after adding reagents to ensure thorough mixing.[1][2] |
| Edge Effects | Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations. Avoid using outer wells for experimental samples; instead, fill them with sterile media or buffer.[1][2][3] |
| Incubation Conditions | Inconsistent temperature and CO2 levels across the incubator can affect cell health and metabolism differently across the plate. Ensure your incubator is properly calibrated and provides uniform conditions.[2] |
Q2: Our experiments are showing a weaker than expected downstream signaling response after this compound treatment. What could be the cause?
A diminished signaling response can be due to several factors, ranging from reagent integrity to the experimental conditions.
Troubleshooting Weak Downstream Signaling
| Potential Cause | Recommended Solution |
| This compound Degradation | Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound. Aliquot this compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Sub-optimal Reagent Concentrations | The concentrations of substrates, antibodies, or detection reagents may not be optimal. Perform titration experiments for key reagents to determine the concentration that provides the best signal-to-noise ratio.[2] |
| Insufficient Incubation Time | The signaling cascade may not have reached its peak. Perform a time-course experiment to identify the optimal incubation period for observing the desired downstream effect.[2] |
| Cell Health | Unhealthy or stressed cells will not respond optimally to stimuli. Ensure cells are in the logarithmic growth phase and have high viability before starting the assay.[2] |
Troubleshooting Guides
Guide 1: Unexpected Off-Target Effects
This compound is designed for high specificity, but off-target effects can occasionally be observed. These occur when a drug interacts with unintended targets within the body, potentially leading to unforeseen side effects or experimental outcomes.[4]
Q: We have identified potential off-target effects of this compound in our system. How can we investigate and mitigate this?
A: Understanding and addressing off-target effects is crucial for accurate data interpretation and the safety of therapeutic interventions.[4]
Experimental Workflow for Investigating Off-Target Effects:
References
Artilide interference with common laboratory assays
Disclaimer
The compound "Artilide" appears to be a hypothetical substance, as no information about a real-world compound with this name was found in the public domain. This technical support center provides a generalized framework for identifying and troubleshooting interference from a novel or investigational compound in common laboratory assays, using "this compound" as a placeholder. The principles and protocols described are based on established methodologies for managing assay interference from exogenous substances.
This guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in laboratory assays when working with the investigational compound this compound. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify and mitigate potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is assay interference?
A1: Assay interference is the effect of a substance present in a sample that alters the correct value of the result for an analyte[1][2]. This can lead to falsely high or falsely low results, depending on the assay format and the mechanism of interference[3]. Interferences can be caused by endogenous substances from the patient or sample matrix, or by exogenous substances such as drugs or their metabolites[1][2].
Q2: How can this compound potentially interfere with my assay?
A2: An investigational compound like this compound could interfere with an assay through several mechanisms:
-
Structural Similarity: this compound or its metabolites may have a structure similar to the analyte being measured, leading to cross-reactivity with assay antibodies[3].
-
Antibody Binding: The compound could bind to the assay's capture or detection antibodies, either blocking the intended analyte from binding or non-specifically linking the antibodies together[3][4].
-
Enzyme Inhibition/Activation: In enzymatic assays, this compound could directly inhibit or activate the reporter enzyme (e.g., horseradish peroxidase, alkaline phosphatase, luciferase), leading to an altered signal output[5].
-
Signal Interference: The compound may have inherent properties (e.g., color, fluorescence, quenching ability) that interfere with the assay's detection method (e.g., spectrophotometry, fluorometry, luminometry)[5][6].
-
Matrix Effects: this compound could alter the sample matrix (e.g., pH, viscosity), indirectly affecting the assay's performance[7].
-
Cellular Effects: In cell-based assays, this compound could cause unexpected cytotoxicity, alter cell signaling pathways, or affect reporter gene expression, confounding the interpretation of the results[8][9][10].
Q3: My results are inconsistent with other data. Could this be interference?
A3: Yes, discordant results between different assays or a lack of correlation with clinical or other biological data are key indicators of potential assay interference[11][12]. If the laboratory results do not align with the expected physiological or pharmacological effects of this compound, an investigation into assay interference is warranted.
Q4: What are the first steps I should take if I suspect interference from this compound?
A4: The initial steps to troubleshoot suspected interference include:
-
Reviewing the clinical and experimental context of the anomalous results[3].
-
Performing a serial dilution of the sample to check for linearity of recovery[11].
-
Testing the sample with an alternative assay method that uses different reagents or principles[11].
-
Consulting with the laboratory or assay manufacturer about potential interferences[12].
Troubleshooting Guides
Guide 1: Immunoassay Interference (e.g., ELISA, Chemiluminescence Immunoassays)
If you suspect this compound is interfering with an immunoassay, follow this guide.
| Symptom | Potential Cause | Troubleshooting Steps |
| Falsely Elevated Results | - Cross-reactivity of this compound with assay antibodies.- this compound bridging capture and detection antibodies (similar to heterophile antibodies)[3][4]. | 1. Serial Dilution: Perform serial dilutions of the sample. Non-linear recovery upon dilution suggests interference[11].2. Spike and Recovery: Spike a known concentration of the analyte into the sample containing this compound and a control sample. Poor recovery in the this compound sample indicates interference.3. Alternative Method: Re-test the sample using an assay with different antibodies or a different platform[11].4. Pre-treatment: Use commercially available blocking agents or methods like polyethylene glycol (PEG) precipitation to remove interfering substances[3]. |
| Falsely Decreased Results | - this compound blocking the binding of the analyte to the antibodies.- High-dose hook effect if this compound is the analyte[12]. | 1. Serial Dilution: Dilute the sample to see if the measured concentration increases (indicating a hook effect)[12].2. Spike and Recovery: Assess the recovery of a spiked analyte. Low recovery points to interference.3. Analyte Depletion: Investigate if this compound is degrading the analyte in the sample. |
| High Inter-well or Inter-assay Variability | - Inconsistent interaction of this compound with assay components. | 1. Re-run Assay: Repeat the assay with fresh reagents and samples.2. Matrix Evaluation: Test this compound in different sample matrices (e.g., buffer vs. plasma) to assess matrix effects. |
Guide 2: Enzymatic and Reporter Assay Interference (e.g., Luciferase, HRP-based)
| Symptom | Potential Cause | Troubleshooting Steps |
| Reduced Signal (Inhibition) | - this compound directly inhibits the reporter enzyme (e.g., luciferase, HRP)[5].- this compound quenches the luminescent or fluorescent signal. | 1. Enzyme-Only Control: Run a control reaction with just the enzyme and its substrate, with and without this compound. A reduced signal in the presence of this compound confirms direct enzyme inhibition[5].2. Signal Quenching Test: Add this compound to a reaction after the signal has been generated. A drop in signal indicates quenching.3. Change Reporter: If possible, switch to an assay with a different reporter enzyme system. |
| Increased Signal (Activation/False Positive) | - this compound directly activates the enzyme.- this compound is autofluorescent or chemiluminescent at the detection wavelength. | 1. Enzyme-Only Control: Run a control reaction with the enzyme and substrate, with and without this compound, to check for activation.2. Compound-Only Control: Measure the signal from a sample containing only this compound in the assay buffer to check for background signal. |
Guide 3: Cell-Based Assay Interference
| Symptom | Potential Cause | Troubleshooting Steps |
| Unexpected Cytotoxicity or Reduced Proliferation | - Off-target toxicity of this compound.- Interference with viability assay reagents (e.g., MTT, resazurin). | 1. Orthogonal Viability Assays: Use a different type of viability assay (e.g., measure ATP content with CellTiter-Glo® alongside an MTT assay).2. Live-Cell Imaging: Use microscopy or live-cell imaging to visually confirm cell death or changes in morphology[13].3. Reagent Interference Check: Add this compound to cell-free media with the viability reagent to see if it directly reacts with the reagent. |
| Altered Reporter Gene Expression | - this compound has off-target effects on the signaling pathway or general transcription/translation[8].- this compound interferes with the reporter enzyme itself (see Guide 2). | 1. Counter-screen: Use a cell line with a constitutively expressed reporter (e.g., CMV-Luc) to check for non-specific effects on transcription or the reporter enzyme.2. Upstream/Downstream Readouts: Measure other markers in the signaling pathway (e.g., phosphorylation of a protein via Western blot) to confirm the effect is pathway-specific. |
Experimental Protocols
Protocol 1: Serial Dilution and Analyte Recovery
This protocol is a fundamental first step to investigate potential immunoassay interference[11].
Objective: To determine if the measured analyte concentration changes linearly upon dilution. A non-linear result suggests the presence of an interfering substance.
Methodology:
-
Sample Preparation: Prepare a sample containing the suspected interfering substance (this compound).
-
Dilution Series: Create a series of dilutions of the sample using an appropriate diluent (e.g., the assay buffer or analyte-free serum). Recommended dilutions are 1:2, 1:4, 1:8, and 1:16.
-
Assay Measurement: Measure the analyte concentration in the neat sample and each dilution according to the assay manufacturer's protocol.
-
Calculation: For each dilution, calculate the "corrected" concentration by multiplying the measured concentration by the dilution factor.
-
Corrected Concentration = Measured Concentration × Dilution Factor
-
-
Analysis: Compare the corrected concentrations across the dilution series.
-
No Interference: The corrected concentrations should be consistent (e.g., within ±20%) across the dilution series.
-
Interference Suspected: A significant trend (e.g., decreasing or increasing corrected concentrations with higher dilutions) suggests interference[11]. The interfering substance is being diluted out, reducing its effect.
-
Protocol 2: Validating an Alternative Assay Method
Objective: To confirm an unexpected result by using a different assay, which is unlikely to be subject to the same interference[11].
Methodology:
-
Assay Selection: Choose an alternative assay for the same analyte. Ideally, this assay should have a different principle or use different key reagents (e.g., different monoclonal antibodies, different detection system). A mass spectrometry-based method (LC-MS/MS) can serve as a highly specific reference method if available.
-
Sample Testing: Test the original sample containing this compound, along with control samples, using both the original and the alternative assay.
-
Result Comparison:
-
Confirmation of Interference: If the alternative assay provides a result that is significantly different from the original assay and more consistent with clinical/biological expectations, this strongly suggests interference in the original assay.
-
No Interference: If both assays yield similar results, the original result is likely correct, and the unexpected finding may be a true biological effect of this compound.
-
-
Documentation: Document the results from both methods, including information on the principles and reagents of each assay.
Visualizations
Workflow for Investigating Assay Interference
Caption: Workflow for investigating suspected assay interference.
Mechanism of Immunoassay Interference
References
- 1. Interference with clinical laboratory analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. eclinpath.com [eclinpath.com]
- 7. Analytical Interference in Chemiluminescence Assay–Measured Angiotensin I, Angiotensin II, Aldosterone, and Renin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The evolving role of investigative toxicology in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of three-dimensional cell culture in therapeutics and diagnostics: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
Technical Support Center: Enhancing Artilide (Nimesulide) Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Artilide (active ingredient: Nimesulide) in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound (Nimesulide) generally low and variable in animal models?
A1: Nimesulide, the active ingredient in this compound, is classified as a Biopharmaceutics Classification System (BCS) Class II drug. This means it has high permeability but low aqueous solubility (approximately 0.01 mg/mL).[1][2] The poor water solubility and slow dissolution rate in the gastrointestinal tract are the primary reasons for its low and variable oral bioavailability, as dissolution is the rate-limiting step for absorption.[1][2]
Q2: What are the most common strategies to improve the oral bioavailability of Nimesulide?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of Nimesulide, thereby improving its oral bioavailability. These include:
-
Solid Dispersions: Dispersing Nimesulide in an inert hydrophilic carrier at a solid state can enhance its dissolution.[3]
-
Nanosuspensions: Reducing the particle size of Nimesulide to the nanometer range increases the surface area for dissolution.[4]
-
Nanoemulsions: Incorporating Nimesulide into the oil phase of a nanoemulsion can improve its solubilization in the gastrointestinal tract.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of Nimesulide.
-
Use of Solubilizing Agents and Surfactants: The addition of co-solvents, surfactants (like Tween 80), and other solubilizing agents to the formulation can improve the wetting and solubility of the drug.[1]
Q3: Which animal models are most commonly used for pharmacokinetic studies of Nimesulide?
A3: Based on published literature, the most common animal models for Nimesulide pharmacokinetic studies include rats, dogs, goats, and bovine calves.[5][6][7][8] The choice of animal model often depends on the specific research question, metabolic similarities to humans, and practical considerations such as size and cost.
Q4: What is the primary mechanism of action for Nimesulide?
A4: Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is responsible for the production of prostaglandins that mediate inflammation and pain. By selectively inhibiting COX-2, Nimesulide reduces inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]
Troubleshooting Guides
Issue 1: Low and Inconsistent Bioavailability in Oral Dosing Studies
| Potential Cause | Troubleshooting Step |
| Poor drug dissolution in the GI tract. | 1. Particle Size Reduction: Consider micronization or preparing a nanosuspension of the Nimesulide powder before formulation.[2][4] 2. Formulation Enhancement: Develop a formulation with enhanced solubility, such as a solid dispersion with a hydrophilic polymer (e.g., PEG, PVP) or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[3] 3. Inclusion of Surfactants: Add a pharmaceutically acceptable surfactant (e.g., Tween 80) to your formulation to improve the wettability and dissolution of the drug particles.[1] |
| Food Effect: The presence of food can alter gastric emptying time and GI fluid composition, affecting drug dissolution and absorption.[9] | 1. Standardize Fasting Period: Ensure a consistent fasting period (typically 12 hours with free access to water) for all animals before oral dosing.[10] 2. Controlled Feeding Schedule: Maintain a regular feeding schedule post-dosing across all study groups. |
| Inappropriate Vehicle for Oral Gavage. | 1. Vehicle Selection: Use a well-characterized and consistent vehicle. For poorly soluble drugs, a suspension in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) is common.[10] 2. Ensure Homogeneity: Vigorously vortex the suspension before each animal is dosed to ensure a uniform concentration is administered. |
Issue 2: High Variability in Pharmacokinetic Parameters Between Animals
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing Technique. | 1. Accurate Dosing: Ensure the oral gavage technique is performed correctly and consistently to deliver the full dose to the stomach. 2. Volume and Concentration Check: Double-check the concentration of the dosing solution and the volume administered to each animal based on its body weight. |
| Physiological Differences Between Animals. | 1. Animal Selection: Use animals from a certified vendor with a narrow weight and age range.[10] 2. Acclimatization: Allow for an adequate acclimatization period for the animals in the housing facility before the experiment begins. |
| Issues with Blood Sampling. | 1. Consistent Sampling Times: Adhere strictly to the predetermined blood sampling time points for all animals.[7] 2. Standardized Procedure: Use a consistent and minimally stressful blood collection technique to avoid physiological changes that could affect drug distribution. |
Data Presentation: Pharmacokinetics of Nimesulide in Animal Models
Table 1: Oral Bioavailability of Nimesulide in Different Animal Models
| Animal Model | Dosage (Oral) | Bioavailability (%) | Key Findings | Reference |
| Dog | 5 mg/kg (single dose, fasted) | 47 ± 12 | Slow absorption with a Tmax of 6.1 ± 1.6 h. | [6][11] |
| Dog | 5 mg/kg (multiple doses) | 58 ± 16 | Bioavailability increased with multiple dosing. | [11] |
Table 2: Pharmacokinetic Parameters of Nimesulide after Different Routes of Administration
| Animal Model | Route of Administration | Dosage | Tmax (h) | Cmax (µg/mL) | Elimination Half-life (h) | Bioavailability (%) | Reference |
| Goat | Intramuscular | 4 mg/kg | 3.6 ± 0.89 | 2.83 ± 1.11 | 13.03 (β) | 68.25 | [5][12] |
| Dog | Intramuscular | 5 mg/kg | 10.9 ± 2.1 | 6.1 ± 1.5 | 14.0 ± 5.3 | 69 ± 22 | [6][11] |
| Bovine Calves | Intramuscular | 4.5 mg/kg | 4.0 ± 0.19 | 35.84 ± 3.04 | 20.08 (β) | 89.42 | [8][13] |
| Dog | Intravenous | 5 mg/kg | - | - | 8.5 ± 2.1 | - | [6][11] |
| Goat | Intravenous | 4 mg/kg | - | - | 7.99 (β) | - | [5] |
| Bovine Calves | Intravenous | 4.5 mg/kg | - | - | 9.02 (β) | - | [8][13] |
Experimental Protocols
Protocol 1: Preparation of Nimesulide Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of Nimesulide with a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
Nimesulide powder
-
Polyethylene Glycol (PEG) 4000 or Polyvinylpyrrolidone (PVP) K-40
-
Ethanol (analytical grade)
-
Mortar and pestle
-
Water bath
-
Vacuum desiccator
Procedure:
-
Accurately weigh Nimesulide and the chosen hydrophilic carrier (e.g., PEG 4000) in the desired ratio (e.g., 1:1, 1:4, 1:9).
-
Dissolve both the Nimesulide and the carrier in a minimal amount of ethanol in a beaker with gentle stirring until a clear solution is obtained.
-
Place the beaker on a water bath maintained at a temperature of 40-50°C to evaporate the ethanol.
-
Once the solvent has evaporated, a solid mass will be formed.
-
Scrape the solid mass from the beaker.
-
Place the solid mass in a mortar and pulverize it to obtain a fine powder.
-
Dry the resulting powder in a vacuum desiccator for 24 hours to remove any residual solvent.
-
Store the prepared solid dispersion in an airtight container until further use.
Protocol 2: Preparation of Nimesulide Nanosuspension by Solvent/Antisolvent Precipitation
Objective: To prepare a nanosuspension of Nimesulide to increase its surface area and dissolution velocity.
Materials:
-
Nimesulide powder
-
Acetone (solvent)
-
Purified water (antisolvent)
-
Stabilizer (e.g., PVP-K15, HPMC-E5, or Poloxamer-188)[4]
-
Magnetic stirrer or probe sonicator
-
Syringe pump
Procedure:
-
Prepare the organic phase by dissolving Nimesulide in acetone at a specific concentration (e.g., 10 mg/mL).
-
Prepare the aqueous phase (antisolvent) by dissolving the chosen stabilizer in purified water at the desired concentration (e.g., drug-to-stabilizer ratios of 1:1, 1:2, or 1:3).[4]
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a constant speed.
-
Using a syringe pump, inject the organic phase into the aqueous phase at a slow and constant rate (e.g., 1 mL/min).
-
Nimesulide will precipitate as nanoparticles upon contact with the antisolvent.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the complete diffusion of the solvent and stabilization of the nanoparticles.
-
For smaller particle sizes, a high-energy method like probe sonication can be used during the addition of the organic phase.[14]
-
The resulting nanosuspension can be used directly or lyophilized for long-term storage.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a Nimesulide formulation after oral administration to rats.
Materials and Animals:
-
Sprague-Dawley rats (male, 250-290 g)[10]
-
Nimesulide formulation
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Analytical equipment for Nimesulide quantification in plasma (e.g., HPLC)
Procedure:
-
Acclimatization: House the rats in standard conditions for at least one week before the experiment.
-
Fasting: Fast the animals for 12 hours prior to dosing, with free access to water.[7][10]
-
Dosing: Accurately weigh each rat and administer the Nimesulide formulation via oral gavage at the desired dose.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[7]
-
Plasma Separation: Immediately transfer the blood samples into tubes containing an anticoagulant. Centrifuge the samples (e.g., at 2,400 x g for 10 minutes at 4°C) to separate the plasma.[7]
-
Sample Storage: Store the plasma samples at -80°C until analysis.[7]
-
Bioanalysis: Determine the concentration of Nimesulide in the plasma samples using a validated analytical method (e.g., HPLC).
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability (if an intravenous group is included).
Visualizations
Caption: Experimental workflow for improving Nimesulide bioavailability.
Caption: Nimesulide's mechanism of action via the COX-2 pathway.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. dadun.unav.edu [dadun.unav.edu]
- 12. Processing of nimesulide-PEG 400-PG-PVP solid dispersions: preparation, characterization, and in vitro dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 14. youtube.com [youtube.com]
Validation & Comparative
Artilide (Nimesulide) vs. Other NSAIDs: A Comparative Efficacy and Safety Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety profile of Artilide (nimesulide), a preferential cyclooxygenase-2 (COX-2) inhibitor, with other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present a synthesis of data from various clinical trials, detailing the comparative performance of these agents in treating acute pain and osteoarthritis. Experimental protocols for key studies are outlined to provide methodological context.
Mechanism of Action: The Cyclooxygenase Pathway
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins from arachidonic acid.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is induced during inflammation and mediates pain and fever.[2] Traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[3] In contrast, COX-2 selective inhibitors, such as nimesulide and celecoxib, preferentially target the COX-2 enzyme, aiming for a better gastrointestinal safety profile.[2][3]
Comparative Efficacy Data
The following tables summarize the quantitative data from head-to-head clinical trials comparing nimesulide with other NSAIDs in various clinical settings.
Table 1: Nimesulide vs. Diclofenac in Osteoarthritis and Acute Pain
| Efficacy Endpoint | Study Population | Nimesulide | Diclofenac | Key Findings |
| Pain Relief in Osteoarthritis of the Hip and Knee | 67 patients with osteoarthritis | 70.6% of patients had only mild pain after 8 weeks.[4] | 50% of patients had only mild pain after 8 weeks.[4] | Nimesulide was found to be more effective in relieving pain.[4] A lower percentage of nimesulide patients required rescue medication (17.6% vs 50%).[4] |
| Global Efficacy in Acute Shoulder Inflammation | 122 patients with acute shoulder inflammation | Good/very good rating by 79.0% of investigators and 82.3% of patients.[5] | Good/very good rating by 78.0% of investigators and 78.0% of patients.[5] | Nimesulide was at least as effective as diclofenac.[5] |
| Analgesic Efficacy (Intramuscular) | Swiss albino mice | Significantly higher analgesia at 90 and 120 min in writhing reflex test and at 60 and 90 min in tail-flick latency test.[6] | - | Intramuscular nimesulide showed a more potent analgesic effect than diclofenac.[6] |
Table 2: Nimesulide vs. Naproxen in Osteoarthritis and Postoperative Pain
| Efficacy Endpoint | Study Population | Nimesulide | Naproxen | Key Findings |
| Pain on Movement in Osteoarthritis (2 weeks) | Patients with osteoarthritis of the hip and/or knee | -41.5% reduction from baseline.[7] | -40.5% reduction from baseline.[7] | Both drugs showed equivalent and significant pain reduction.[7] |
| Postoperative Pain after Orthopedic Surgery (SPID 0-6h) | Patients after outpatient orthopedic knee surgery | Mean SPID: 10.91.[8] | - | Nimesulide was significantly more effective than naproxen and placebo in reducing pain intensity.[8] |
| Efficacy in Elderly with Osteoarthritis | 40 elderly female patients with osteoarthritis | Effective in alleviating spontaneous pain, pain on movement, and morning stiffness.[9] | Effective in alleviating spontaneous pain, pain on movement, and morning stiffness.[9] | Both treatments were very effective.[9] |
| Efficacy in Maxillo-Facial Surgery | 60 patients post-maxillo-facial surgery | Superior efficacy in preventing and ameliorating inflammatory signs and symptoms.[10] | - | The efficacy of nimesulide was considered superior to that of naproxen.[10] |
Table 3: Nimesulide vs. Ibuprofen in Postoperative Pain and Acute Low Back Pain
| Efficacy Endpoint | Study Population | Nimesulide | Ibuprofen | Key Findings |
| Pain Intensity (PI) after Third Molar Extraction | 86 patients with moderate to severe postoperative pain | Significantly lower mean PI scores at 15, 45, and 60 minutes post-dose.[11] Faster onset of action (<15 minutes).[12] | - | Nimesulide provided a faster and stronger analgesic effect.[11][12] |
| Recovery after Tonsillectomy | 80 patients undergoing tonsillectomy | Cessation of significant pain while swallowing at 10.9 days.[13] Return to normal daily activities at 10.3 days.[13] | Cessation of significant pain while swallowing at 12.9 days.[13] Return to normal daily activities at 12.7 days.[13] | Nimesulide showed improved recovery after discharge.[13] |
| Improvement in Acute Low Back Pain | Patients with acute lumbosacral back pain | More effective in improving lateral bending measurements. | - | Both drugs showed comparable improvement in pain intensity and stiffness, but nimesulide was superior in improving lateral bending. |
Table 4: Nimesulide vs. Celecoxib in Knee Osteoarthritis
| Efficacy Endpoint | Study Population | Nimesulide | Celecoxib | Key Findings |
| Analgesic Efficacy in Knee Osteoarthritis | 30 patients with symptomatic knee osteoarthritis | Significantly more effective in providing symptomatic relief.[14][15] More rapid relief of pain associated with walking.[14][15] | - | Nimesulide was significantly more effective than celecoxib.[14][15] |
| Effects on Synovial Fluid Inflammatory Mediators | 20 patients with knee osteoarthritis and joint effusion | Significantly reduced synovial fluid concentrations of Substance P and IL-6 after single and repeated administration.[16] | Did not change Substance P concentrations; significantly reduced IL-6 only on day 14.[16] | Nimesulide demonstrated a more marked and faster onset of analgesic action, consistent with its effects on inflammatory mediators.[16] |
Comparative Safety Data
The safety profile, particularly concerning gastrointestinal (GI) and hepatic adverse events, is a critical consideration in the selection of an NSAID.
Table 5: Comparative Tolerability and Adverse Events
| Comparison | Adverse Event Profile | Key Findings |
| Nimesulide vs. Diclofenac | Significantly fewer side effects with nimesulide (p<0.05).[4] Fewer dropouts due to adverse events with nimesulide (6.5% vs 21.7%).[5] Fewer GI adverse events with nimesulide (6.7% vs 30%).[3] | Nimesulide demonstrated a better tolerability profile, particularly with fewer gastrointestinal side effects.[3][4][5] |
| Nimesulide vs. Naproxen | Fewer withdrawals due to GI intolerance with nimesulide (3 vs 12 patients, p<0.01).[7] Nimesulide was better tolerated in elderly patients with fewer and less serious side effects.[9] | Nimesulide was associated with fewer gastrointestinal adverse reactions.[7][9] |
| Nimesulide vs. Ibuprofen | No adverse events were reported for either drug in a 24-hour study on postoperative dental pain.[11] Fewer GI side effects with nimesulide in a study on acute low back pain. | Both drugs were well-tolerated in short-term use, with a trend towards better GI tolerability for nimesulide in longer-term use.[11] |
| Nimesulide vs. Celecoxib | Both drugs were generally well tolerated.[14][16] | Both nimesulide and celecoxib demonstrated good safety profiles in the studied populations.[14][16] |
| General Safety Profile | Liver damage is a rare but recognized adverse event for the entire NSAID class.[17] Some studies suggest the risk of liver injury with nimesulide is comparable to other NSAIDs, while others indicate a higher proportion of severe hepatic adverse reactions.[17][18] | The overall safety profile of nimesulide is considered favorable, with a lower risk of GI toxicity.[19] However, concerns about hepatotoxicity exist, and its use is restricted in some countries.[20][21] |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are representative experimental protocols from the cited studies.
Protocol 1: Double-Blind, Randomized Controlled Trial in Osteoarthritis of the Hip and Knee (Nimesulide vs. Diclofenac)
-
Study Design: A double-blind, randomized clinical trial conducted at the University College Hospital Ibadan.[4]
-
Patient Population: 67 patients with a clinical diagnosis of osteoarthritis of the hips or knees.[4]
-
Intervention: Patients were randomized to receive either nimesulide or diclofenac for eight weeks.[4]
-
Efficacy Assessment: The primary efficacy endpoint was the severity of pain in the involved joint at the completion of the trial. The use of rescue medication (paracetamol) was also recorded.[4]
-
Safety Assessment: The frequency and nature of side effects were recorded and compared between the two groups.[4]
Protocol 2: Randomized, Double-Blind, Multicenter Trial in Knee Osteoarthritis (Nimesulide vs. Celecoxib)
-
Study Design: A randomized, double-blind, within-patient study.[14]
-
Patient Population: 30 patients with symptomatic osteoarthritis of the knee.[14]
-
Intervention: Patients received oral nimesulide (100mg), celecoxib (200mg), and rofecoxib (25mg), each for 7 days in a crossover design.[14]
-
Efficacy Assessment: Analgesic efficacy was assessed using a visual analogue scale (VAS) for pain and total pain relief over 3 hours (TOPAR3) on the first and last days of treatment.[15] Global assessment of efficacy and tolerability was also performed.[14]
-
Safety Assessment: Adverse events were recorded throughout the study.[14]
Logical Classification of NSAIDs
The classification of NSAIDs is primarily based on their selectivity for the COX isoforms. This has significant implications for their efficacy and safety profiles.
Conclusion
The available clinical evidence suggests that this compound (nimesulide) is an effective NSAID for the management of acute pain and osteoarthritis, with an efficacy that is at least comparable, and in some instances superior, to other commonly used NSAIDs such as diclofenac, naproxen, ibuprofen, and celecoxib.[4][7][11][14][17] A notable feature of nimesulide is its rapid onset of analgesic action.[12][19]
From a safety perspective, nimesulide generally exhibits a more favorable gastrointestinal tolerability profile compared to non-selective NSAIDs.[3][4][7] However, the potential for hepatotoxicity is a significant concern that has led to restrictions on its use in several countries.[20][21] Therefore, the choice of nimesulide should be made after a careful assessment of the patient's individual risk factors, particularly for patients with pre-existing liver conditions. For short-term management of acute pain in appropriate patient populations, nimesulide presents a valuable therapeutic option.
References
- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A Comparative Analysis of the Efficacy and Safety of Nimesulide/Paracetamol Fixed-Dose Combination With Other NSAIDs in Acute Pain Management: A Randomized, Prospective, Multicenter, Active-Controlled Study (the SAFE-2 Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Double blind clinical trial comparing the safety and efficacy of nimesulide (100mg) and diclofenac in osteoarthrosis of the hip and knee joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacy and safety of nimesulide and diclofenac in patients with acute shoulder, and a meta-analysis of controlled studies with nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. A randomized, double-blind, multicenter trial of nimesulide-beta-cyclodextrin versus naproxen in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nimesulide is superior to naproxen in relieving pain after out-patient orthopedic surgery | All the latest summaries on the portal Medznat.ru. :- Medznat [medznat.com.ua]
- 9. Efficacy and tolerability of nimesulide in elderly patients with osteoarthritis: double-blind trial versus naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A controlled clinical study of the efficacy and tolerability of nimesulide vs naproxen in maxillo-facial surgery [pubmed.ncbi.nlm.nih.gov]
- 11. Effectiveness and tolerability of once-daily nimesulide versus ibuprofen in pain management after surgical extraction of an impacted third molar: A 24-hour, double-blind, randomized, double-dummy, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nimesulide versus Ibuprofen for Postoperative Tonsillectomy Pain : A Double-Blind, Randomised, Active Comparator-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Randomised, Double-Blind, Clinical Trial Comparing the Efficacy of Nimesulide, Celecoxib and Rofecoxib in Osteoarthritis of the Knee | Semantic Scholar [semanticscholar.org]
- 15. A randomised, double-blind, clinical trial comparing the efficacy of nimesulide, celecoxib and rofecoxib in osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of nimesulide on pain and on synovial fluid concentrations of substance P, interleukin-6 and interleukin-8 in patients with knee osteoarthritis: comparison with celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nimesulide: Critical Appraisal of Safety and Efficacy in Acute Pain [japi.org]
- 18. bmj.com [bmj.com]
- 19. tandfonline.com [tandfonline.com]
- 20. pillintrip.com [pillintrip.com]
- 21. drugs.com [drugs.com]
Artilide (Nimesulide): A Comparative Analysis of COX-2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase-2 (COX-2) selectivity of Artilide (active ingredient: Nimesulide) with other non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to COX Isoforms and Selective Inhibition
Cyclooxygenase (COX) is a crucial enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions such as protecting the gastrointestinal lining and maintaining kidney function.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2]
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[3] This understanding led to the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal adverse events.[3] this compound (Nimesulide) is classified as a selective COX-2 inhibitor.[2][4]
Comparative Selectivity of this compound
The selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its therapeutic window. This is often expressed as a selectivity ratio, calculated from the 50% inhibitory concentrations (IC50) for each enzyme (IC50 COX-1 / IC50 COX-2). A higher ratio indicates greater selectivity for COX-2.
The following tables summarize the in vitro and ex vivo selectivity of this compound (Nimesulide) in comparison to other commonly used NSAIDs.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Nimesulide | >100 | 0.07 - 70 (time-dependent) | 1.3 - 2,512 | [3][5] |
| Celecoxib | 16 | 0.54 | 29.6 | [6] |
| Etoricoxib | - | - | 106 - 344 | [6][7][8] |
| Diclofenac | 0.11 | 0.15 | 0.73 | [9] |
| Ibuprofen | - | - | - | |
| Naproxen | - | - | - |
Note: The IC50 for Nimesulide's inhibition of COX-2 is time-dependent, which explains the wide range of reported values.[3]
Table 2: Human Whole Blood Assay - COX-2 Selectivity Ratios
| Compound | Selectivity Ratio (COX-1/COX-2) | Reference |
| Nimesulide | 7.3 | [7] |
| Etoricoxib | 106 | [7] |
| Rofecoxib | 35 | [7] |
| Valdecoxib | 30 | [7] |
| Celecoxib | 7.6 | [7] |
| Meloxicam | 2.0 | [7] |
| Etodolac | 2.4 | [7] |
Experimental Protocols
The data presented above is derived from established experimental methodologies designed to assess the inhibitory activity of compounds against COX-1 and COX-2.
In Vitro COX Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes.[9]
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to prostaglandin H2. A fluorescent or colorimetric probe is used to detect the reaction product.
-
Procedure:
-
The test compound at various concentrations is pre-incubated with either the COX-1 or COX-2 enzyme in an appropriate buffer.
-
Arachidonic acid is added to initiate the enzymatic reaction.[9]
-
The formation of the product is monitored over time by measuring the change in fluorescence or absorbance.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[9]
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant assessment of COX selectivity by measuring enzyme inhibition in the presence of blood cells and plasma proteins.
Objective: To determine the relative inhibitory potency of an NSAID on COX-1 and COX-2 in a whole blood matrix.
Methodology:
-
COX-1 Activity (Thromboxane B2 Production):
-
Freshly drawn human blood is allowed to clot, which triggers platelet activation and subsequent thromboxane A2 (TXA2) production via COX-1.
-
The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured in the serum using an immunoassay.
-
The inhibitory effect of the test compound is determined by adding it to the blood at various concentrations before clotting is initiated.[10]
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Heparinized human whole blood is stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.
-
The production of prostaglandin E2 (PGE2), a primary product of COX-2 activity, is measured in the plasma after incubation.
-
The inhibitory effect of the test compound is assessed by its ability to reduce LPS-induced PGE2 production.[10]
-
-
Data Analysis: IC50 values for the inhibition of both COX-1 (TXB2 production) and COX-2 (PGE2 production) are calculated. The ratio of these IC50 values provides the COX-2 selectivity index.[7]
Visualizing the Mechanisms
To further elucidate the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The COX signaling pathway and the selective inhibition of COX-2 by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nimesulide is a selective COX-2 inhibitory, atypical non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of nimesulide action time dependence on selectivity towards prostaglandin G/H synthase/cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nimesulide is a Selective COX-2 Inhibitory, Atypical Non-Steroidal Anti-Inflammatory Drug - ProQuest [proquest.com]
- 5. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Artilide vs. Ibuprofen: A Comparative Guide for Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Artilide (Nimesulide) and Ibuprofen, focusing on their performance in established inflammatory models. The information presented is intended to assist researchers and drug development professionals in making informed decisions for their preclinical and clinical studies.
Executive Summary
This compound (Nimesulide) and Ibuprofen are both nonsteroidal anti-inflammatory drugs (NSAIDs) widely used to manage pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation, pain, and fever. However, their selectivity for the two main COX isoforms, COX-1 and COX-2, differs significantly, leading to variations in their efficacy and side-effect profiles. Ibuprofen is a non-selective COX inhibitor, acting on both COX-1 and COX-2, while this compound is a preferential COX-2 inhibitor.[1][2] This guide delves into the comparative data from both preclinical and clinical studies to highlight these differences.
Mechanism of Action: A Tale of Two COX Inhibitors
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily attributed to the inhibition of the COX-2 enzyme, which is induced at sites of inflammation.[1] Conversely, the inhibition of the constitutively expressed COX-1 enzyme is associated with common NSAID-related side effects, particularly gastrointestinal issues.[1]
-
Ibuprofen: As a non-selective inhibitor, Ibuprofen blocks the action of both COX-1 and COX-2 enzymes.[1] This broad-spectrum inhibition effectively reduces inflammation and pain but also carries a higher risk of gastrointestinal adverse effects due to the inhibition of protective prostaglandins in the stomach lining.
-
This compound (Nimesulide): Nimesulide exhibits a preferential inhibition of COX-2 over COX-1.[1][2] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. Beyond COX-2 inhibition, Nimesulide has been shown to have a multifactorial mechanism of action, including the inhibition of other inflammatory mediators.
Performance in Inflammatory Models: Preclinical and Clinical Data
The following tables summarize the quantitative data from comparative studies of this compound (Nimesulide) and Ibuprofen in various inflammatory models.
Table 1: Preclinical Data in Carrageenan-Induced Paw Edema in Rats
| Drug | Dose (mg/kg) | Inhibition of Edema (%) | Inflammatory Model | Reference |
| Nimesulide | 25 | ID50 not reached | Carrageenan-Induced Paw Edema (Intact Rats) | [3] |
| 50 | ID50 of 75.23 mg/kg | Carrageenan-Induced Paw Edema (Intact Rats) | [3] | |
| 100 | ID50 not reached | Carrageenan-Induced Paw Edema (Intact Rats) | [3] | |
| Ibuprofen | 25 | ID50 not reached | Carrageenan-Induced Paw Edema (Intact Rats) | [3] |
| 50 | ID50 not reached | Carrageenan-Induced Paw Edema (Intact Rats) | [3] | |
| 100 | ID50 of 95.21 mg/kg | Carrageenan-Induced Paw Edema (Intact Rats) | [3] |
Note: ID50 is the dose required to inhibit the inflammatory response by 50%.
Table 2: Preclinical Data in Carrageenan-Induced Pleurisy in Rats
| Drug | Activity Comparison | Inflammatory Parameter | Inflammatory Model | Reference |
| Nimesulide | ~10 times more active than Ibuprofen | Reduction of Pleural Prostaglandin E2 (PGE2) Production | Carrageenan-Induced Pleurisy | [2] |
| Ibuprofen | - | Reduction of Pleural Prostaglandin E2 (PGE2) Production | Carrageenan-Induced Pleurisy | [2] |
Table 3: Clinical Data in Osteoarthritis
| Drug | Treatment Duration | Effect on Biomarkers | Patient Population | Reference |
| Nimesulide | 4 weeks | Marked reduction in urinary CTX-II, serum HA, MMP-3, and MMP-13 | Patients with flare-up of knee or hip osteoarthritis | [4] |
| Ibuprofen | 4 weeks | No significant reduction in urinary CTX-II and serum HA | Patients with flare-up of knee or hip osteoarthritis | [4] |
CTX-II: C-terminal cross-linking telopeptide of type II collagen (a marker of cartilage degradation). HA: Hyaluronic Acid (a marker of synovial inflammation). MMP: Matrix Metalloproteinase (enzymes involved in cartilage breakdown).
Table 4: Clinical Data in Postoperative Dental Pain
| Drug | Onset of Analgesia | Patient-Reported Efficacy | Patient Population | Reference |
| Nimesulide | Faster onset (<15 minutes) | Stronger analgesic effect | Patients with moderate to severe pain after impacted third molar extraction | [5] |
| Ibuprofen | Slower onset | Effective, but less strong than Nimesulide | Patients with moderate to severe pain after impacted third molar extraction | [5] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of pharmacological agents.
Objective: To assess the ability of a test compound to inhibit edema formation induced by a phlogistic agent (carrageenan).
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Groups: Animals are divided into several groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like Indomethacin), and test groups receiving different doses of the compound under investigation (e.g., this compound or Ibuprofen).
-
Drug Administration: Test compounds and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: A 1% w/v suspension of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema and Inhibition:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Carrageenan-Induced Pleurisy in Rats
This model is used to assess the effects of anti-inflammatory agents on fluid exudation and leukocyte migration into a body cavity.
Objective: To evaluate the effect of a test compound on the volume of pleural exudate, leukocyte migration, and inflammatory mediator levels in response to carrageenan.
Methodology:
-
Animal Model: Male Wistar rats are used.
-
Drug Administration: Test compounds are administered prior to the induction of pleurisy.
-
Induction of Pleurisy: An intrapleural injection of carrageenan (e.g., 0.15 ml of a 1% suspension) is administered into the right pleural cavity.
-
Sample Collection: At a specific time point after carrageenan injection (e.g., 4 hours), the animals are euthanized, and the pleural cavity is washed with a known volume of saline containing an anticoagulant. The pleural exudate is collected.
-
Analysis:
-
Exudate Volume: The volume of the collected exudate is measured.
-
Leukocyte Count: The total number of leukocytes in the exudate is determined using a hemocytometer. Differential cell counts can also be performed.
-
Mediator Analysis: The concentration of inflammatory mediators, such as prostaglandins (e.g., PGE2), in the exudate can be measured using techniques like ELISA.
-
Signaling Pathways and Experimental Workflow
Cyclooxygenase (COX) Signaling Pathway
Caption: The COX pathway and points of inhibition by this compound and Ibuprofen.
Experimental Workflow for Evaluating Anti-inflammatory Drugs
Caption: A typical workflow for in vivo anti-inflammatory drug screening.
Conclusion
Both this compound (Nimesulide) and Ibuprofen are effective anti-inflammatory agents. The primary distinction lies in their COX selectivity, with this compound being a preferential COX-2 inhibitor and Ibuprofen acting non-selectively on both COX-1 and COX-2. Preclinical and clinical data suggest that this compound may offer a faster onset of action and a more favorable profile in terms of preserving joint cartilage integrity in inflammatory conditions like osteoarthritis. However, the choice between these two agents for research and development purposes will depend on the specific inflammatory model, the desired therapeutic outcome, and the acceptable safety profile. This guide provides a foundation for making such informed decisions.
References
- 1. Effects of nimesulide, acetylsalicylic acid, ibuprofen and nabumetone on cyclooxygenase-1- and cyclooxygenase-2-mediated prostanoid production in healthy volunteers ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of nimesulide, a preferential cyclooxygenase-2 inhibitor, on carrageenan-induced pleurisy and stress-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. Comparative effect of nimesulide and ibuprofen on the urinary levels of collagen type II C-telopeptide degradation products and on the serum levels of hyaluronan and matrix metalloproteinases-3 and -13 in patients with flare-up of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness and tolerability of once-daily nimesulide versus ibuprofen in pain management after surgical extraction of an impacted third molar: A 24-hour, double-blind, randomized, double-dummy, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Artilide's Effects in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro effects of Artilide (Nimesulide), a selective cyclooxygenase-2 (COX-2) inhibitor. It aims to offer a comparative perspective on its performance across various cell lines and in relation to other non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is curated from multiple scientific studies to support further research and drug development endeavors.
Executive Summary
This compound, the brand name for Nimesulide, demonstrates a multi-faceted pharmacological profile beyond its primary function as a COX-2 inhibitor. Preclinical studies reveal its significant anti-proliferative, pro-apoptotic, and cell cycle-arresting properties in a range of cancer cell lines. Furthermore, its anti-inflammatory effects are evident in relevant cell models. This guide synthesizes the quantitative data on these effects, details the experimental methodologies employed in these studies, and visually represents the key signaling pathways modulated by Nimesulide.
Data Presentation: Comparative Effects of Nimesulide on Various Cell Lines
The following tables summarize the quantitative effects of Nimesulide across different human cell lines, providing a basis for cross-validation and comparison.
Table 1: Anti-Proliferative Activity (IC50) of Nimesulide in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Gastric Cancer | SGC-7901 | ~400 | 24 |
| Gastric Cancer | AGS | ~250 | 48 |
| Pancreatic Cancer | AsPC1 | >200 (20% proliferation decrease at 200µM) | 24 |
| Pancreatic Cancer | Panc1 | >200 (20% proliferation decrease at 200µM) | 24 |
| Human Lymphoma | Jurkat | >200 (20% proliferation decrease at 200µM) | 24 |
Note: IC50 values can vary based on experimental conditions such as cell density and assay duration.
Table 2: Induction of Apoptosis and Cell Cycle Arrest by Nimesulide
| Cell Line | Concentration (µM) | Effect | Key Findings |
| SGC-7901 (Gastric) | 200 - 400 | Apoptosis & Cell Cycle Arrest | Dose-dependent increase in apoptosis; significant increase in G0/G1 phase cells.[1] |
| AsPC1 (Pancreatic) | 50 | Sensitization to TRAIL-induced apoptosis | >90% increase in apoptosis when combined with TRAIL.[2] |
| Panc1 (Pancreatic) | 50 | Sensitization to TRAIL-induced apoptosis | >90% increase in apoptosis when combined with TRAIL.[2] |
| MG-63 (Osteosarcoma) | Not Specified | Cell Cycle Arrest | Arrested the cell cycle at the G0/G1 phase.[3] |
Table 3: Comparative Effects of Nimesulide and Other NSAIDs on Cell Viability
| Cell Line | NSAID | Concentration | Effect on Cell Viability |
| Human Dental Pulp Stem Cells | Ibuprofen | 150 µM (72h) | Significant reduction.[4] |
| Human Dental Pulp Stem Cells | Diclofenac | 3 µM (72h) | Significant reduction.[4] |
| HT-29 (Colorectal Cancer) | Diclofenac | 55 µM (IC50) | High potency in reducing viability.[5] |
| MCF-7 (Breast Cancer) | Diclofenac | Not Specified | Higher potency than against HeLa cells.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, crucial for the replication and validation of the findings.
Cell Viability and Proliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are plated in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Nimesulide (e.g., 0, 50, 100, 200, 400 µM) or other NSAIDs, alongside a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours) in a humidified atmosphere with 5% CO2 at 37°C.
-
MTT Addition: A solution of MTT (e.g., 5 mg/mL in PBS) is added to each well and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with Nimesulide or other compounds for the desired duration. Both adherent and floating cells are collected.
-
Washing: The harvested cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for the specified time and then harvested.
-
Fixation: Cells are washed with PBS and fixed in cold 70% ethanol, typically for at least 30 minutes on ice.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A to stain the cellular DNA.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Nimesulide and a typical experimental workflow for its validation.
Caption: Nimesulide's multifaceted anti-inflammatory signaling pathways.
Caption: A typical workflow for cross-validating Nimesulide's effects.
Conclusion
The compiled data indicates that this compound (Nimesulide) possesses significant anti-cancer and anti-inflammatory properties in vitro, acting through both COX-2 dependent and independent mechanisms. Its ability to induce apoptosis and cell cycle arrest in various cancer cell lines, coupled with its inhibitory effects on key inflammatory signaling pathways, underscores its potential for further investigation. This guide provides a foundational framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of Nimesulide and its derivatives. The provided experimental protocols and pathway diagrams serve as practical tools to facilitate these research endeavors.
References
- 1. Nimesulide inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nimesulide, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of indomethacin, nimesulide, and diclofenac on human MG-63 osteosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of Nimesulide (Artilide) and Diclofenac for Researchers and Drug Development Professionals
An in-depth analysis of two widely used non-steroidal anti-inflammatory drugs, this guide provides a comprehensive comparison of nimesulide (often marketed as Artilide) and diclofenac. Drawing upon available experimental data, this document delves into their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety considerations to inform research and development in pain and inflammation therapeutics.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, data-driven comparison of nimesulide and diclofenac. By presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways, this document aims to provide a clear and objective overview to support further investigation and decision-making in the field of inflammatory and pain management.
Mechanism of Action: A Tale of Two COX Inhibitors
Both nimesulide and diclofenac belong to the class of non-steroidal anti-inflammatory drugs (NSAIDs), exerting their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation.
Diclofenac is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. In contrast, nimesulide is a preferential COX-2 inhibitor, which is thought to contribute to its different side-effect profile.[1] The preferential inhibition of COX-2 by nimesulide is believed to spare the protective functions of COX-1 in the gastrointestinal tract, potentially leading to a lower incidence of gastric side effects compared to non-selective NSAIDs.[2]
Beyond COX inhibition, nimesulide has been reported to have other pharmacological activities that may contribute to its anti-inflammatory effects. These include the inhibition of pro-inflammatory cytokine release and metalloproteinase activity.[3]
In Vitro COX Inhibition Profile
The inhibitory activity of nimesulide and diclofenac against COX-1 and COX-2 has been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. It is important to note that IC50 values can vary depending on the experimental conditions, such as the enzyme source and assay methodology.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Nimesulide | Varies | Varies | 1.3 to 2,512 | [4] |
| Diclofenac | Varies | Varies | Varies | [4] |
Note: A direct comparison of IC50 values is most accurate when determined within the same study under identical experimental conditions. The wide range of reported values highlights the variability in assay systems.
Pharmacokinetic Properties: A Comparative Overview
The pharmacokinetic profiles of nimesulide and diclofenac influence their onset and duration of action, as well as their dosing regimens.
| Parameter | Nimesulide (this compound) | Diclofenac |
| Bioavailability | High | ~50% (due to first-pass metabolism) |
| Time to Peak Plasma Concentration (Tmax) | 1.2 - 3.5 hours | 1 - 2 hours (immediate release) |
| Plasma Half-life (t½) | 1.8 - 5.1 hours | 1.2 - 2 hours |
| Protein Binding | >99% | >99% |
| Metabolism | Extensively in the liver | Extensively in the liver |
| Excretion | Primarily renal | Renal and biliary |
Clinical Efficacy in Osteoarthritis: A Head-to-Head Look
Numerous clinical trials have compared the efficacy of nimesulide and diclofenac in the management of osteoarthritis, a common inflammatory joint disease.
| Study | Patient Population | Treatment Arms | Key Efficacy Outcomes | Reference |
| Omololu B, et al. | 67 patients with osteoarthritis of the hip and knee | Nimesulide (100mg twice daily) vs. Diclofenac (50mg twice daily) for 8 weeks | - 70.6% of nimesulide patients had only mild pain at 8 weeks vs. 50% in the diclofenac group.[5] - 17.6% of nimesulide patients required breakthrough pain medication vs. 50% in the diclofenac group.[5] | [5] |
| Zgradie I. | 180 patients with degenerative joint diseases | Nimesulide (100mg twice daily) vs. Diclofenac (50mg thrice daily) for 4 weeks | Nimesulide showed improved efficacy parameters over diclofenac in pain assessment.[6][7] | [6][7] |
| Wober W. | 122 patients with acute shoulder pain | Nimesulide vs. Diclofenac for 14 days | - Good/very good efficacy rated by investigators: 79.0% for nimesulide vs. 78.0% for diclofenac.[8][9] - Good/very good efficacy rated by patients: 82.3% for nimesulide vs. 78.0% for diclofenac.[8][9] | [8][9] |
Safety and Tolerability Profile
The safety profiles of nimesulide and diclofenac, particularly concerning gastrointestinal and cardiovascular adverse events, are critical considerations in their clinical use.
| Adverse Event Profile | Nimesulide (this compound) | Diclofenac | Reference |
| Gastrointestinal | Generally considered to have a better gastrointestinal tolerability profile than non-selective NSAIDs.[2] | Associated with a higher risk of gastrointestinal adverse events, such as gastric intolerance.[2][10] | [2][10] |
| Cardiovascular | Some studies suggest nimesulide does not exert significant cardiotoxicity.[1] | Associated with an increased risk of cardiovascular thrombotic events. | [1] |
| Hepatotoxicity | Associated with a risk of liver injury, which has led to its withdrawal in some countries. | Can also cause liver enzyme elevations. | |
| Renal | Use with caution in patients with renal impairment. | Can cause fluid retention and edema, and should be used with caution in patients with renal impairment. |
Experimental Protocols: A Representative Clinical Trial Design
The following outlines a typical experimental protocol for a head-to-head clinical trial comparing the efficacy and safety of nimesulide and diclofenac in patients with osteoarthritis.
Inclusion Criteria:
-
Patients with a confirmed diagnosis of osteoarthritis of a specific joint (e.g., knee or hip).
-
Age typically between 40 and 75 years.
-
Baseline pain of a certain severity, often measured on a Visual Analog Scale (VAS).
Exclusion Criteria:
-
History of gastrointestinal ulcers or bleeding.
-
Known hypersensitivity to nimesulide, diclofenac, or other NSAIDs.
-
Significant renal, hepatic, or cardiovascular disease.
-
Concomitant use of other analgesic or anti-inflammatory medications.
Efficacy Assessment:
-
Primary Endpoint: Change from baseline in pain intensity, commonly assessed using a 100-mm Visual Analog Scale (VAS).
-
Secondary Endpoints:
-
Improvement in physical function, often measured using a validated questionnaire such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).
-
Patient's and investigator's global assessment of disease activity.
-
Use of rescue medication.
-
Safety Assessment:
-
Recording of all adverse events, with a particular focus on gastrointestinal, cardiovascular, and renal events.
-
Monitoring of vital signs.
-
Laboratory tests, including complete blood count, liver function tests, and serum creatinine at baseline and at the end of the study.
Conclusion
Nimesulide (this compound) and diclofenac are both effective NSAIDs for the management of pain and inflammation in conditions such as osteoarthritis. The available evidence suggests that nimesulide's preferential inhibition of COX-2 may translate into a better gastrointestinal safety profile compared to the non-selective COX inhibitor, diclofenac. Clinical studies have reported comparable or, in some cases, superior efficacy for nimesulide in pain relief. However, concerns regarding the potential for hepatotoxicity with nimesulide have led to its restricted use or withdrawal in some countries.
For researchers and drug development professionals, the distinct profiles of these two drugs offer valuable insights into the ongoing quest for more effective and safer anti-inflammatory agents. The development of novel compounds with improved COX-2 selectivity and a reduced risk of off-target effects remains a key objective in this field. Further head-to-head studies with standardized methodologies are warranted to provide a more definitive comparison of the relative benefits and risks of these and other NSAIDs.
References
- 1. Nimesulide is a selective COX-2 inhibitory, atypical non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. benchchem.com [benchchem.com]
- 5. Double blind clinical trial comparing the safety and efficacy of nimesulide (100mg) and diclofenac in osteoarthrosis of the hip and knee joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of therapeutic efficacy of nimesulide and diclofenac in patients with degenerative joint diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Comparison of therapeutic efficacy of nimesulide and diclofenac in patients with degenerative joint diseases. | Semantic Scholar [semanticscholar.org]
- 8. [PDF] Comparative efficacy and safety of nimesulide and diclofenac in patients with acute shoulder, and a meta-analysis of controlled studies with nimesulide. | Semantic Scholar [semanticscholar.org]
- 9. Comparative efficacy and safety of nimesulide and diclofenac in patients with acute shoulder, and a meta-analysis of controlled studies with nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of nimesulide and diclofenac in the treatment of acute superficial thrombophlebitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Arrhythmic Efficacy of Artilide Fumarate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-arrhythmic properties of Artilide fumarate against other prominent Class III anti-arrhythmic agents: Amiodarone, Sotalol, and Dofetilide. The information presented herein is supported by a compilation of preclinical experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Introduction to this compound Fumarate and its Comparators
This compound fumarate, also known as Ibutilide fumarate, is a Class III anti-arrhythmic agent primarily utilized for the acute termination of atrial fibrillation and atrial flutter.[1] Its mechanism of action involves the prolongation of the cardiac action potential, thereby increasing the refractory period of myocardial cells.[1] This is primarily achieved by enhancing the slow inward sodium current (INa-s) and inhibiting the rapid component of the delayed rectifier potassium current (IKr).[1][2]
For a comprehensive evaluation, this compound fumarate is compared against three other widely recognized Class III anti-arrhythmic drugs:
-
Amiodarone: A potent anti-arrhythmic with a broad spectrum of activity, affecting multiple cardiac ion channels.
-
Sotalol: A beta-blocker that also exhibits Class III anti-arrhythmic properties by blocking potassium channels.[3]
-
Dofetilide: A highly selective IKr blocker, known for its efficacy in converting and maintaining sinus rhythm in patients with atrial fibrillation.[4][5]
Comparative Preclinical Efficacy and Electrophysiological Effects
The following tables summarize key quantitative data from various preclinical studies, offering a side-by-side comparison of this compound fumarate and its alternatives.
Table 1: In Vitro Electrophysiological Effects on Isolated Myocardium
| Parameter | This compound Fumarate (Ibutilide) | Amiodarone | Sotalol | Dofetilide |
| Primary Mechanism | Blocks IKr, enhances slow INa[1][2] | Blocks IKr, INa, ICa-L, and beta-adrenergic receptors | Blocks IKr and beta-adrenergic receptors[3] | Selective IKr blocker[4][5] |
| Effect on Action Potential Duration (APD) | Prolongs APD[1][2] | Prolongs APD[6] | Prolongs APD[3] | Prolongs APD[5] |
| Effect on Effective Refractory Period (ERP) | Increases ERP by 18-32 ms (at 10-5 M in rabbit myocardium)[1] | Increases ERP | Increases atrial ERP by ~25% and ventricular ERP by ~15% (intravenous)[7] | Increases atrial and ventricular ERP[5] |
| Effect on Conduction Time | Increases by 27-30% (at 10-5 M in rabbit myocardium)[1] | Slows conduction | No significant effect on HV interval[7] | No significant effect on QRS duration |
| IKr Inhibition (IC50) | ~20 nM (in AT-1 cells)[7] | Varies with experimental conditions | Varies with experimental conditions | ~12 nM (in AT-1 cells)[7] |
Table 2: In Vivo Anti-Arrhythmic Efficacy in Animal Models
| Animal Model | This compound Fumarate (Ibutilide) | Amiodarone | Sotalol | Dofetilide |
| Canine Atrial Fibrillation (AF) Model | Effective in terminating induced AF | Effective in converting AF | Less effective than amiodarone for AF conversion[3] | Effective in converting and maintaining sinus rhythm[8] |
| Rabbit Torsades de Pointes (TdP) Model | Can induce TdP, but less pro-arrhythmic than sotalol or dofetilide in some models[9] | Low incidence of TdP | Can induce TdP | Can induce TdP[10] |
| Canine Pacing-Induced Cardiomyopathy Model | Prolongs ventricular repolarization and increases dispersion, higher incidence of EADs and TdP[11] | N/A | N/A | N/A |
Experimental Protocols
This section details the methodologies for key experiments used to validate the anti-arrhythmic effects of these compounds.
In Vitro Electrophysiology: Isolated Rabbit Myocardium
Objective: To assess the direct effects of the drug on myocardial tissue properties.
Protocol:
-
Animal Preparation: New Zealand White rabbits are anesthetized, and their hearts are rapidly excised.
-
Tissue Dissection: Papillary muscles, ventricular muscle strips, and right atria are dissected in a cooled, oxygenated physiological salt solution.
-
Experimental Setup: Tissues are mounted in an organ bath continuously superfused with oxygenated physiological salt solution at a constant temperature (e.g., 37°C).
-
Stimulation and Recording: Tissues are stimulated with platinum electrodes at varying frequencies (e.g., 1 and 3 Hz). A force transducer records the force of contraction, and microelectrodes or multi-electrode arrays are used to record action potentials and conduction times.
-
Drug Application: After a stabilization period, the drug is added to the superfusate in increasing concentrations (e.g., 10-7 M, 10-6 M, 10-5 M).
-
Data Acquisition: Parameters such as threshold for excitation, effective refractory period (ERP), force of contraction, conduction time, and spontaneous rate (in atria) are measured at baseline and after drug application.[1]
In Vitro Ion Channel Analysis: Patch Clamp Electrophysiology
Objective: To determine the specific effects of the drug on cardiac ion channels, particularly IKr and IKs.
Protocol:
-
Cell Isolation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rabbit, or canine) through enzymatic digestion.[12]
-
Patch Clamp Configuration: The whole-cell patch-clamp technique is used to record ion currents from a single myocyte.[12]
-
Voltage Clamp Protocol: A specific voltage clamp protocol is applied to isolate the desired current (e.g., IKr or IKs). This typically involves a holding potential, a depolarizing pulse to activate the channels, and a repolarizing step to measure the tail current.[7]
-
Drug Perfusion: The isolated myocyte is perfused with a control solution, followed by solutions containing increasing concentrations of the test drug.
-
Data Analysis: The amplitude of the ion current is measured before and after drug application to determine the concentration-dependent block and calculate the IC50 value.[7]
In Vivo Arrhythmia Model: Canine Model of Atrial Fibrillation
Objective: To evaluate the efficacy of the drug in converting and preventing atrial fibrillation in a large animal model.
Protocol:
-
Animal Preparation: Mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart.
-
Instrumentation: Pacing and recording electrodes are sutured to the epicardial surface of the atria and ventricles. An arterial catheter is placed for blood pressure monitoring.
-
AF Induction: Atrial fibrillation is induced by rapid atrial pacing (e.g., 40 Hz for 20 minutes), often in conjunction with an agent that increases vagal tone or creates repolarization heterogeneity, such as a phenylephrine infusion (e.g., 2 μg/kg/min).
-
Drug Administration: Once sustained AF is established, the drug is administered intravenously as a bolus or infusion.
-
Monitoring and Data Collection: The electrocardiogram (ECG) and intracardiac electrograms are continuously monitored to determine the time to conversion to sinus rhythm. The duration of AF is also recorded.
In Vivo Pro-arrhythmia Model: Rabbit Model of Torsades de Pointes
Objective: To assess the pro-arrhythmic potential of the drug, specifically its ability to induce Torsades de Pointes (TdP).
Protocol:
-
Animal Preparation: New Zealand White rabbits are anesthetized.
-
Sensitization: To increase the susceptibility to TdP, animals may be pre-treated with an alpha-1 adrenergic agonist like methoxamine to induce bradycardia and increase intracellular calcium.[10] Alternatively, atrioventricular block can be induced to create severe bradycardia.
-
Drug Infusion: The test drug is infused intravenously at escalating doses.
-
ECG Monitoring: A continuous ECG is recorded to monitor for QT interval prolongation, the development of early afterdepolarizations (EADs), and the occurrence of TdP.
-
Data Analysis: The incidence of TdP, the drug concentration at which it occurs, and the degree of QT prolongation are quantified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound fumarate and the general workflow for its preclinical evaluation.
Caption: Mechanism of Action of this compound Fumarate.
Caption: Preclinical Evaluation Workflow.
Conclusion
This compound fumarate demonstrates potent Class III anti-arrhythmic effects, primarily through its dual action on IKr and the slow inward sodium current. Preclinical data indicates its efficacy in terminating atrial arrhythmias. However, like other Class III agents, it carries a risk of pro-arrhythmia, specifically Torsades de Pointes, which necessitates careful evaluation.[9] This comparative guide provides a foundational overview of the preclinical data for this compound fumarate and its alternatives. Researchers are encouraged to consult the primary literature for more in-depth information and to design further experiments to fully elucidate the comparative efficacy and safety profiles of these compounds for specific therapeutic applications.
References
- 1. Identification of two preclinical canine models of atrial fibrillation to facilitate drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental models of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifibrillatory effects of ibutilide in the rabbit isolated heart: mediation via ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Ibutilide, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anaesthetised methoxamine-sensitised rabbit model of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiarrhythmics for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. Effects of class III antiarrhythmic agents in an in vitro rabbit model of spontaneous torsades de pointe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Prevailing Effects of Ibutilide on Fast Delayed Rectifier K+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Artilide's Side Effect Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the side effect profile of Artilide (nimesulide) against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is collated from a range of clinical trials and post-marketing surveillance data to support evidence-based decision-making in research and drug development.
Executive Summary
This compound, with the active ingredient nimesulide, is a selective cyclooxygenase-2 (COX-2) inhibitor. While demonstrating effective analgesic and anti-inflammatory properties, its use is associated with a notable risk of hepatotoxicity, which has led to its restricted use or withdrawal in several countries. This comparative analysis focuses on its side effect profile in relation to other NSAIDs, including the non-selective COX-1/COX-2 inhibitors ibuprofen and diclofenac, and the selective COX-2 inhibitors celecoxib and etoricoxib. The primary areas of comparison include gastrointestinal, cardiovascular, renal, and hepatic adverse events.
Data Presentation: Comparative Side Effect Profiles
The following tables summarize the incidence of key adverse events associated with this compound (nimesulide) and its competitors. Data is presented as reported in various clinical studies and meta-analyses. It is important to note that direct comparison of absolute rates across different studies can be challenging due to variations in study design, patient populations, and duration of treatment.
Table 1: Gastrointestinal (GI) Adverse Events
| Adverse Event | This compound (Nimesulide) | Ibuprofen | Diclofenac | Celecoxib | Etoricoxib |
| Dyspepsia/Abdominal Pain | Lower incidence compared to non-selective NSAIDs[1] | Higher incidence | Higher incidence | Similar to placebo[2] | Lower than non-selective NSAIDs[3] |
| GI Ulcers/Bleeding | Lower risk than non-selective NSAIDs[4] | Higher risk[5] | Higher risk | Lower risk than non-selective NSAIDs | Lower risk than non-selective NSAIDs[3] |
| Overall GI Events | Fewer events than ibuprofen or diclofenac[1] | High | High | Low | Lower than diclofenac and naproxen[3] |
Table 2: Cardiovascular (CV) Adverse Events
| Adverse Event | This compound (Nimesulide) | Ibuprofen | Diclofenac | Celecoxib | Etoricoxib |
| Myocardial Infarction/Stroke | Superior cardiovascular safety profile reported in some studies[6] | Increased risk[7][8] | Highest cardiovascular risk among some NSAIDs[6] | Increased risk compared to placebo[2] | Increased risk of thrombotic events[6] |
| Hypertension | - | Can cause/worsen hypertension | Can cause/worsen hypertension | - | Higher incidence of hypertension-related adverse events compared to diclofenac[3] |
Table 3: Hepatic Adverse Events
| Adverse Event | This compound (Nimesulide) | Ibuprofen | Diclofenac | Celecoxib | Etoricoxib |
| Elevated Liver Enzymes (ALT/AST) | Transient elevations in <1-15% of patients[1][9] | Rare | Highest proportion of hepatotoxicity events among some NSAIDs[1][10] | 1.1% (similar to placebo)[2] | Lower incidence than diclofenac[11] |
| Clinically Apparent Liver Injury | Well-established cause, estimated at 1 in 50,000 users[9] | Rare | Significant risk | Rare, case reports exist[2][12][13] | Rare, case reports exist[14] |
| Severe Liver Injury/Failure | Reports of fulminant hepatitis and liver failure[4][9][15] | Very rare | Can occur | Very rare | No published cases of severe hepatotoxicity found in one review[10] |
Table 4: Renal and Other Adverse Events
| Adverse Event | This compound (Nimesulide) | Ibuprofen | Diclofenac | Celecoxib | Etoricoxib |
| Acute Kidney Injury | Can occur, lower nephrotoxicity than some selective COX-2 agents reported in one study[1] | Risk of renal impairment, especially with dehydration[5][7] | Risk of renal impairment | Risk of renal dysfunction[2] | Similar incidence of renal dysfunction to diclofenac[11] |
| Skin Reactions (e.g., Rash, SJS/TEN) | Can occur[9] | Can occur, including serious reactions[8] | Can occur | Can occur, including SJS/TEN[2] | Can cause severe cutaneous reactions including SJS/TEN[14] |
Experimental Protocols
The data presented above is derived from various clinical studies, primarily randomized controlled trials (RCTs) and observational studies. A general methodology for a robust comparative clinical trial assessing the side effect profile of NSAIDs is outlined below.
General Protocol for a Randomized, Double-Blind, Controlled Trial Comparing NSAID Side Effects
-
Study Design: A multi-center, randomized, double-blind, active-comparator, parallel-group study.
-
Patient Population: Patients with a defined condition requiring NSAID treatment (e.g., osteoarthritis, rheumatoid arthritis, acute pain). Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population and to minimize confounding factors.
-
Randomization and Blinding: Participants are randomly assigned to receive one of the study drugs (e.g., this compound, ibuprofen, diclofenac, celecoxib, or etoricoxib). Both patients and investigators are blinded to the treatment allocation to prevent bias.
-
Intervention: Standard therapeutic doses of the respective NSAIDs are administered for a predefined duration.
-
Data Collection and Endpoints:
-
Primary Endpoints: Incidence of pre-specified major adverse events, such as adjudicated upper gastrointestinal events (ulcers, bleeding, perforation), cardiovascular events (myocardial infarction, stroke), and severe hepatic injury.
-
Secondary Endpoints: Incidence of other adverse events (e.g., dyspepsia, hypertension, renal dysfunction, skin rash), changes in laboratory parameters (liver function tests, serum creatinine), and patient-reported outcomes.
-
Safety Monitoring: Regular monitoring of vital signs, laboratory tests, and adverse event reporting throughout the study. An independent Data and Safety Monitoring Board (DSMB) oversees the study to ensure patient safety.
-
-
Statistical Analysis: The incidence of adverse events is compared between treatment groups using appropriate statistical methods (e.g., Cox proportional hazards models for time-to-event data, chi-square or Fisher's exact test for categorical data).
Mandatory Visualization
Below are diagrams illustrating key concepts related to the comparative study of this compound's side effects.
Caption: Mechanism of action of NSAIDs, highlighting the inhibition of COX-1 and COX-2 pathways.
Caption: A logical workflow for a comparative clinical trial of this compound's side effects.
References
- 1. Nimesulide: Critical Appraisal of Safety and Efficacy in Acute Pain [japi.org]
- 2. Celecoxib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Etoricoxib for arthritis and pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nimesulide-induced hepatotoxicity: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Adverse Effects Associated With Ibuprofen Use After Major Orthopaedic Surgeries—A Detailed Statistical Analysis Plan for the PERISAFE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ami.info.umfcluj.ro [ami.info.umfcluj.ro]
- 7. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ibuprofen Side Effects: Common, Severe, Long Term [drugs.com]
- 9. Nimesulide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hepatotoxicity of Nonsteroidal Anti-Inflammatory Drugs: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Cholestatic hepatitis in association with celecoxib | The BMJ [bmj.com]
- 13. A case of drug-induced liver injury by celecoxib [jstage.jst.go.jp]
- 14. Etoricoxib and its hidden risks: a case-based review of dermatological, hematological, and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nimesulide-induced hepatotoxicity: A systematic review and meta-analysis | PLOS One [journals.plos.org]
Benchmarking Artilide's Performance Against Novel Anti-Inflammatory Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of anti-inflammatory drug discovery is in a constant state of evolution, with novel compounds emerging that target diverse pathways beyond the traditional cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of Artilide (nimesulide), a selective COX-2 inhibitor, against recently developed anti-inflammatory agents with innovative mechanisms of action. The objective is to offer a clear, data-driven resource for researchers and drug development professionals to evaluate the performance and therapeutic potential of these compounds.
Executive Summary
This compound, a non-steroidal anti-inflammatory drug (NSAID), exerts its effects through the selective inhibition of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins.[1][2] While effective in managing acute pain and inflammation, concerns regarding its hepatotoxicity have limited its use in some regions.[3][4][5][6][7] In contrast, novel anti-inflammatory strategies are focusing on more upstream targets in the inflammatory cascade, such as the NLRP3 inflammasome, to offer improved safety profiles and efficacy in a broader range of inflammatory conditions.
This guide will delve into the comparative performance of this compound against a promising novel compound, ADS032, a dual inhibitor of NLRP1 and NLRP3 inflammasomes, as well as classes of new anti-inflammatory molecules derived from marine microorganisms and synthetic benzimidazole derivatives.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and the novel anti-inflammatory compounds. It is important to note that this data is compiled from various studies and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
| Compound | Target | IC50 | Selectivity (COX-1/COX-2) | Reference |
| This compound (Nimesulide) | COX-1 | >100 µM | ~7.3 | [8][9][10] |
| COX-2 | 0.07 - 70 µM (time-dependent) | [8][9][11] | ||
| ADS032 | NLRP1 | ~30 µM | N/A | [12][13] |
| NLRP3 | ~30 µM | N/A | [12][14] | |
| Novel Benzimidazole Derivative (Compound 9d) | COX-2 | 0.25 ± 0.03 µM | High (not quantified) | [15] |
| 5-LOX | 7.87 ± 0.33 µM | [15] | ||
| Marine-Derived Compound (Asperversiamide G) | iNOS | 5.39 µM | N/A | [16] |
| Marine-Derived Compound (Diaporspchromanone C) | NO Production | 9.6 ± 0.2 µM | N/A | [17] |
Table 1: In Vitro Inhibitory Activity of Anti-Inflammatory Compounds
| Compound | Model | Dosage | Reduction in Paw Edema (%) | Reduction in TNF-α | Reduction in IL-6 | Reference |
| This compound (Nimesulide) | Carrageenan-induced paw edema (Rat) | Not specified | Significant | Significant | Significant | [18][19][20] |
| ADS032 | LPS-induced systemic inflammation (Mouse) | 200 mg/kg (i.p.) | N/A | Significant reduction in serum | Not specified | [13][14] |
| Novel Benzimidazole Derivative (Compound 9d) | Carrageenan-induced paw edema (Rat) | Not specified | Significant | Significant | Significant | [15] |
Table 2: In Vivo Efficacy of Anti-Inflammatory Compounds
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these compounds is crucial for evaluating their potential therapeutic applications and side-effect profiles.
This compound (Nimesulide): COX-2 Inhibition
This compound's mechanism of action is centered on the inhibition of the cyclooxygenase-2 (COX-2) enzyme. In response to inflammatory stimuli, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever. By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.
ADS032: Dual NLRP1 and NLRP3 Inflammasome Inhibition
ADS032 represents a novel approach by targeting inflammasomes, which are multiprotein complexes that play a critical role in the innate immune response. The NLRP3 inflammasome, in particular, is activated by a wide range of danger signals and leads to the activation of caspase-1 and the subsequent maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18. By inhibiting both NLRP1 and NLRP3, ADS032 can block this inflammatory cascade at a more upstream point compared to COX inhibitors.[1][2][21][22][23][24][25][26][27]
Experimental Protocols
Detailed methodologies for key in vivo and in vitro assays are provided below to facilitate the replication and comparison of experimental findings.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[28][29][30][31][32]
Workflow:
Methodology:
-
Animals: Male Wistar rats (150-200g) are typically used. Animals are acclimatized for at least one week before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally or intraperitoneally at a predetermined time before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Measurement of TNF-α and IL-6 by ELISA
This in vitro assay is used to quantify the levels of pro-inflammatory cytokines in biological samples.[33][34][35][36][37]
Methodology:
-
Sample Collection: Cell culture supernatants or serum samples are collected from in vitro or in vivo experiments.
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: The samples and standards are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine is added and incubated.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength.
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve.
Conclusion
This compound (nimesulide) remains a potent anti-inflammatory agent through its selective inhibition of COX-2. However, the emergence of novel compounds like ADS032, which targets the upstream NLRP1/NLRP3 inflammasome pathway, offers a promising alternative with a potentially different safety and efficacy profile. The diverse array of anti-inflammatory molecules from marine and synthetic sources further expands the therapeutic arsenal. The data and protocols presented in this guide are intended to provide a foundational resource for the continued research and development of next-generation anti-inflammatory therapies. Future head-to-head comparative studies employing standardized assays will be crucial for definitively establishing the relative performance of these compounds.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nimesulide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. e-lactancia.org [e-lactancia.org]
- 5. researchgate.net [researchgate.net]
- 6. Nimesulide-induced hepatotoxicity: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciensage.info [sciensage.info]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effect of nimesulide action time dependence on selectivity towards prostaglandin G/H synthase/cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
- 13. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADS032 | NLRP1/NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 15. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The anti-inflammatory drug nimesulide inhibits neutrophil adherence to and migration across monolayers of cytokine-activated endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. Effects of nimesulide on pain and on synovial fluid concentrations of substance P, interleukin-6 and interleukin-8 in patients with knee osteoarthritis: comparison with celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Adiso Therapeutics Announces Publication in Journal of Clinical & Translational Immunology Highlighting the ADS032 Mechanism of Action [prnewswire.com]
- 25. adisotx.com [adisotx.com]
- 26. medicineinnovates.com [medicineinnovates.com]
- 27. ADS032, the first dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of infectious and inflammatory diseases — ASN Events [infection-and-immunity-2023.m.asnevents.com.au]
- 28. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 29. inotiv.com [inotiv.com]
- 30. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 34. 2.6. ELISA Measurement for IL-12, IL-6, and TNF-α Secretion [bio-protocol.org]
- 35. benchchem.com [benchchem.com]
- 36. documents.thermofisher.com [documents.thermofisher.com]
- 37. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action: A Comparative Analysis of Atractylenolide III and Triptolide
A deep dive into the molecular pathways and experimental evidence comparing the anti-inflammatory and anti-fibrotic properties of Atractylenolide III and the alternative compound, Triptolide. This guide is intended for researchers, scientists, and drug development professionals.
Initial literature searches for "Artilide" did not yield any published findings. It is presumed that this may be a typographical error, and this guide will focus on Atractylenolide III (ATL-III) , a compound with a similar name and a growing body of research. This guide will compare its mechanism of action with Triptolide , a well-studied natural compound with potent anti-inflammatory effects.
Atractylenolide III: A Focus on AMPK-Mediated Inhibition of Epithelial-Mesenchymal Transition
Published research indicates that a primary mechanism of action for Atractylenolide III involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway. This activation plays a crucial role in inhibiting the process of epithelial-mesenchymal transition (EMT), a key event in fibrosis and cancer progression, particularly in the context of intestinal epithelial cells.[1][2]
TGF-β1 is a potent inducer of EMT. Studies on intestinal epithelial cells (IEC-6) have shown that ATL-III effectively counteracts TGF-β1-induced EMT. This is characterized by the dose-dependent downregulation of mesenchymal markers such as N-cadherin and vimentin, and the upregulation of epithelial markers like E-cadherin and Zonula occludens-1 (ZO-1).[1] Furthermore, ATL-III has been shown to inhibit the invasion and migration of intestinal epithelial cells stimulated with TGF-β1.[1][2] The critical role of the AMPK pathway in this process was confirmed by experiments where the inhibitory effects of ATL-III on EMT were diminished in the presence of an AMPK inhibitor, compound C.[1]
Beyond the AMPK pathway, other studies suggest that ATL-III's therapeutic effects may also be mediated through the inhibition of neuroinflammation via the NF-κB, JNK MAPK, p38 MAPK, and Akt signaling pathways.
Triptolide: A Potent Inhibitor of Pro-inflammatory Signaling
Triptolide, a diterpenoid triepoxide isolated from the thunder god vine, exhibits a broader and more potent anti-inflammatory profile. Its mechanism of action is primarily attributed to the inhibition of key pro-inflammatory transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3][4]
By inhibiting NF-κB, triptolide effectively suppresses the transcription of a wide array of pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][6] This leads to a significant reduction in the inflammatory response in various cell types, including macrophages and human corneal fibroblasts.[5][7] Triptolide has been shown to inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[8][9]
Furthermore, Triptolide's anti-cancer and anti-invasive properties are linked to its ability to downregulate the expression of matrix metalloproteinase-9 (MMP-9) through the inhibition of the ERK signaling pathway, which in turn affects NF-κB and AP-1 activity.[3][4]
Quantitative Comparison of Bioactivity
The following tables summarize the available quantitative data for Atractylenolide III and Triptolide from published studies. This data provides a comparative look at their potency in relevant biological assays.
| Compound | Assay | Cell Line | Metric | Value | Reference |
| Atractylenolide III | Cell Viability (MTT Assay) | IEC-6 | No significant toxicity | ≤ 20 µmol/l | [1][2] |
| Triptolide | TNF-α Production Inhibition (ELISA) | RAW264.7 Macrophages | IC50 | < 30 nM | [5] |
| Triptolide | IL-6 Production Inhibition (ELISA) | RAW264.7 Macrophages | IC50 | < 30 nM | [5] |
| Triptolide | IL-8 Release Inhibition | Human Corneal Fibroblasts | IC50 | ~30 nM | [7] |
| Triptolide | MCP-1 Release Inhibition | Human Corneal Fibroblasts | IC50 | ~30 nM | [7] |
| Triptolide | General Cytotoxicity in Cancer Cell Lines | Various | Average IC50 | 12 nM (at 72h) | [8] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by Atractylenolide III and Triptolide.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the effects of Atractylenolide III and Triptolide.
Western Blot Analysis for Phosphorylated AMPK (p-AMPK)
Objective: To determine the effect of a compound on the activation of AMPK by measuring the level of its phosphorylated form.
Methodology:
-
Cell Culture and Treatment:
-
Seed IEC-6 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Atractylenolide III (e.g., 1, 10, 20 µmol/l) or vehicle control for a specified time (e.g., 24 hours). For TGF-β1 co-treatment, add TGF-β1 (e.g., 10 ng/ml) for the final 48 hours of incubation.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα.
-
Quantify band intensities using densitometry software. The level of AMPK activation is presented as the ratio of p-AMPK to total AMPK.[10][11][12]
-
Wound Healing (Scratch) Assay
Objective: To assess the effect of a compound on cell migration in vitro.
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., IEC-6) in a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch down the center of the well.
-
-
Washing and Treatment:
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh culture medium containing the desired concentrations of the test compound (e.g., Atractylenolide III) or vehicle control.
-
-
Imaging:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope until the scratch in the control well is nearly closed.
-
-
Data Analysis:
Transwell Invasion Assay
Objective: To evaluate the effect of a compound on the invasive potential of cells.
Methodology:
-
Preparation of Transwell Inserts:
-
Coat the upper surface of Transwell inserts (8.0 µm pore size) with a thin layer of Matrigel (a basement membrane matrix). Allow the Matrigel to solidify at 37°C for at least 30 minutes.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium.
-
Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the Matrigel-coated inserts.
-
Add the test compound at various concentrations to the upper chamber.
-
-
Chemoattraction:
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
-
Removal of Non-Invaded Cells:
-
Carefully remove the non-invaded cells from the upper surface of the insert using a cotton swab.
-
-
Fixation and Staining:
-
Fix the invaded cells on the lower surface of the membrane with a fixative such as methanol or 4% paraformaldehyde.
-
Stain the cells with a dye like crystal violet.
-
-
Quantification:
References
- 1. Atractylenolide III inhibits epithelial-mesenchymal transition in small intestine epithelial cells by activating the AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atractylenolide III inhibits epithelial‑mesenchymal transition in small intestine epithelial cells by activating the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Wound healing assay | Abcam [abcam.com]
- 15. med.virginia.edu [med.virginia.edu]
- 16. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. snapcyte.com [snapcyte.com]
- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 20. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of Artilide: A Guide for Laboratory Professionals
While specific disposal protocols for "Artilide" are not publicly available, this guide provides a framework for its safe management and disposal within a research environment. "this compound" is a brand name for the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. [1][2] The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach, adhering to general principles of pharmaceutical waste management and institutional safety protocols.
Immediate Safety and Handling Precautions
Before addressing disposal, ensure proper handling procedures are in place to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and eye protection, when handling this compound.[3]
-
Avoid Inhalation and Contact: Handle the substance in a well-ventilated area to avoid the formation of dust and aerosols. Avoid direct contact with skin and eyes.[3]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]
Step-by-Step Disposal Procedure for this compound (Nimesulide)
In the absence of a specific SDS, the following general procedure for the disposal of non-hazardous pharmaceutical waste should be followed. This procedure is based on established guidelines for laboratory chemical waste.
-
Consult Institutional Guidelines: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department for their specific procedures regarding pharmaceutical waste.[4]
-
Waste Identification and Labeling:
-
Properly label a designated waste container with "Hazardous Waste," the chemical name ("this compound / Nimesulide"), and the date.
-
Never mix this compound with other waste streams unless explicitly permitted by your EHS department.[4]
-
-
Segregation: Keep this compound waste separate from other chemical, biological, and radioactive waste streams to prevent unintended reactions.
-
Containerization:
-
Use a sturdy, chemically resistant container for waste collection.
-
Keep the container securely closed except when adding waste.[4]
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the properly labeled and containerized this compound waste.
Note: Do not dispose of this compound by flushing it down the sewer or discarding it in the regular trash, as this can have adverse environmental effects.[4]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Keep unnecessary personnel away from the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a dry spill, carefully sweep up the material and place it in a designated waste container. For a liquid spill, use an absorbent material to contain it.
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the spill to your EHS department.
Quantitative Data Summary
No quantitative data regarding the specific disposal parameters of this compound (Nimesulide) was found in the public domain. For quantitative data on toxicity, refer to the substance's Safety Data Sheet, which should be obtained from the manufacturer.
Experimental Protocols
No experimental protocols related to the disposal of this compound were cited in the search results.
Visualizing the Disposal Workflow
The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemicals like this compound.
Disclaimer: The information provided is based on general laboratory safety principles and publicly available data, which did not include a specific Safety Data Sheet for this compound. This guidance is not a substitute for a substance-specific SDS from the manufacturer or the explicit disposal procedures provided by your institution's Environmental Health and Safety department. Always prioritize your local safety guidelines.
References
Essential Safety and Handling Guide for Artilide (Nimesulide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Artilide, a brand name for the non-steroidal anti-inflammatory drug (NSAID) Nimesulide.[1][2] Adherence to these procedures is essential to ensure a safe laboratory environment and minimize the risk of exposure.
Understanding the Hazards
Nimesulide is classified as toxic if swallowed.[3] It is important to handle this compound with care to avoid accidental ingestion, inhalation, or contact with skin and eyes.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound (Nimesulide) in a laboratory setting. This information is derived from safety data sheets (SDS) for Nimesulide.[3][4]
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Glasses with Side Shields | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[4] |
| Body Protection | Laboratory Coat | Wear appropriate protective clothing to prevent skin exposure.[4] |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | Use only under a chemical fume hood.[4] |
Operational Plan for Handling this compound (Nimesulide)
A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a locked, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed.
3.2. Handling and Use
-
Engineering Controls: All handling of this compound powder should be conducted in a chemical fume hood to minimize inhalation exposure.[4]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[3][4] Wash hands thoroughly after handling.[3][4]
-
Avoidance of Contamination: Prevent the formation of dust. Avoid contact with eyes, skin, and clothing.[4]
3.3. Disposal Plan
-
Waste Characterization: All waste containing this compound must be considered hazardous waste.
-
Containerization: Collect waste in designated, labeled, and sealed containers.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
4.1. Spills
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Reporting: Report the incident to the laboratory supervisor and safety officer.
4.2. Personnel Exposure
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, immediately call a poison center or doctor.[3] Rinse mouth.[3] Do NOT induce vomiting.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention. |
| Skin Contact | Immediately wash with water and soap and rinse thoroughly.[3] Remove contaminated clothing. |
| Eye Contact | In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[4] |
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate response to emergency situations.
Caption: Workflow for the safe handling of this compound (Nimesulide).
Caption: Emergency response procedures for this compound (Nimesulide).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
